molecular formula C11H11N3 B1274116 N2-Phenylpyridine-2,5-diamine CAS No. 4928-44-3

N2-Phenylpyridine-2,5-diamine

Cat. No.: B1274116
CAS No.: 4928-44-3
M. Wt: 185.22 g/mol
InChI Key: NDNQUJQOJSNZGA-UHFFFAOYSA-N
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Description

N2-Phenylpyridine-2,5-diamine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N2-Phenylpyridine-2,5-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-Phenylpyridine-2,5-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-phenylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNQUJQOJSNZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388477
Record name 2-N-phenylpyridine-2,5-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4928-44-3
Record name N2-Phenyl-2,5-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4928-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-N-phenylpyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

characterization of N2-Phenylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of N2-Phenylpyridine-2,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2-Phenylpyridine-2,5-diamine is a heterocyclic aromatic amine featuring a pyridine core substituted with a phenylamino and an amino group. This unique structural arrangement makes it a valuable scaffold in medicinal chemistry and materials science, offering multiple sites for chemical modification and potential for forming complex molecular architectures. Its properties as a ligand, a building block for polyimides, or a precursor for pharmacologically active agents necessitate a thorough and rigorous characterization to establish its identity, purity, and stability. This guide provides a comprehensive framework for the multi-faceted , integrating spectroscopic, chromatographic, and thermal analysis techniques. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only replicate the protocols but also interpret the resulting data with confidence.

Core Physicochemical & Structural Properties

A foundational understanding of a molecule begins with its basic physicochemical properties. These data points are critical for everything from reaction stoichiometry and formulation to regulatory documentation. The properties of N2-Phenylpyridine-2,5-diamine are summarized below.

PropertyValueSource
CAS Number 4928-44-3[1]
Molecular Formula C₁₁H₁₁N₃[1]
Molecular Weight 185.22 g/mol [1]
SMILES C1=CC=C(C=C1)NC2=NC=C(C=C2)N[1]
InChIKey Not explicitly found, but derivable

The structure combines a pyridine ring, a known pharmacophore and ligand, with two amine groups that offer sites for hydrogen bonding and further functionalization. The phenyl group adds steric bulk and lipophilicity, which can be crucial for modulating solubility and biological interactions.

Synthesis & Purification: A Conceptual Workflow

While numerous specific synthetic routes can be envisioned, a common approach to such structures involves nucleophilic aromatic substitution or cross-coupling reactions. A plausible synthesis could involve the reaction of 2-chloro-5-nitropyridine with aniline, followed by the reduction of the nitro group. The validation of any synthetic route is critically dependent on the characterization of the final product.

G cluster_synthesis Synthesis cluster_purification Purification A 2-Chloro-5-nitropyridine C Nucleophilic Aromatic Substitution (SnAr) A->C B Aniline B->C D N-Phenyl-5-nitro-pyridin-2-amine C->D E Reduction (e.g., SnCl2/HCl or H2/Pd-C) D->E F N2-Phenylpyridine-2,5-diamine (Crude) E->F G Column Chromatography (Silica Gel) F->G H Recrystallization G->H I Purity Assessment (HPLC, TLC) H->I

Caption: Conceptual workflow for the synthesis and purification of N2-Phenylpyridine-2,5-diamine.

Comprehensive Analytical Characterization Workflow

A single analytical technique is never sufficient to unambiguously confirm the structure and purity of a novel compound. A multi-pronged, orthogonal approach is mandatory. The relationship between different analytical methods provides a self-validating system where the results of one technique corroborate the findings of another.

G cluster_structure Structural Elucidation cluster_purity Purity & Stability Assessment Compound Purified N2-Phenylpyridine-2,5-diamine NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Identity MS Mass Spectrometry (EI, ESI) Compound->MS Identity IR FTIR Spectroscopy Compound->IR Identity UV UV-Vis Spectroscopy Compound->UV Identity HPLC HPLC-UV/DAD Compound->HPLC Purity/Stability GCMS GC-MS (if volatile) Compound->GCMS Purity/Stability Thermal Thermal Analysis (TGA, DSC) Compound->Thermal Purity/Stability NMR->MS Confirms Mass HPLC->MS Confirms Purity

Caption: Integrated workflow for the analytical .

Spectroscopic Characterization

Spectroscopy provides fingerprint-level detail about the molecular structure, bonding, and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides information on the carbon skeleton. 2D NMR techniques (like COSY and HSQC) are then used to piece the puzzle together, definitively assigning protons to their corresponding carbons and establishing connectivity. For a molecule like N2-Phenylpyridine-2,5-diamine, the key is to differentiate the aromatic protons on the pyridine ring from those on the phenyl ring and to confirm the presence of the two distinct amine protons.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amines as it allows for the observation of N-H protons.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition (¹H): Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time (hundreds to thousands of scans).

  • Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Trustworthiness (Expected Data Interpretation):

  • ¹H NMR: Expect a complex aromatic region (typically 6.0-8.5 ppm). The protons on the pyridine ring will likely appear as doublets or doublets of doublets, with coupling constants characteristic of ortho, meta, and para relationships. The phenyl group protons will also show characteristic splitting patterns. Two distinct broad singlets are expected for the two N-H protons, which will disappear upon a D₂O shake experiment.

  • ¹³C NMR: Expect 11 distinct carbon signals, unless there is symmetry leading to overlapping peaks. Aromatic carbons typically resonate between 100-160 ppm. The chemical shifts will be influenced by the electron-donating amine groups and the nitrogen heteroatom in the pyridine ring.

Mass Spectrometry (MS)

Expertise & Experience: MS provides the exact molecular weight of the compound, which is the most definitive piece of evidence for its elemental composition when using high-resolution mass spectrometry (HRMS). The fragmentation pattern can also offer clues about the molecule's structure. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this diamine, while Electron Ionization (EI) can provide more extensive fragmentation.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Analysis: Acquire the mass spectrum in positive ion mode. The molecule is expected to readily protonate to form the [M+H]⁺ ion.

  • Data Interpretation: Look for a prominent peak at m/z 186.23, corresponding to the [C₁₁H₁₁N₃ + H]⁺ ion. In HRMS, this would be observed with high mass accuracy (e.g., within 5 ppm of the theoretical value).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For N2-Phenylpyridine-2,5-diamine, FTIR is crucial for confirming the presence of the N-H bonds in the primary and secondary amines, as well as the C=C and C=N bonds of the aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: The spectrum should be analyzed for characteristic absorption bands.

Trustworthiness (Expected Absorption Bands):

  • N-H Stretch: Look for one or two bands in the 3300-3500 cm⁻¹ region. The primary amine (-NH₂) may show two bands (symmetric and asymmetric stretching), while the secondary amine (-NH-) will show a single band.[2]

  • C-H Stretch (Aromatic): Peaks will be observed just above 3000 cm⁻¹.

  • C=C and C=N Stretch (Aromatic): Multiple sharp bands are expected in the 1400-1650 cm⁻¹ region.[2]

  • C-N Stretch: Bands in the 1250-1350 cm⁻¹ region.

Chromatographic Analysis for Purity Determination

Expertise & Experience: Chromatography is the gold standard for assessing the purity of a chemical compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile, polar compounds like aromatic amines. It separates the main compound from any impurities, and a UV or Diode Array Detector (DAD) allows for quantification. The choice of a C18 (reverse-phase) column is standard for such molecules, where a polar mobile phase is used to elute the compound.[3][4]

Experimental Protocol: Reverse-Phase HPLC

  • System: An HPLC system with a UV/DAD detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is recommended to ensure separation of impurities with a wide range of polarities.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.

  • Injection & Detection: Inject 5-10 µL of the sample and monitor the elution profile at a wavelength where the compound has strong absorbance (determined from UV-Vis spectroscopy, likely around 254 nm or a local maximum).

  • Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Trustworthiness: A pure sample should yield a single, sharp, symmetrical peak. The presence of other peaks indicates impurities, which could be starting materials, by-products, or degradation products. The method should be validated for specificity, linearity, accuracy, and precision as per standard guidelines.

Thermal Analysis

Expertise & Experience: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for understanding the thermal stability, melting point, and decomposition profile of a compound. This information is critical for determining safe storage and processing temperatures, especially if the compound is to be used in applications like high-performance polymers.[5][6]

Experimental Protocol: TGA/DSC

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or platinum TGA/DSC pan.

  • Instrumentation: Place the sample in a simultaneous TGA/DSC instrument.

  • Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis:

    • DSC: Look for a sharp endothermic peak corresponding to the melting point.

    • TGA: Analyze the TGA curve for weight loss steps. The onset temperature of decomposition indicates the limit of thermal stability.

Safety & Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. Aromatic amines, as a class, should be handled with caution.

  • Hazards: N2-Phenylpyridine-2,5-diamine is listed with hazard codes H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

  • Precautions:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[7][8]

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[9]

Potential Applications in Research & Development

The structural motifs within N2-Phenylpyridine-2,5-diamine suggest its utility in several advanced research areas:

  • Medicinal Chemistry: The pyridine-diamine scaffold is present in various biologically active molecules. This compound could serve as a starting point for the synthesis of kinase inhibitors, DNA-interacting agents, or other therapeutic candidates.[10][11]

  • Materials Science: As a diamine, it is a potential monomer for the synthesis of high-performance polyimides or other polymers, where the pyridine and phenyl groups could impart desirable thermal and mechanical properties.[5]

  • Coordination Chemistry: The nitrogen atoms of the pyridine ring and the amino groups can act as ligands to coordinate with metal ions, forming novel metal-organic frameworks (MOFs) or catalysts.[12]

References

  • Kovalevsky, A. Y., et al. (2007). Pyridine-2,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4623. [Link]

  • precisionFDA. (n.d.). N2-METHYLPYRIDINE-2,5-DIAMINE. precisionFDA. [Link]

  • PubChem. (n.d.). N2-Methylpyridine-2,5-diamine. National Center for Biotechnology Information. [Link]

  • 001CHEMICAL. (n.d.). N5-phenylpyridine-2,5-diamine hydrochloride. 001CHEMICAL. [Link]

  • Hsiao, S. H., et al. (2018). Thermal, soluble, and hydrophobic properties of polyimides derived from 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. ResearchGate. [Link]

  • Jacquemard, U., et al. (2005). Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry, 40(11), 1087-95. [Link]

  • Zhang, R., et al. (2024). From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films. Polymers (Basel), 16(16), 2207. [Link]

  • Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Angewandte Chemie. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. Molecules, 27(19), 6692. [Link]

  • Ramkrishna, M., et al. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. Indo Global Journal of Pharmaceutical Sciences, 1(2), 121-126. [Link]

  • Rihs, H. P., et al. (2010). Determination of 2,5-toluylenediamine (2,5-TDA) and aromatic amines in urine after personal application of hair dyes: kinetics and doses. Archives of Toxicology, 84(6), 475-83. [Link]

  • PubChem. (n.d.). N2,N2-dimethylpyridine-2,5-diamine. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. Chemos GmbH & Co. KG. [Link]

  • Al-Obaidi, A. M. J., et al. (2023). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. Malaysian Journal of Analytical Sciences, 27(2), 280-291. [Link]

  • Koca, B., et al. (2024). Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine@CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. ResearchGate. [Link]

  • Semail, N., et al. (2021). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Journal of Chromatographic Science, 59(8), 708-715. [Link]

  • SIELC. (n.d.). Separation of N5,N5-Dimethylpyridine-2,5-diamine on Newcrom R1 HPLC column. SIELC. [Link]

  • Wang, Y., et al. (2022). Synthesis, Structural Characterization, Hirschfeld Surface Analysis and Photocatalytic CO2 Reduction Activity of a New Dinuclear Gd(III) Complex with 6-Phenylpyridine-2-Carboxylic Acid and 1,10-Phenanthroline Ligands. Molecules, 27(23), 8263. [Link]

  • Messina, F., et al. (2015). Absorption spectrum of fac-tris(2-phenylpyridine)-Iridium(III). ResearchGate. [Link]

  • Supporting Information for: Gold Nanoparticles Supported on Carbon Nanotubes (Au/CNT) as a Versatile Catalyst for the Reduction of N-Oxides. (n.d.). The Royal Society of Chemistry. [Link]

  • Amorim, M., et al. (2024). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 29(10), 2322. [Link]

  • H-NMR spectra of compound [B 2 ]. (n.d.). ResearchGate. [Link]

  • Dopfer, O., et al. (2007). IR spectra of C2H5(+)-N2 isomers: evidence for dative chemical bonding in the isolated ethanediazonium ion. The Journal of Chemical Physics, 126(10), 104301. [Link]

  • NIST. (n.d.). 2,5-Piperazinedione, 3,6-bis(phenylmethyl)-. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to N2-Phenylpyridine-2,5-diamine Derivatives and Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N2-Phenylpyridine-2,5-diamine derivatives and their analogs, a promising class of compounds in modern medicinal chemistry. We will delve into their synthesis, mechanism of action as kinase inhibitors, and the methodologies for their biological evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics, particularly in the field of oncology.

Introduction: The N-Phenylpyridine Scaffold as a Privileged Structure

The N-phenylpyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its structural rigidity, coupled with the ability to engage in various non-covalent interactions, makes it an ideal framework for designing targeted therapeutics. The introduction of a diamine substitution pattern, specifically the 2,5-diamine, offers unique opportunities for creating compounds with high affinity and selectivity for specific biological targets, most notably protein kinases.

Derivatives of the closely related N-phenyl-pyrimidine-diamine scaffold have demonstrated potent inhibitory activity against a range of kinases, including the Epidermal Growth Factor Receptor (EGFR), which is a key player in the proliferation and survival of cancer cells.[1][2] This provides a strong rationale for the exploration of N2-Phenylpyridine-2,5-diamine derivatives as a novel class of kinase inhibitors.

Synthetic Strategies: Building the N2-Phenylpyridine-2,5-diamine Core

The synthesis of N2-Phenylpyridine-2,5-diamine derivatives can be approached through a strategic and modular route, allowing for the facile generation of a library of analogs for structure-activity relationship (SAR) studies. A robust and widely applicable method involves a two-step sequence: a palladium-catalyzed cross-coupling reaction followed by a nitro group reduction.

Core Synthesis Workflow

A logical and experimentally validated approach to the synthesis of the N2-Phenylpyridine-2,5-diamine scaffold is outlined below. This method offers the advantage of readily available starting materials and generally high yields.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Nitro Group Reduction A 2-Chloro-5-nitropyridine C N-Phenyl-5-nitropyridin-2-amine A->C Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., X-Phos) Base (e.g., KOt-Bu) B Aniline B->C D N-Phenyl-5-nitropyridin-2-amine E N2-Phenylpyridine-2,5-diamine D->E Reducing Agent (e.g., Fe/NH4Cl or H2, Pd/C) G cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor N2-Phenylpyridine-2,5-diamine Derivative Inhibitor->EGFR Inhibition

Sources

An In-depth Technical Guide to N2-Phenylpyridine-2,5-diamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of N2-Phenylpyridine-2,5-diamine, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical data, synthetic protocols, and an exploration of its potential applications.

Core Chemical Identity and Properties

N2-Phenylpyridine-2,5-diamine, with the CAS Number 4928-44-3 , is a substituted diaminopyridine. The core structure consists of a pyridine ring with an amino group at the 5-position and a phenylamino group at the 2-position. This unique arrangement of functionalities imparts specific electronic and steric properties that make it an attractive scaffold for further chemical modification.

Chemical Data Summary

For ease of reference, the key chemical data for N2-Phenylpyridine-2,5-diamine are summarized in the table below.

PropertyValueSource
CAS Number 4928-44-3
Molecular Formula C₁₁H₁₁N₃
Molecular Weight 185.22 g/mol
IUPAC Name N2-phenylpyridine-2,5-diamine
SMILES C1=CC=C(C=C1)NC2=NC=C(C=C2)N
Hazard Statements H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)

Synthesis and Chemical Reactivity

The synthesis of N2-Phenylpyridine-2,5-diamine can be approached through a multi-step process, typically involving the introduction of the amino and phenylamino groups onto a pyridine core. A plausible and commonly employed synthetic strategy involves the initial nitration of a suitable pyridine derivative, followed by reduction and subsequent N-arylation.

Proposed Synthetic Pathway

A logical synthetic route to N2-Phenylpyridine-2,5-diamine is outlined below. This pathway is designed for efficiency and regiochemical control, leveraging well-established organic transformations.

Synthesis_Pathway A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C Pyridine-2,5-diamine B->C Reduction (e.g., Fe/HCl or H₂, Pd/C) D N2-Phenylpyridine-2,5-diamine C->D N-Arylation (e.g., Buchwald-Hartwig amination)

Caption: Proposed synthetic pathway for N2-Phenylpyridine-2,5-diamine.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of N2-Phenylpyridine-2,5-diamine, based on established chemical principles for analogous transformations.

Step 1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine

  • Rationale: The nitration of 2-aminopyridine is a standard electrophilic aromatic substitution. The amino group is an activating, ortho-, para-director. Under acidic conditions, the pyridine nitrogen is protonated, deactivating the ring, but the strong activation of the amino group directs the incoming nitro group primarily to the 5-position.[1]

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add 2-aminopyridine in portions, maintaining the temperature below 10 °C.

    • Once the addition is complete, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, keeping the temperature below 10 °C.[1][2][3]

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until a yellow precipitate forms.

    • Filter the precipitate, wash with cold water, and dry to obtain 2-amino-5-nitropyridine.

Step 2: Reduction of 2-Amino-5-nitropyridine to Pyridine-2,5-diamine

  • Rationale: The nitro group is readily reduced to an amino group using various reducing agents. A common and effective method is the use of a metal in acidic media, such as iron in hydrochloric acid, or catalytic hydrogenation.

  • Procedure (using Fe/HCl):

    • In a round-bottom flask, suspend 2-amino-5-nitropyridine in a mixture of ethanol and water.

    • Add iron powder and concentrated hydrochloric acid.

    • Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by the disappearance of the yellow starting material.

    • Once the reaction is complete, cool the mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Basify the aqueous residue with a concentrated sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield pyridine-2,5-diamine.

Step 3: N-Arylation of Pyridine-2,5-diamine to N2-Phenylpyridine-2,5-diamine

  • Rationale: The selective N-arylation of one amino group in the presence of another can be achieved through methods like the Buchwald-Hartwig amination. The 2-amino group of pyridine-2,5-diamine is generally more nucleophilic and sterically accessible for such cross-coupling reactions.

  • Procedure (Buchwald-Hartwig Amination):

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add pyridine-2,5-diamine, bromobenzene, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate).

    • Add a dry, deoxygenated solvent such as toluene or dioxane.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N2-Phenylpyridine-2,5-diamine.

Chemical Reactivity and Functionalization

The presence of two amino groups with different electronic environments and the pyridine nitrogen makes N2-Phenylpyridine-2,5-diamine a versatile building block for further chemical modifications.

  • Acylation and Sulfonylation: The amino groups can be readily acylated or sulfonylated using acid chlorides, anhydrides, or sulfonyl chlorides. The relative reactivity of the two amino groups can be controlled by the reaction conditions.

  • Diazotization: The primary amino group at the 5-position can undergo diazotization to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents.

  • Further N-Arylation/Alkylation: The remaining N-H bond of the phenylamino group and the primary amino group can be further functionalized through N-arylation or N-alkylation reactions.

Potential Applications in Drug Discovery and Medicinal Chemistry

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a phenylamino group at the 2-position can modulate the compound's physicochemical properties and its ability to interact with biological targets.

Kinase Inhibition

Phenylaminopyrimidine and related phenylaminopyridine structures are well-known pharmacophores in the design of protein kinase inhibitors.[4][5] These compounds often act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase. The pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase, while the phenyl group can extend into a hydrophobic pocket.

Kinase_Binding cluster_0 Kinase ATP-Binding Pocket cluster_1 N2-Phenylpyridine-2,5-diamine Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket PyridineN Pyridine-N PyridineN->Hinge H-Bond Phenyl Phenyl Group Phenyl->HydrophobicPocket Hydrophobic Interaction Amino5 5-Amino Group Amino5->Hinge H-Bond

Sources

Spectroscopic Analysis of N2-Phenylpyridine-2,5-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of N2-Phenylpyridine-2,5-diamine. Due to the limited availability of public domain spectroscopic data for this specific compound, this guide will focus on the theoretical underpinnings of the expected spectroscopic signatures based on its molecular structure. It will also outline the detailed experimental protocols required to obtain and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unequivocal identification and characterization of this molecule. This document is intended to serve as a foundational resource for researchers working with N2-Phenylpyridine-2,5-diamine, enabling them to generate and analyze high-quality spectroscopic data.

Introduction: The Significance of N2-Phenylpyridine-2,5-diamine

N2-Phenylpyridine-2,5-diamine, with the chemical formula C₁₁H₁₁N₃ and a molecular weight of 185.22 g/mol , belongs to the class of substituted diaminopyridines. This family of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the amino groups and the pyridine ring. The introduction of a phenyl group at the N2 position is expected to modulate the electronic and steric properties of the molecule, influencing its biological activity and material characteristics.

Accurate structural elucidation and purity assessment are paramount in any research and development endeavor. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide will provide the theoretical framework and practical considerations for the spectroscopic characterization of N2-Phenylpyridine-2,5-diamine.

Molecular Structure and Predicted Spectroscopic Features

The structure of N2-Phenylpyridine-2,5-diamine is foundational to predicting its spectroscopic behavior.

Figure 1. Molecular structure of N2-Phenylpyridine-2,5-diamine.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal the number of different types of protons and their connectivity.

  • Aromatic Protons (Pyridine Ring): Three distinct signals are anticipated for the protons on the pyridine ring. The proton at C6 will likely appear as a doublet, the proton at C4 as a doublet of doublets, and the proton at C3 as a doublet. Their chemical shifts will be influenced by the electron-donating amino groups.

  • Aromatic Protons (Phenyl Ring): The protons on the phenyl ring will exhibit a complex multiplet pattern, typically in the range of 6.5-8.0 ppm. The ortho, meta, and para protons will have slightly different chemical shifts.

  • Amine Protons: The protons of the two amino groups (at N2 and N5) are expected to appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbons bearing the amino groups (C2 and C5) will be significantly shielded compared to unsubstituted pyridine.

  • Phenyl Ring Carbons: Six signals are anticipated for the phenyl ring carbons, though some may overlap. The ipso-carbon (attached to the nitrogen) will have a characteristic chemical shift.

Predicted IR Spectrum

The infrared spectrum is crucial for identifying the functional groups present in the molecule.

  • N-H Stretching: Look for characteristic sharp or broad bands in the region of 3200-3500 cm⁻¹, corresponding to the stretching vibrations of the primary and secondary amine groups.

  • C-N Stretching: Aromatic C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ region.

  • Aromatic C-H Stretching: Signals above 3000 cm⁻¹ will indicate the aromatic C-H bonds.

  • Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ range will be indicative of the pyridine and phenyl rings.

Predicted Mass Spectrum

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 185.10 is expected, corresponding to the molecular weight of N2-Phenylpyridine-2,5-diamine.

  • Fragmentation Pattern: Fragmentation is likely to involve the loss of the amino groups and cleavage of the bond between the pyridine and phenyl rings.

Experimental Protocols for Spectroscopic Analysis

To obtain reliable spectroscopic data, the following experimental protocols are recommended.

Synthesis of N2-Phenylpyridine-2,5-diamine

A plausible synthetic route for N2-Phenylpyridine-2,5-diamine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.

Figure 2. Proposed synthetic workflow for N2-Phenylpyridine-2,5-diamine.

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-5-aminopyridine, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

  • Add dry, degassed toluene as the solvent.

  • Add aniline to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the purified N2-Phenylpyridine-2,5-diamine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the ¹H NMR.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to aid in the definitive assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder (or KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation:

  • A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

Sample Preparation:

  • ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled to a liquid chromatograph.

  • EI-MS: Introduce a small amount of the solid sample directly into the ion source.

Data Acquisition:

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain the exact mass of the molecular ion, which can be used to confirm the elemental composition.

Data Interpretation and Structural Confirmation

A thorough analysis of the obtained spectra is crucial for confirming the structure of N2-Phenylpyridine-2,5-diamine.

Figure 3. Workflow for spectroscopic data analysis and structural confirmation.

By comparing the experimental data with the predicted spectroscopic features outlined in Section 2, a definitive structural confirmation can be achieved. Any significant deviations may indicate the presence of impurities or an incorrect structural assignment.

Summary of Expected Spectroscopic Data

Spectroscopic TechniqueExpected Key Features
¹H NMR - Three distinct signals for pyridine ring protons. - Complex multiplet for phenyl ring protons. - Two broad singlets for amine protons.
¹³C NMR - Five signals for pyridine ring carbons. - Six signals for phenyl ring carbons.
IR Spectroscopy - N-H stretching bands (3200-3500 cm⁻¹). - Aromatic C-N stretching (1250-1350 cm⁻¹). - Aromatic C=C stretching (1400-1600 cm⁻¹).
Mass Spectrometry - Molecular ion peak at m/z = 185.10. - Fragmentation corresponding to the loss of amino and phenyl groups.

Conclusion

References

Due to the absence of specific literature containing the spectroscopic data for N2-Phenylpyridine-2,5-diamine in the conducted searches, a conventional reference list with URLs cannot be provided at this time. The synthesis and characterization of similar compounds can be found in the broader literature on palladium-catalyzed amination reactions and the synthesis of substituted pyridines.

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of N2-Phenylpyridine-2,5-diamine

Abstract: This technical guide provides a comprehensive framework for the synthesis, characterization, and single-crystal X-ray diffraction analysis of N2-Phenylpyridine-2,5-diamine. While a published crystal structure for this specific molecule is not currently available, this document leverages established methodologies for analogous pyridine derivatives to outline a complete workflow for researchers in crystallography, medicinal chemistry, and materials science. The guide emphasizes the rationale behind experimental choices, data interpretation, and the potential significance of the structural findings.

Introduction: The Significance of Phenylpyridine Scaffolds

Pyridine derivatives are fundamental heterocyclic compounds that form the core of numerous pharmaceuticals, functional materials, and catalysts.[1][2] The introduction of a phenyl group and diamine functionalities, as in the case of N2-Phenylpyridine-2,5-diamine, is anticipated to impart unique electronic and steric properties. These characteristics can influence intermolecular interactions, crystal packing, and, consequently, the material's bulk properties and biological activity.[3][4] Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount for establishing structure-property relationships and guiding further molecular design.[5][6] This guide serves as a predictive and methodological resource for researchers seeking to investigate the solid-state structure of N2-Phenylpyridine-2,5-diamine.

Synthesis and Purification of N2-Phenylpyridine-2,5-diamine

A plausible synthetic route to N2-Phenylpyridine-2,5-diamine can be adapted from established palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Proposed Synthetic Pathway:

Synthesis_of_N2-Phenylpyridine-2,5-diamine 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Intermediate N-Phenyl-5-nitropyridin-2-amine 2-Chloro-5-nitropyridine->Intermediate Buchwald-Hartwig Amination Aniline Aniline Aniline->Intermediate Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_catalyst->Intermediate Ligand Ligand (e.g., BINAP) Ligand->Intermediate Base Base (e.g., NaOtBu) Base->Intermediate Final_Product N2-Phenylpyridine-2,5-diamine Intermediate->Final_Product Nitro Group Reduction Reducing_agent Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Reducing_agent->Final_Product

Caption: Proposed synthetic workflow for N2-Phenylpyridine-2,5-diamine.

Experimental Protocol: Synthesis

  • Buchwald-Hartwig Amination: To a solution of 2-chloro-5-nitropyridine (1.0 eq) and aniline (1.1 eq) in an anhydrous, deoxygenated solvent such as toluene, add a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), 2 mol%) and a suitable phosphine ligand (e.g., BINAP, 4 mol%). Add a strong base (e.g., sodium tert-butoxide, 1.4 eq) and heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Isolation of Intermediate: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude intermediate, N-Phenyl-5-nitropyridin-2-amine, by column chromatography.

  • Nitro Group Reduction: Dissolve the purified intermediate in a suitable solvent (e.g., ethanol or ethyl acetate). Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst.

  • Final Product Isolation and Purification: Upon completion of the reduction, neutralize the reaction mixture and extract the product. Purify the crude N2-Phenylpyridine-2,5-diamine by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain single crystals suitable for X-ray diffraction.

Physicochemical Characterization

Prior to crystallographic analysis, it is essential to confirm the identity and purity of the synthesized compound using a suite of analytical techniques.

PropertyAnalytical TechniqueExpected Outcome
Molecular Formula C₁₁H₁₁N₃-
Molecular Weight 185.23 g/mol -
Identity Confirmation ¹H and ¹³C NMR SpectroscopyCharacteristic peaks corresponding to the phenyl and pyridine ring protons and carbons.
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement confirming the elemental composition.
Purity Assessment High-Performance Liquid Chromatography (HPLC)A single major peak indicating high purity.
Thermal Behavior Differential Scanning Calorimetry (DSC)Determination of melting point and any phase transitions.
Thermogravimetric Analysis (TGA)Assessment of thermal stability and decomposition profile.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[5]

Experimental Workflow:

X-ray_Diffraction_Workflow cluster_experiment Experimental cluster_analysis Data Analysis cluster_interpretation Interpretation Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Molecular_Geometry Analysis of Molecular Geometry (Bond Lengths, Angles) Validation->Molecular_Geometry Intermolecular_Interactions Analysis of Intermolecular Interactions (Hydrogen Bonds, π-π Stacking) Molecular_Geometry->Intermolecular_Interactions Crystal_Packing Analysis of Crystal Packing Intermolecular_Interactions->Crystal_Packing

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

  • Crystal Selection and Mounting: A suitable single crystal of N2-Phenylpyridine-2,5-diamine is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a modern single-crystal X-ray diffractometer. A preliminary determination of the unit cell parameters is performed, followed by the collection of a full sphere of diffraction data.

  • Structure Solution and Refinement: The collected data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

  • Structural Analysis and Interpretation: The refined structure provides precise information on bond lengths, bond angles, and torsion angles. A key aspect of the analysis is the identification and characterization of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. Based on the crystal structure of the parent Pyridine-2,5-diamine, it is anticipated that the amino groups and the pyridine nitrogen will participate in a network of N—H⋯N hydrogen bonds.[7] The presence of the phenyl ring may introduce additional C—H⋯N interactions and potential π-π stacking, similar to what is observed in N,N,N,N-Tetraphenylpyridine-2,6-diamine.[8]

Anticipated Crystallographic Data Summary:

ParameterAnticipated Value/Information
Crystal System Likely to be in a common system for organic molecules such as monoclinic or orthorhombic.[7][9]
Space Group To be determined from the diffraction data.
Unit Cell Dimensions To be determined.
Key Bond Lengths C-N, C-C, and N-H bond lengths are expected to be within standard ranges.
Key Bond Angles Angles within the pyridine and phenyl rings will be close to 120°.
Hydrogen Bonding Expect N—H⋯N hydrogen bonds involving the amino groups and the pyridine nitrogen, potentially forming dimers or extended networks.[7]
Other Interactions Potential for C—H⋯π and π-π stacking interactions involving the phenyl and pyridine rings.[8]

Potential Applications in Drug Development and Materials Science

The structural insights gained from the crystal structure analysis of N2-Phenylpyridine-2,5-diamine are crucial for its potential applications. In drug development, the precise geometry and hydrogen bonding capabilities can inform the design of more potent analogs that can bind to specific biological targets. Pyridine and diamine moieties are present in many bioactive molecules, and understanding their solid-state conformation is vital for rational drug design.[3][4] In materials science, the nature of the intermolecular interactions will dictate the crystal packing and can influence properties such as thermal stability, solubility, and even optical and electronic properties.[10]

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, characterization, and in-depth crystal structure analysis of N2-Phenylpyridine-2,5-diamine. By following the outlined experimental protocols and leveraging the predictive insights from related structures, researchers can successfully elucidate the solid-state architecture of this molecule. The resulting structural information will be invaluable for advancing research in medicinal chemistry, chemical biology, and materials science.

References

  • Miki, S., Umezono, S., & Okuno, T. (2017). N,N,N,N-Tetraphenylpyridine-2,6-diamine. IUCrData, 2, x170521. Available at: [Link]

  • Anonymous. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. ResearchGate. Available at: [Link]

  • Betz, D., et al. (2011). Pyridine-2,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3353. Available at: [Link]

  • Jacquemard, U., et al. (2005). Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry, 40(11), 1087-95. Available at: [Link]

  • Grokipedia. (n.d.). 2-Phenylpyridine. Grokipedia. Available at: [Link]

  • Wang, X., et al. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 27(21), 7208. Available at: [Link]

  • PubChem. (n.d.). N2-Methylpyridine-2,5-diamine. National Center for Biotechnology Information. Available at: [Link]

  • 001CHEMICAL. (n.d.). N5-phenylpyridine-2,5-diamine hydrochloride. 001CHEMICAL. Available at: [Link]

  • PubChem. (n.d.). N2,N2-dimethylpyridine-2,5-diamine. National Center for Biotechnology Information. Available at: [Link]

  • precisionFDA. (n.d.). N2-METHYLPYRIDINE-2,5-DIAMINE. precisionFDA. Available at: [Link]

  • Cetina, M., et al. (2012). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1012, 168-175. Available at: [Link]

  • WIPO. (2022). N2-PHENYLPYRIMIDINE-2,4-DIAMINE COMPOUNDS, AND PREPARATION METHODS AND METHODS OF USE THEREOF. WIPO Patentscope. Available at: [Link]

  • Li, Y., et al. (2023). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. Organic Letters, 25(4), 624-629. Available at: [Link]

  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available at: [Link]

  • Ramkrishna, M., et al. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine. Indo-Global Journal of Pharmaceutical Sciences, 1(2), 121-126. Available at: [Link]

  • Hylsová, M., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(20), 11957-11971. Available at: [Link]

  • Ali, A., et al. (2023). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Crystals, 13(6), 929. Available at: [Link]

Sources

Mastering the Matrix: A Technical Guide to the Solubility of N2-Phenylpyridine-2,5-diamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the solubility characteristics of N2-Phenylpyridine-2,5-diamine (CAS No. 4928-44-3) in organic solvents.[1] While specific quantitative solubility data for this compound is not extensively available in public literature, this guide provides a comprehensive framework for understanding and determining its solubility based on first principles, analysis of structurally analogous compounds, and detailed experimental protocols.

Executive Summary

N2-Phenylpyridine-2,5-diamine, a substituted diaminopyridine with a molecular weight of 185.22 g/mol , presents a unique solubility profile due to its combination of aromatic systems and hydrogen-bonding functional groups.[1] Understanding its behavior in various organic solvents is critical for its application in medicinal chemistry, materials science, and synthetic chemistry, impacting everything from reaction kinetics to purification and formulation. This guide will equip the reader with the foundational knowledge and practical methodologies to confidently assess and leverage the solubility of this compound.

Physicochemical Properties and Predicted Solubility Profile

The structure of N2-Phenylpyridine-2,5-diamine, featuring a pyridine ring, a phenyl group, and two amino groups, dictates its solubility. The presence of the amino groups and the nitrogen atom in the pyridine ring allows for hydrogen bonding, suggesting a propensity for solubility in polar protic solvents. The aromatic rings contribute to its nonpolar character, indicating potential solubility in nonpolar organic solvents as well.

Based on the principle of "like dissolves like," we can predict the solubility of N2-Phenylpyridine-2,5-diamine in various classes of organic solvents.[2]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of these solvents to act as both hydrogen bond donors and acceptors suggests that N2-Phenylpyridine-2,5-diamine will exhibit favorable solubility. Studies on the related compound 2-aminopyridine have shown good solubility in alcohols like methanol and ethanol, with solubility increasing with temperature.[3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) are excellent solvents for many organic compounds, including those with hydrogen bonding capabilities.[3] It is anticipated that N2-Phenylpyridine-2,5-diamine will be readily soluble in these solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the phenyl and pyridine rings imparts some nonpolar character. While solubility may be lower than in polar solvents, it is not expected to be negligible, especially in aromatic solvents like toluene due to potential π-π stacking interactions.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often good at dissolving a wide range of organic compounds. It is predicted that N2-Phenylpyridine-2,5-diamine will show moderate to good solubility in chlorinated solvents.

The basic nature of the amino groups also implies that the solubility of N2-Phenylpyridine-2,5-diamine can be significantly increased in acidic aqueous solutions due to the formation of a more polar and water-soluble salt.

Insights from Structurally Analogous Compounds

To further inform our predictions, we can examine the solubility of structurally related molecules.

  • 2-Aminopyridine: This compound shows a solubility order of NMP > DMF > methanol > ethanol > n-propanol > n-butanol > n-propyl acetate > amyl acetate > isopropanol > isobutanol > acetonitrile > n-hexane > cyclohexane.[3] This trend highlights the importance of solvent polarity and hydrogen bonding capability.

  • 2-Phenylpyridine: This molecule is reported to be miscible with organic solvents such as ethanol, acetone, toluene, and dichloromethane, while having low solubility in water.[4] This demonstrates the solubilizing effect of the phenyl group in organic media.

  • 2,5-Diaminopyridine: This compound is used in the preparation of organo-soluble polyimides, suggesting it has good solubility in the organic solvents used for such polymerizations, which often include polar aprotic solvents like DMF or NMP.[5]

Based on these analogs, N2-Phenylpyridine-2,5-diamine is expected to have a broad solubility range in common organic solvents, with particularly high solubility in polar aprotic solvents.

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The following are robust protocols for determining the solubility of N2-Phenylpyridine-2,5-diamine.

Isothermal Saturation Method (Shake-Flask)

This is a widely accepted and reliable method for determining equilibrium solubility.[6]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of N2-Phenylpyridine-2,5-diamine to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C, 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

  • Quantification: Analyze the concentration of N2-Phenylpyridine-2,5-diamine in the filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

  • Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Diagram of the Isothermal Saturation Method Workflow:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling cluster_3 Analysis A Add excess N2-Phenylpyridine-2,5-diamine to solvent B Seal and shake at constant temperature A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Quantify concentration (HPLC or qNMR) D->E

Caption: Workflow for the Isothermal Saturation Method.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, automated HTS methods can be employed. These often involve smaller scales and robotic liquid handling.

Data Presentation

While specific quantitative data for N2-Phenylpyridine-2,5-diamine is pending experimental determination, the following table provides a predicted qualitative solubility profile based on the analysis of its structure and analogous compounds.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighHydrogen bonding capabilities of amino and pyridine groups.[3]
Polar Aprotic DMF, DMSO, NMPVery HighStrong dipole-dipole interactions and ability to accept hydrogen bonds.[3]
Nonpolar Aromatic Toluene, BenzeneModerateπ-π stacking interactions between aromatic rings.[4]
Nonpolar Aliphatic Hexane, CyclohexaneLowMismatch in polarity.[3]
Chlorinated Dichloromethane, ChloroformModerate to HighIntermediate polarity, good general solvent for organic compounds.[4]

Conclusion and Future Directions

N2-Phenylpyridine-2,5-diamine is predicted to be a versatile compound with a broad solubility profile in common organic solvents, with particularly high solubility in polar aprotic solvents. This guide provides a strong theoretical and practical foundation for researchers working with this molecule. The next logical step is the systematic experimental determination of its quantitative solubility in a range of solvents at various temperatures to create a comprehensive and invaluable dataset for the scientific community.

References

  • 2-Phenylpyridine - Grokipedia. (n.d.).
  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022). Journal of Chemical & Engineering Data.
  • Solubility of Organic Compounds. (2023).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
  • N2-Phenylpyridine-2,5-diamine | 4928-44-3. (n.d.). Biosynth.
  • 2,5-Diaminopyridine, 97%. (n.d.). SLS.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

Sources

A Theoretical Investigation of the Electronic Structure of N2-Phenylpyridine-2,5-diamine: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of N2-Phenylpyridine-2,5-diamine. In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers a powerful avenue for elucidating the geometric, electronic, and spectroscopic properties of this molecule. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the requisite computational protocols, from geometry optimization to the prediction of UV-Vis spectra. By synthesizing methodologies applied to analogous pyridine and phenylenediamine derivatives, this guide establishes a robust protocol for a thorough in-silico characterization of N2-Phenylpyridine-2,5-diamine, paving the way for its potential applications in materials science and medicinal chemistry.

Introduction: The Scientific Imperative

N2-Phenylpyridine-2,5-diamine is a heterocyclic aromatic amine of significant interest due to its hybrid structure, incorporating both a pyridine and a phenylenediamine moiety. Such structures are scaffolds in numerous therapeutic agents and functional organic materials.[1][2] The pyridine ring, with its electron-deficient nature, and the electron-donating amino groups suggest a molecule with intriguing electronic properties, potentially leading to applications in organic light-emitting diodes (OLEDs) or as a pharmacophore.[2][3] A fundamental understanding of the electronic structure of N2-Phenylpyridine-2,5-diamine is paramount to harnessing its potential. This guide outlines a theoretical approach to achieve this understanding.

Computational Methodology: A Justified Approach

The investigation into the electronic structure of N2-Phenylpyridine-2,5-diamine will be conducted using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] For ground-state properties, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is recommended, as it has demonstrated a good balance of accuracy and computational cost for organic molecules.[5] The 6-311G(d,p) basis set, which provides a good description of the electron distribution, will be employed.[6][7] To simulate the excited-state properties and UV-Vis spectra, Time-Dependent DFT (TD-DFT) will be utilized.[8][9]

Computational Workflow

The overall computational workflow is depicted below:

G cluster_gs Ground State Calculations (DFT) cluster_es Excited State Calculations (TD-DFT) mol_struct Initial Molecular Structure geom_opt Geometry Optimization mol_struct->geom_opt B3LYP/6-311G(d,p) freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy opt_geom Optimized Ground State Geometry geom_opt->opt_geom gs_analysis Ground State Analysis (FMO, NBO, MEP) freq_calc->gs_analysis tddft_calc TD-DFT Calculation opt_geom->tddft_calc B3LYP/6-311G(d,p) uv_vis Simulate UV-Vis Spectrum tddft_calc->uv_vis trans_analysis Analyze Electronic Transitions uv_vis->trans_analysis

Caption: Computational workflow for the theoretical study of N2-Phenylpyridine-2,5-diamine.

Ground State Electronic Structure Analysis

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule.

Experimental Protocol:

  • Construct the initial 3D structure of N2-Phenylpyridine-2,5-diamine using a molecular modeling software (e.g., GaussView).

  • Perform a geometry optimization using DFT with the B3LYP functional and 6-311G(d,p) basis set.[10][11]

  • The optimization is considered converged when the forces on the atoms are negligible and the energy has reached a minimum.[12]

  • Following optimization, a frequency calculation at the same level of theory is crucial to confirm that the obtained structure is a true minimum on the potential energy surface (absence of imaginary frequencies).[13]

  • Analyze the optimized geometric parameters (bond lengths, bond angles, and dihedral angles).

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[14] The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron.[4] The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical reactivity and kinetic stability.[15][16]

Experimental Protocol:

  • Using the optimized geometry, perform a single-point energy calculation at the B3LYP/6-311G(d,p) level of theory.

  • Extract the energies of the HOMO and LUMO.

  • Calculate the HOMO-LUMO gap: ΔE = ELUMO - EHOMO.

  • Visualize the 3D plots of the HOMO and LUMO to understand the distribution of electron density in these orbitals.[4]

ParameterPredicted Value (eV)
EHOMOValue to be calculated
ELUMOValue to be calculated
HOMO-LUMO Gap (ΔE)Value to be calculated
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the calculated wave function into localized orbitals corresponding to Lewis structures.[17][18] This analysis can reveal important details about intramolecular interactions, such as hyperconjugation and charge transfer.[19][20]

Experimental Protocol:

  • Perform an NBO analysis on the optimized geometry using the B3LYP/6-311G(d,p) level of theory. This is typically an option within the quantum chemistry software package.[21]

  • Analyze the output to determine the natural atomic charges on each atom.

  • Examine the second-order perturbation theory analysis to identify significant donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which indicate intramolecular charge transfer and hyperconjugative stabilization.[21]

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.[22][23] It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.[24][25]

Experimental Protocol:

  • Calculate the MEP for the optimized geometry at the B3LYP/6-311G(d,p) level of theory.

  • Visualize the MEP map. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).[25]

Caption: Predicted reactive sites of N2-Phenylpyridine-2,5-diamine based on MEP analysis.

Excited State Properties and UV-Vis Spectrum

TD-DFT Calculations for Electronic Transitions

TD-DFT is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions, which are essential for simulating a UV-Vis absorption spectrum.[8][26][27]

Experimental Protocol:

  • Using the optimized ground-state geometry, perform a TD-DFT calculation at the B3LYP/6-311G(d,p) level of theory.[13] It is advisable to calculate a sufficient number of excited states (e.g., the first 20-30) to cover the relevant spectral region.[28]

  • Extract the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths (f). Transitions with higher oscillator strengths are more intense.[29]

Excited StateExcitation Energy (nm)Oscillator Strength (f)Major Orbital Contributions
S1Value to be calculatedValue to be calculatede.g., HOMO -> LUMO
S2Value to be calculatedValue to be calculatede.g., HOMO-1 -> LUMO
............
Interpretation of the UV-Vis Spectrum

The simulated spectrum can be generated by broadening the calculated electronic transitions with a Gaussian or Lorentzian function. The nature of the electronic transitions (e.g., π→π, n→π) can be determined by analyzing the molecular orbitals involved in each excitation.[30][31]

Potential Applications

The theoretical data obtained from these studies can provide valuable insights into the potential applications of N2-Phenylpyridine-2,5-diamine. For instance, a small HOMO-LUMO gap and strong oscillator strengths for certain transitions might suggest its suitability for use in organic electronics.[3] The MEP map can guide the design of derivatives with enhanced biological activity by identifying sites for modification.[32]

Conclusion

This technical guide has outlined a comprehensive computational protocol for the theoretical investigation of the electronic structure of N2-Phenylpyridine-2,5-diamine. By employing DFT and TD-DFT methods, researchers can gain a deep understanding of its geometric, electronic, and spectroscopic properties. The insights derived from these theoretical studies are invaluable for guiding future experimental work and for the rational design of novel materials and drug candidates based on this promising molecular scaffold.

References

  • ResearchGate. (n.d.). Graph-theoretical parameters for π-MO calculation of a series of aromatic amines in the light of DFT theory: Comparison with experimental CT transition energies. Retrieved from [Link]

  • ResearchGate. (n.d.). Basis set effects on calculated geometries: 6-311++G* vs. aug-cc-pVDZ*. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine-containing diamine and properties of its polyimides and polyimide/hexagonal boron nitride composite films. Retrieved from [Link]

  • ResearchGate. (n.d.). TD-DFT Prediction of the Intermolecular Charge-Transfer UV-Vis Spectra of Viologen Salts in Solution. Retrieved from [Link]

  • ACS Publications. (n.d.). Natural bond orbital (NBO) analysis of substituent effects in borazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Retrieved from [Link]

  • ACS Publications. (2022). Assessment of Predicting Frontier Orbital Energies for Small Organic Molecules Using Knowledge-Based and Structural Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Interpretation of TD-DFT results. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • University of Melbourne. (n.d.). Supplementary Material B3LYP/6-311G* Gaussian Archive entries for 28a, 28b, 29a and 29b Ethyl 4-[2-(benzylseleno)pyridin-3-yl]-*. Retrieved from [Link]

  • ACS Publications. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Density functional theory (DFT) analysis showing the frontier molecular.... Retrieved from [Link]

  • ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural Bond Orbital (NBO) charges (e) on the S, C, and O atoms of OCS,.... Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • YouTube. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. Retrieved from [Link]

  • MDPI. (n.d.). Green Synthesis, SC-XRD, Non-Covalent Interactive Potential and Electronic Communication via DFT Exploration of Pyridine-Based Hydrazone. Retrieved from [Link]

  • ACS Publications. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Retrieved from [Link]

  • University of Southampton. (2023). Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applications. Retrieved from [Link]

  • SCM. (n.d.). Geometry optimization — AMS 2025.1 documentation. Retrieved from [Link]

  • University of Zurich. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • Gaussian.com. (2021). Basis Sets. Retrieved from [Link]

  • ACS Publications. (n.d.). Constructing an Optimum Receptor Based on Trifurcated Chalcogen Bonding. Retrieved from [Link]

  • University of Zurich. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]

  • CECAM. (n.d.). TDDFT, Excitations and Spectroscopy. Retrieved from [Link]

  • Nepal Journals Online. (n.d.). Frontier molecular orbitals, MEP, NBO, and vibrational spectra of Mesalamine. Retrieved from [Link]

  • FACCTs. (n.d.). UVVis spectroscopy - ORCA 5.0 tutorials. Retrieved from [Link]

  • PubMed. (n.d.). A DFT study on structures, frontier molecular orbitals and UV-vis spectra of RuX(PPh3)(NHCPh2)L (X=Tp and Cp; L=Cl and N3). Retrieved from [Link]

  • ACS Publications. (n.d.). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. Retrieved from [Link]

  • University of Zurich. (n.d.). Basis Sets Used in Molecular Orbital Calculations. Retrieved from [Link]

  • ACS Publications. (n.d.). Natural Bond Orbitals and the Nature of the Hydrogen Bond. Retrieved from [Link]

  • MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Retrieved from [Link]

  • ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)?. Retrieved from [Link]

  • RSC Publishing. (2021). Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. Retrieved from [Link]

  • YouTube. (2024). TD-DFT output file analysis. Retrieved from [Link]

  • Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. Retrieved from [Link]

  • Reddit. (2016). ubiquity of B3LYP/6-31G. Retrieved from [Link]

  • ChemRxiv. (2023). Visualizing and Characterizing Excited States from Time-Dependent Density Functional Theory. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Geometry and Conformation of N2-Phenylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The exploration of molecular geometry is fundamental to understanding and predicting the physicochemical properties, biological activity, and therapeutic potential of drug candidates. N2-Phenylpyridine-2,5-diamine, a substituted aromatic diamine, represents a scaffold of significant interest in medicinal chemistry and materials science. Its structural nuances, governed by the interplay of aromatic systems and flexible amine linkages, dictate its interaction with biological targets and its performance in advanced materials.

This guide provides a comprehensive analysis of the molecular geometry and conformational landscape of N2-Phenylpyridine-2,5-diamine. In the absence of direct crystallographic or extensive computational data for this specific molecule in the public domain, this document synthesizes information from foundational chemical principles and high-quality data from structurally analogous compounds. By examining the geometry of the pyridine-2,5-diamine core and the conformational implications of the N-phenyl substituent, we present a predictive model of the molecule's structure. This is complemented by a detailed exposition of the state-of-the-art computational and experimental workflows that would be employed for a definitive analysis, thereby providing a robust framework for researchers in the field.

Introduction: The Structural Significance of Substituted Pyridinediamines

Substituted pyridinediamines are a class of compounds that feature prominently in the development of new therapeutics and functional materials. The arrangement of nitrogen atoms in the pyridine ring, combined with the hydrogen-bonding capabilities of the diamine substituents, makes them versatile ligands in coordination chemistry and key pharmacophores in drug design. For instance, related N2,N4-diphenylpyrimidine-2,4-diamines have been investigated as potential kinase-targeted antimalarials, highlighting the importance of the diaryl-heterocycle-diamine motif in interacting with biological macromolecules.[1]

The biological activity of such molecules is intrinsically linked to their three-dimensional shape. The relative orientation of the phenyl and pyridine rings, the planarity of the system, and the disposition of the amino groups are critical determinants of how the molecule fits into a protein's binding pocket. Therefore, a thorough understanding of the preferred molecular geometry and conformational flexibility of N2-Phenylpyridine-2,5-diamine is a prerequisite for rational drug design and structure-activity relationship (SAR) studies.

Predicted Molecular Geometry: An Analysis Based on Analogue Structures

To construct a reliable model of N2-Phenylpyridine-2,5-diamine's geometry, we can extrapolate from high-resolution crystallographic data of its constituent parts and closely related molecules.

The Pyridine-2,5-diamine Core Scaffold

The foundational geometry can be inferred from the crystal structure of Pyridine-2,5-diamine.[2] Key characteristics of this core are:

  • Pyridine Ring Geometry : The pyridine ring itself is aromatic and thus largely planar. However, the electronic effects of the amino substituents cause slight distortions in the endocyclic bond angles. Electron-donating amino groups typically cause the angle at the ipso-carbon atom to be less than 120°.[2]

  • Amino Group Configuration : The nitrogen atoms of the amino groups exhibit a trigonal-pyramidal geometry.[2] This is crucial as it means the nitrogen atoms and their bonded hydrogens do not lie perfectly in the plane of the pyridine ring. In Pyridine-2,5-diamine, the amino nitrogens deviate from the aromatic plane by approximately 0.106 Å and -0.042 Å.[2] This out-of-plane arrangement is influenced by hydrogen bonding in the crystal lattice but is also an intrinsic property of the sp³-like hybridization of the amino nitrogen.

The N-Phenyl Substituent and Conformational Degrees of Freedom

The introduction of a phenyl group at the N2 position introduces key rotational degrees of freedom that define the molecule's overall conformation. The two primary dihedral angles to consider are:

  • τ1 (C3-C2-N2-C_phenyl) : This torsion angle describes the rotation around the bond connecting the N2 amino nitrogen to the C2 carbon of the pyridine ring.

  • τ2 (C2-N2-C_phenyl-C_phenyl) : This torsion angle describes the rotation of the phenyl group around the N2-C_phenyl bond.

The interplay between steric hindrance and electronic effects (conjugation) will determine the lowest energy conformation. Studies of similar structures, such as N-Phenylpyridine-2-carbamide, have shown that the pyridine and phenyl rings can be nearly coplanar, with a very small dihedral angle of 1.8°.[3] This suggests a strong preference for a planar conformation to maximize π-system conjugation, though steric clashes between the ortho hydrogens of the phenyl ring and the hydrogen on the pyridine C3 carbon could lead to a slightly twisted arrangement. In the case of N,N,N,N-Tetraphenylpyridine-2,6-diamine, the NC3 units are approximately planar and form dihedral angles of 13.41° and 31.05° with the pyridine ring, indicating that significant twisting is possible to alleviate steric strain.[4]

Based on these analogies, N2-Phenylpyridine-2,5-diamine is predicted to have a largely planar, extended conformation as its lowest energy state, though it likely possesses the flexibility to adopt more twisted conformations.

Predicted Structural Parameters

The following table summarizes the predicted key geometrical parameters for N2-Phenylpyridine-2,5-diamine, based on the analysis of its structural analogues.

ParameterPredicted ValueRationale/Reference
Bond Lengths
C-C (pyridine)~1.38 - 1.40 ÅTypical aromatic C-C bond lengths.
C-N (pyridine)~1.34 - 1.37 ÅTypical aromatic C-N bond lengths.[2]
C2-N2~1.39 ÅShortened due to partial double bond character from conjugation.
N2-C_phenyl~1.41 ÅSimilar to N-C aryl bonds.[3]
C5-N5~1.39 ÅSimilar to C2-N2.[2]
Bond Angles
C-N-C (pyridine)~118°Influenced by the nitrogen heteroatom.[2]
C-C(N)-C (pyridine)~117° - 124°Distorted from ideal 120° due to substituents.[2]
C2-N2-C_phenyl~125°Expected to be slightly larger than 120° to minimize steric hindrance.
Dihedral Angles
Phenyl-Pyridine5° - 20°A slightly twisted conformation is expected to balance conjugation and steric effects.[3][4]

Methodologies for Structural Elucidation

A definitive understanding of the molecule's geometry requires a combination of computational modeling and experimental verification.

Computational Workflow: A DFT-Based Approach

Density Functional Theory (DFT) is a powerful quantum mechanical method for predicting molecular structures and energies.[5] A typical workflow for conformational analysis would be as follows:

Step-by-Step Computational Protocol
  • Initial Structure Generation : A 3D model of N2-Phenylpyridine-2,5-diamine is built using molecular modeling software.

  • Conformational Search : A systematic search of the conformational space is performed by rotating the key dihedral angles (τ1 and τ2). This can be achieved through a relaxed potential energy surface scan.

  • Geometry Optimization : Each identified conformer is subjected to geometry optimization. This is an iterative process that adjusts atomic coordinates to find a local minimum on the potential energy surface.[6][7] The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for such organic molecules.[8]

  • Frequency Calculation : Vibrational frequency calculations are performed on each optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data like Gibbs free energy.

  • Energy Analysis : The relative energies of all stable conformers are compared to identify the global minimum energy structure and determine the population of each conformer at a given temperature.

dot digraph "Computational_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2, fontname="Arial"];

} } Caption: DFT-based workflow for conformational analysis.

Experimental Verification Workflow

Computational predictions must be validated through experimental techniques. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this purpose.

Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides an unambiguous determination of the molecular structure in the solid state.[9][10]

  • Crystallization : The primary challenge is to grow a single, high-quality crystal of N2-Phenylpyridine-2,5-diamine. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection : The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.

  • Structure Solution and Refinement : The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to achieve the best fit with the experimental data.

Protocol 2: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for studying the conformation and dynamics of molecules in solution.[2][11]

  • Sample Preparation : A solution of the compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • 1D and 2D NMR Spectra Acquisition : A suite of NMR experiments is performed, including:

    • ¹H and ¹³C NMR : To assign all proton and carbon signals.

    • COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks.

    • HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) : To correlate protons with directly attached and long-range carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : This is key for conformational analysis. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between protons, providing crucial through-space distance restraints. For flexible molecules, rotating frame experiments (ROESY) are often preferred.

  • Data Analysis and Structure Calculation : The distance restraints obtained from NOESY/ROESY, along with dihedral angle restraints from coupling constants, are used in molecular modeling programs to calculate an ensemble of structures that are consistent with the NMR data. This provides a picture of the molecule's conformational preferences in solution.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", penwidth=2]; edge [color="#34A853", penwidth=2, fontname="Arial"];

} } Caption: Experimental workflow for structural elucidation.

Conclusion and Outlook

While direct experimental data for N2-Phenylpyridine-2,5-diamine remains to be published, a robust and scientifically-grounded model of its molecular geometry and conformation can be constructed through the careful analysis of structurally related compounds. The molecule is predicted to possess a near-planar minimum energy conformation, driven by the desire for extended electronic conjugation, but with notable flexibility allowing for rotation around the C-N bonds. The amino groups are expected to have a trigonal-pyramidal geometry, deviating slightly from the plane of the pyridine ring.

For researchers and drug development professionals, this predictive analysis serves as a critical starting point for hypothesis-driven design. The true power of this understanding will be unlocked through the application of the detailed computational and experimental workflows outlined in this guide. The resulting high-resolution structural data will be invaluable for building accurate pharmacophore models, understanding structure-activity relationships, and ultimately, accelerating the development of novel therapeutics and materials based on the N2-Phenylpyridine-2,5-diamine scaffold.

References

  • Hathaway, B. J., et al. (2012). Pyridine-2,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3353. Available at: [Link]

  • Schlegel, H. B. (2011). Geometry optimization. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(5), 790-809. Available at: [Link]

  • ResearchGate. (2023). Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine.... Available at: [Link]

  • Li, J., et al. (2008). N-Phenylpyridine-2-carbamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1999. Available at: [Link]

  • PubChemLite. N2-methyl-n2-phenylpyridine-2,5-diamine (C12H13N3). Available at: [Link]

  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 14(3), 253-260. Available at: [Link]

  • MDPI. (2022). Linker-Dependent Variation in the Photophysical Properties of Dinuclear 2-Phenylpyridinato(salicylaldiminato)platinum(II) Complexes Featuring NDI Units. Molecules, 27(19), 6529. Available at: [Link]

  • Computational Chemistry, University of California, Irvine. Computational Chemistry. Available at: [Link]

  • Phatsri, M., et al. (2021). Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials. Bioorganic & Medicinal Chemistry, 47, 116348. Available at: [Link]

  • Kaduk, C. (2017). Constrained Density Functional Theory. Chemical Reviews, 117(8), 5543-5645. Available at: [Link]

  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Available at: [Link]

  • Excillum. Small molecule crystallography. Available at: [Link]

  • Rubin-Preminger, J. M., & Englert, U. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1213-1216. Available at: [Link]

  • Fun, H. K., et al. (2009). N,N,N',N'-Tetraphenylpyridine-2,6-diamine. ResearchGate. Available at: [Link]

  • D'Andrea, L. D., & Isernia, C. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 21(1), 2-15. Available at: [Link]

  • Rocquefelte, X., et al. (2018). A combined density functional theory and x-ray photoelectron spectroscopy study of the aromatic amino acids. UCL Discovery. Available at: [Link]

  • Arjunan, V., et al. (2010). Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 389-395. Available at: [Link]

Sources

Navigating the Safe Handling of N2-Phenylpyridine-2,5-diamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Safe Handling, Storage, and Disposal of N2-Phenylpyridine-2,5-diamine.

Introduction

N2-Phenylpyridine-2,5-diamine is a versatile small molecule scaffold with applications in pharmaceutical research and development.[1] As with any chemical compound, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of N2-Phenylpyridine-2,5-diamine, grounded in established safety protocols and technical data. The causality behind each recommendation is explained to foster a culture of safety and informed decision-making in the laboratory.

Compound Identification and Physicochemical Properties

A precise understanding of the compound's identity and physical characteristics is the foundation of safe handling.

Identifier Value Source
Chemical Name N2-Phenylpyridine-2,5-diamineBiosynth[1]
CAS Number 4928-44-3Biosynth[1]
Molecular Formula C11H11N3Biosynth[1]
Molecular Weight 185.22 g/mol Biosynth[1]
SMILES C1=CC=C(C=C1)NC2=NC=C(C=C2)NBiosynth[1]

It is crucial to verify the CAS number on the supplier's documentation before use to ensure you are working with the correct chemical.

Hazard Identification and GHS Classification

N2-Phenylpyridine-2,5-diamine is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

Hazard Statement Code Hazard Statement
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]

Signal Word: Warning

GHS Pictogram: GHS07 (Exclamation Mark)[1]

The causality behind these classifications lies in the chemical nature of aromatic amines and pyridine derivatives. The amine groups can be basic and reactive, leading to irritation upon contact with skin and mucous membranes. The phenyl and pyridine rings contribute to the molecule's overall reactivity and potential for biological interaction.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential to minimize exposure.

Engineering Controls

The primary line of defense is to handle N2-Phenylpyridine-2,5-diamine in a well-ventilated area.

  • Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any airborne particles or vapors, directly addressing the H335 "May cause respiratory irritation" hazard.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

The appropriate PPE provides a barrier between the researcher and the chemical.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles, in line with preventing serious eye irritation (H319).

  • Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or puncture before use. This directly mitigates the risk of skin irritation (H315).

  • Body Protection: A laboratory coat must be worn to protect street clothing and skin from accidental contamination.

  • Respiratory Protection: In situations where a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidents and maintaining the compound's integrity.

Handling
  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[2]

  • Avoid Inhalation: Do not breathe dust or vapors.[3]

  • Grounding: Take precautionary measures against static discharge, especially when handling larger quantities of the solid.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[4] Aromatic amines can react vigorously with strong oxidizers.

  • Inert Atmosphere: For long-term storage and to maintain the compound's purity, consider storing it under an inert gas like argon or nitrogen.[2]

First-Aid Measures

In the event of an exposure, immediate and appropriate first-aid is crucial.

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Accidental Release and Spill Cleanup

A well-defined spill response plan is essential for mitigating the impact of an accidental release.

  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For solid spills, carefully sweep up the material, avoiding dust generation. For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Collect: Place the contained material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol) followed by soap and water.

  • Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Disposal Considerations

Proper disposal of N2-Phenylpyridine-2,5-diamine and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Characterization: N2-Phenylpyridine-2,5-diamine waste must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams. Keep it in a designated, labeled, and sealed container for hazardous chemical waste.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[2] Contact your institution's EHS department to arrange for pickup.[6]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the safe handling of N2-Phenylpyridine-2,5-diamine in a research setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS and SOPs PPE Don Appropriate PPE Prep->PPE Eng_Controls Verify Fume Hood Operation PPE->Eng_Controls Weigh Weigh Compound in Fume Hood Eng_Controls->Weigh Proceed with caution Dissolve Prepare Solution in Fume Hood Weigh->Dissolve React Perform Experiment Dissolve->React Decon Decontaminate Glassware and Surfaces React->Decon Post-experiment Waste Segregate and Label Hazardous Waste Decon->Waste Dispose Store Waste in Designated Area Waste->Dispose EHS Arrange for EHS Pickup Dispose->EHS

Caption: Safe handling workflow for N2-Phenylpyridine-2,5-diamine.

Conclusion

The safe and responsible handling of N2-Phenylpyridine-2,5-diamine is not merely a matter of following procedures but of understanding the underlying chemical principles and potential hazards. By integrating the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) into laboratory practices, researchers can create a self-validating system of safety. This guide serves as a foundational resource, but it is incumbent upon each researcher to remain vigilant, consult institutional safety resources, and foster a proactive safety culture within their research environment.

References

Sources

Methodological & Application

Synthesis of N2-Phenylpyridine-2,5-diamine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aryl Pyridine Diamines

N-Aryl pyridine diamines, and specifically N2-Phenylpyridine-2,5-diamine, represent a class of compounds with significant interest in medicinal chemistry and materials science. The presence of both a phenylamino and a primary amino group on the pyridine scaffold provides a versatile platform for the synthesis of a diverse array of more complex molecules. These compounds can serve as key building blocks for the development of novel kinase inhibitors, ligands for metal-catalyzed reactions, and functional organic materials. The precise arrangement of the amino groups on the pyridine ring allows for the fine-tuning of electronic properties and biological activity. This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of N2-Phenylpyridine-2,5-diamine, designed for researchers and professionals in drug development and chemical synthesis.

Retrosynthetic Analysis and Strategy

The synthesis of N2-Phenylpyridine-2,5-diamine can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This powerful C-N bond-forming reaction allows for the coupling of an aryl amine (aniline) with a halo-substituted pyridine. A logical and cost-effective approach involves the selective amination of a readily available dihalopyridine or a mono-halo aminopyridine. Considering the relative reactivity of halogens on the pyridine ring, a plausible starting material is 2-bromo-5-aminopyridine, where the more reactive bromine at the 2-position will preferentially couple with aniline, leaving the 5-amino group intact.

Experimental Protocol: Buchwald-Hartwig Amination Approach

This protocol details the synthesis of N2-Phenylpyridine-2,5-diamine from 2-bromo-5-aminopyridine and aniline.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromo-5-aminopyridine≥98%Commercially Available
Aniline≥99.5%, Reagent GradeCommercially AvailableDistill before use if necessary
Palladium(II) Acetate (Pd(OAc)₂)98%Commercially Available
Xantphos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableHandle in a glovebox or under inert atmosphere
TolueneAnhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction and chromatography
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor chromatography
HexanesACS GradeCommercially AvailableFor chromatography
Celite®Commercially AvailableFor filtration
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic layers
Instrumentation
  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating plate

  • Round-bottom flasks and condensers

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-aminopyridine (1.73 g, 10.0 mmol, 1.0 equiv).

    • Add palladium(II) acetate (45 mg, 0.20 mmol, 2 mol%) and Xantphos (231 mg, 0.40 mmol, 4 mol%).

    • The flask is evacuated and backfilled with argon or nitrogen three times to establish an inert atmosphere.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add sodium tert-butoxide (1.35 g, 14.0 mmol, 1.4 equiv).

    • Add anhydrous toluene (40 mL) via syringe.

    • Finally, add aniline (1.02 mL, 11.0 mmol, 1.1 equiv) via syringe.

  • Reaction Execution:

    • The reaction mixture is heated to 110 °C and stirred vigorously for 12-24 hours.

    • The progress of the reaction should be monitored by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting material (2-bromo-5-aminopyridine) indicates reaction completion.

  • Work-up Procedure:

    • After completion, the reaction mixture is cooled to room temperature.

    • The mixture is diluted with dichloromethane (50 mL) and filtered through a pad of Celite® to remove the palladium catalyst and inorganic salts. The filter cake is washed with additional DCM (2 x 20 mL).

    • The combined organic filtrates are transferred to a separatory funnel and washed with water (2 x 50 mL) and brine (50 mL).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by silica gel column chromatography.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective. The fractions containing the desired product are identified by TLC.

  • Isolation: The pure fractions are combined, and the solvent is evaporated to yield N2-Phenylpyridine-2,5-diamine as a solid.

Characterization

The identity and purity of the synthesized N2-Phenylpyridine-2,5-diamine (CAS: 4928-44-3) should be confirmed by standard analytical techniques.[1]

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show characteristic signals for the aromatic protons of both the pyridine and phenyl rings, as well as signals for the amino protons.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum should display the expected number of carbon signals corresponding to the structure.

  • Mass Spectrometry (MS): ESI-MS should show the molecular ion peak corresponding to the calculated mass of C₁₁H₁₁N₃ (185.23 g/mol ).[1]

  • Appearance: The purified compound is typically an off-white to light brown solid.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to air and moisture. All steps involving the catalyst and base should be performed under an inert atmosphere (argon or nitrogen).[2]

  • Reagent Handling: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it in a glovebox or under a stream of inert gas. Palladium compounds are toxic and should be handled with care. Aniline is toxic and can be absorbed through the skin.

  • Solvent Safety: Toluene, dichloromethane, ethyl acetate, and hexanes are flammable and/or volatile. Work in a well-ventilated fume hood.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no product formationInactive catalystEnsure the use of high-purity palladium precursor and ligand. Consider using a pre-catalyst.
Impure or wet solvent/reagentsUse anhydrous solvents and freshly opened or properly stored reagents.
Insufficient inert atmosphereImprove inert gas technique; use a glovebox if available.
Formation of side productsOver-reaction or side reactionsOptimize reaction time and temperature. Monitor the reaction closely by TLC.
Impure starting materialsPurify starting materials before use.
Difficult purificationCo-eluting impuritiesAdjust the polarity of the chromatography eluent. Consider using a different stationary phase.

Diagram of the Synthetic Workflow

Synthesis_Workflow Synthesis of N2-Phenylpyridine-2,5-diamine cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents 2-Bromo-5-aminopyridine Aniline Pd(OAc)₂ Xantphos NaOtBu heating Heat to 110°C Stir for 12-24h reagents->heating solvent Anhydrous Toluene solvent->heating inert Inert Atmosphere (Ar/N₂) inert->heating filtration Cool and Filter through Celite® heating->filtration extraction Aqueous Wash and Extraction filtration->extraction drying Dry and Concentrate extraction->drying chromatography Silica Gel Column Chromatography drying->chromatography characterization NMR, MS Analysis chromatography->characterization product N2-Phenylpyridine-2,5-diamine characterization->product

Caption: Workflow for the synthesis of N2-Phenylpyridine-2,5-diamine.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of N2-Phenylpyridine-2,5-diamine using the Buchwald-Hartwig amination reaction. The causality behind the experimental choices lies in the well-established efficiency and functional group tolerance of this palladium-catalyzed cross-coupling method for forming C-N bonds with aryl halides.[3][4] By following this detailed procedure, researchers can confidently prepare this valuable building block for further synthetic applications in drug discovery and materials science.

References

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. (2008). Arkivoc, 2008(13), 109-120. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2016). Beilstein Journal of Organic Chemistry, 12, 2235-2242. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. [Link]

  • Synthesis of 2-Amino-5-bromopyridine. (2008). Chemical Reagents, 30(12), 927-928. [Link]

  • A kind of preparation method of 2- amino -5- bromopyridine. (2019). CN109748864A.
  • Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

Sources

Application Notes and Protocols: A Guide to the Regioselective Synthesis of N2-Phenylpyridine-2,5-diamine via Palladium-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Aryl Pyridine-2,5-diamines

N-aryl substituted diaminopyridines are a class of compounds of significant interest in medicinal chemistry and materials science. The pyridine core is a common motif in a vast number of FDA-approved drugs, and its derivatives are widely explored for their diverse biological activities, including as kinase inhibitors and receptor modulators. The introduction of an N-phenyl group to a diaminopyridine scaffold can profoundly influence its pharmacological properties, such as target binding affinity, selectivity, and pharmacokinetic profile. Specifically, N2-Phenylpyridine-2,5-diamine serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

This application note provides a detailed guide to the reaction mechanism and a comprehensive protocol for the synthesis of N2-Phenylpyridine-2,5-diamine. The primary synthetic route discussed is the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2]

Mechanistic Insights: The Buchwald-Hartwig Amination of 2,5-Diaminopyridine

The synthesis of N2-Phenylpyridine-2,5-diamine is most effectively achieved through a regioselective mono-N-arylation of 2,5-diaminopyridine with an aryl halide, such as bromobenzene. The Buchwald-Hartwig amination is the reaction of choice for this transformation due to its high efficiency and functional group tolerance.[1] The reaction proceeds via a catalytic cycle involving a palladium catalyst.

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves the following key steps:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed, and the Pd(0) catalyst is regenerated.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Oxidative_Addition->Pd(II)(Ar)(X)L2 Ar-X Amine_Coordination Amine Coordination (R2NH) Pd(II)(Ar)(X)L2->Amine_Coordination [Pd(II)(Ar)(NHR2)L2]+X- [Pd(II)(Ar)(NHR2)L2]+X- Amine_Coordination->[Pd(II)(Ar)(NHR2)L2]+X- Deprotonation Deprotonation (-Base-H+) [Pd(II)(Ar)(NHR2)L2]+X-->Deprotonation Pd(II)(Ar)(NR2)L2 Pd(II)(Ar)(NR2)L2 Deprotonation->Pd(II)(Ar)(NR2)L2 Reductive_Elimination Reductive Elimination Pd(II)(Ar)(NR2)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Product (Ar-NR2) Reductive_Elimination->Ar-NR2

Buchwald-Hartwig Amination Catalytic Cycle
Regioselectivity in the Mono-Arylation of 2,5-Diaminopyridine

A critical consideration in the synthesis of N2-Phenylpyridine-2,5-diamine is the regioselectivity of the mono-arylation. 2,5-Diaminopyridine possesses two nucleophilic amino groups at the C2 and C5 positions, which could potentially lead to a mixture of N2- and N5-arylated products, as well as di-arylated byproducts.

While direct experimental studies on the relative nucleophilicity of the amino groups in 2,5-diaminopyridine are not extensively reported, insights can be drawn from related systems and theoretical principles. In substituted pyridines, the electronic properties of the ring and the positions of substituents significantly influence the reactivity of functional groups. For 3,4-diaminopyridine, the 4-amino group is generally considered more nucleophilic.[3]

For 2,5-diaminopyridine, the situation is more complex. The 2-amino group is in a position alpha to the ring nitrogen, while the 5-amino group is in a beta position. The interplay of electronic and steric effects likely governs the regioselectivity:

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic attack but influences the nucleophilicity of the amino groups. Computational studies on substituted pyridines have shown that substituents can significantly alter the charge density on the nitrogen atoms.[4]

  • Steric Hindrance: The 2-amino group is sterically more hindered due to its proximity to the pyridine ring nitrogen. In Buchwald-Hartwig aminations, which often employ bulky phosphine ligands, steric hindrance can play a crucial role in determining the site of reaction.[5]

It is hypothesized that under carefully controlled conditions (e.g., using a 1:1 stoichiometry of the amine to the aryl halide and selecting an appropriate ligand), selective mono-arylation can be achieved. The precise outcome of N2 versus N5 selectivity may depend on the specific catalyst-ligand system employed.

Experimental Protocol: Synthesis of N2-Phenylpyridine-2,5-diamine

This protocol describes a general procedure for the palladium-catalyzed mono-N-arylation of 2,5-diaminopyridine with bromobenzene. This method is based on established Buchwald-Hartwig amination procedures for related substrates and should serve as a robust starting point for optimization.[6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,5-Diaminopyridine≥97%e.g., Sigma-Aldrich
BromobenzeneAnhydrous, ≥99%e.g., Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂)98%e.g., Strem ChemicalsCatalyst precursor
Xantphos97%e.g., Strem ChemicalsLigand
Sodium tert-butoxide (NaOtBu)≥97%e.g., Sigma-AldrichBase
TolueneAnhydrous, ≥99.8%e.g., Sigma-AldrichSolvent
Ethyl acetateACS gradeFor extraction
Brine (saturated NaCl solution)For washing
Anhydrous Sodium Sulfate (Na₂SO₄)For drying
Silica Gel60 Å, 230-400 meshFor column chromatography
Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup 1. Add 2,5-diaminopyridine, Pd(OAc)2, Xantphos, and NaOtBu to a dry Schlenk flask. atmosphere 2. Evacuate and backfill with an inert gas (e.g., Argon). setup->atmosphere reagents 3. Add anhydrous toluene and bromobenzene via syringe. atmosphere->reagents heating 4. Heat the reaction mixture (e.g., 100-110 °C) with stirring. reagents->heating monitoring 5. Monitor reaction progress by TLC or LC-MS. heating->monitoring cooling 6. Cool the reaction to room temperature. monitoring->cooling filtration 7. Dilute with ethyl acetate and filter through Celite. cooling->filtration extraction 8. Wash the filtrate with water and brine. filtration->extraction drying 9. Dry the organic layer over anhydrous Na2SO4. extraction->drying concentration 10. Concentrate under reduced pressure. drying->concentration purification 11. Purify the crude product by silica gel column chromatography. concentration->purification

General Experimental Workflow for the Synthesis of N2-Phenylpyridine-2,5-diamine
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 2,5-diaminopyridine (1.0 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

    • To the flask, add anhydrous toluene via syringe to achieve a desired concentration (e.g., 0.1 M with respect to the limiting reagent).

    • Add bromobenzene (1.1 eq) to the reaction mixture via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired N2-Phenylpyridine-2,5-diamine.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected ¹³C NMR chemical shifts for aromatic carbons typically fall within the 125-170 ppm range.[7][8]

Safety Considerations

  • 2,5-Diaminopyridine: This compound is harmful if swallowed and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Sodium tert-butoxide: This is a strong base and is corrosive. It is also moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

  • Solvents: Toluene and other organic solvents are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

Conclusion

The Buchwald-Hartwig amination provides a powerful and adaptable method for the synthesis of N2-Phenylpyridine-2,5-diamine. Careful control of reaction conditions, particularly the choice of catalyst, ligand, and stoichiometry, is crucial for achieving high yields and regioselectivity. The protocol provided in this application note serves as a comprehensive starting point for researchers and scientists in the field of drug discovery and materials science to access this valuable chemical intermediate. Further optimization of the reaction parameters may be necessary to achieve the desired outcome for specific applications.

References

  • Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals (Basel), 17(10), 1320. [Link]

  • Berritt, S., & Walsh, P. J. (2014). Palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions with aryl chlorides. Organic Letters, 16(16), 4312–4315. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 22, 2026, from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 22, 2026, from [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved January 22, 2026, from [Link]

  • Hamed, A. A. (2018). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. [Link]

  • Kappe, C. O. (2012). Double N-arylation reaction of polyhalogenated 4,4'-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles. Beilstein Journal of Organic Chemistry, 8, 253–258. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Li, M., Berritt, S., & Walsh, P. J. (2014). Palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions with aryl chlorides. Organic letters, 16(16), 4312–4315.
  • National Center for Biotechnology Information. (n.d.). N2-Methylpyridine-2,5-diamine. PubChem. Retrieved January 22, 2026, from [Link]

  • Stoyanov, E. S., & Stoyanova, I. V. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Arkivoc, 2008(14), 145-153. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Taylor & Francis Online. (2024). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Journal of Biomolecular Structure and Dynamics. [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved January 22, 2026, from [Link]

  • Trovitch, R. J. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(2), 548-551. [Link]

  • University of Warsaw. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved January 22, 2026, from [Link]

  • Vasilevsky, S. F., & El-Sawy, E. R. (2015). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Vo, C.-V., & Trapp, O. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. The Journal of Organic Chemistry, 88(3), 1568-1582. [Link]

  • Wikipedia. (2023, December 26). Buchwald–Hartwig amination. [Link]

  • Wolf, C., & Lerebours, R. (2004). Palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions with aryl chlorides. Organic Letters, 6(7), 1147-1150.
  • Zadykowicz, J., & Kwiecień, H. (2017). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules, 22(12), 2053.
  • Zhang, H., & Buchwald, S. L. (2000). Palladium-catalyzed amination of aryl halides and aryl triflates.

Sources

Application Notes and Protocols for the Purification of N2-Phenylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

N2-Phenylpyridine-2,5-diamine is a substituted aromatic diamine with a molecular formula of C₁₁H₁₁N₃ and a molecular weight of 185.22 g/mol [1]. Its structure, featuring both a pyridine ring and a phenylamine moiety, makes it a valuable building block in medicinal chemistry and materials science. The purity of this compound is paramount for its successful application in sensitive downstream processes, such as drug synthesis and the development of novel materials, as impurities can lead to unpredictable reaction outcomes, reduced efficacy, and potential toxicity. This guide provides a comprehensive overview of robust methods for the purification of N2-Phenylpyridine-2,5-diamine, complete with detailed protocols and the underlying scientific principles.

Understanding the Molecule: Physicochemical Properties and Potential Impurities

A thorough understanding of the physicochemical properties of N2-Phenylpyridine-2,5-diamine is fundamental to designing an effective purification strategy. The presence of two basic amino groups and a nitrogen-containing heterocycle imparts a degree of polarity to the molecule. Aromatic rings contribute to its thermal stability and potential for π-π stacking interactions.

Potential Impurities: The nature and quantity of impurities will largely depend on the synthetic route employed. Common impurities in the synthesis of substituted pyridines and aromatic amines may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Isomers: Positional isomers formed during substitution reactions on the pyridine or phenyl ring.

  • By-products: Compounds resulting from side reactions, such as over-alkylation, oxidation, or polymerization. For instance, in syntheses involving diazo coupling, isomeric coupled products can be a source of impurities[2][3].

  • Reagents and catalysts: Residual reagents, catalysts, or their decomposition products.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the major impurities and tailoring the purification strategy accordingly.

Purification Strategies: A Multi-faceted Approach

The purification of N2-Phenylpyridine-2,5-diamine can be approached using several techniques, either individually or in combination. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity.

Purification_Workflow Crude_Product Crude N2-Phenylpyridine-2,5-diamine Recrystallization Recrystallization Crude_Product->Recrystallization Initial Purification Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Direct Purification Recrystallization->Column_Chromatography Further Purification Purity_Analysis Purity Analysis (HPLC, NMR, etc.) Recrystallization->Purity_Analysis Sublimation Vacuum Sublimation Column_Chromatography->Sublimation Final Polishing Column_Chromatography->Purity_Analysis Sublimation->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product Meets Specification

Figure 1: A general workflow for the purification of N2-Phenylpyridine-2,5-diamine, illustrating the interplay of different techniques.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent or solvent system. The principle relies on dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly, promoting the formation of pure crystals of the desired compound while the impurities remain in the solution.

Protocol 1: Single-Solvent Recrystallization

1. Solvent Selection:

  • Place a small amount (10-20 mg) of the crude N2-Phenylpyridine-2,5-diamine into several test tubes.

  • Add a few drops of a test solvent to each tube at room temperature. Observe the solubility. An ideal solvent should show low solubility at room temperature.

  • Heat the test tubes and observe the solubility. The ideal solvent will completely dissolve the compound when hot.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will yield a high recovery of pure crystals.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent ClassExamplesRationale for Use with Aromatic Diamines
Alcohols Ethanol, Methanol, IsopropanolThe polar hydroxyl group can interact with the amino groups, while the alkyl chain provides some non-polar character.
Ketones AcetoneA moderately polar solvent that can be a good choice, but be cautious of potential reactions with primary amines under certain conditions.
Esters Ethyl AcetateA moderately polar solvent that is often a good starting point for the recrystallization of many organic compounds.
Aromatic Hydrocarbons TolueneThe aromatic nature of the solvent can favor the dissolution of the aromatic target compound at elevated temperatures.
Water WaterDue to the presence of two amino groups, there might be some solubility in hot water, especially if the compound is in a salt form.

2. Recrystallization Procedure: a. Place the crude N2-Phenylpyridine-2,5-diamine in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating the flask with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary. c. If the solution is colored and the pure compound is expected to be colorless, add a small amount of activated charcoal and heat for a few minutes. d. Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities. e. Allow the filtrate to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary. f. Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield. g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of cold solvent. i. Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent Recrystallization

This method is employed when no single solvent provides a suitable solubility profile. It involves using a pair of miscible solvents, one in which the compound is soluble and one in which it is insoluble.

1. Procedure: a. Dissolve the crude solid in a minimal amount of the "good" solvent at an elevated temperature. b. Add the "poor" solvent dropwise with continuous swirling until the solution becomes faintly cloudy (turbid). c. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly, promoting crystal formation. e. Follow steps f-i from the single-solvent recrystallization protocol.

Table 2: Suggested Solvent Pairs for Two-Solvent Recrystallization

Good SolventPoor Solvent
EthanolWater
AcetoneHexane
Ethyl AcetateHexane
DichloromethaneHexane

Method 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a solid stationary phase and their solubility in a liquid mobile phase. For a polar compound like N2-Phenylpyridine-2,5-diamine, normal-phase chromatography is a suitable starting point.

Protocol 3: Normal-Phase Column Chromatography

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel is a common choice. However, due to the basic nature of the amino groups, which can lead to tailing (streaking) on acidic silica, alumina (neutral or basic) or triethylamine-deactivated silica gel might be more effective.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.

2. Thin Layer Chromatography (TLC) for Method Development: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto a TLC plate (silica gel or alumina). c. Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 4:1 ratio). d. Visualize the spots under UV light, as aromatic compounds are often UV-active[4]. Staining with an appropriate agent like potassium permanganate or an iodine chamber can also be used. e. Adjust the solvent ratio to achieve the desired Rf value. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf.

3. Column Packing and Elution: a. Prepare a slurry of the chosen stationary phase in the initial, less polar eluent. b. Pack the chromatography column with the slurry, ensuring no air bubbles are trapped. c. Allow the stationary phase to settle, and drain the excess solvent until it is level with the top of the packing. d. Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. e. Carefully add the dried, adsorbed sample to the top of the column. f. Begin elution with the mobile phase, starting with a less polar composition and gradually increasing the polarity (gradient elution) if necessary to separate compounds with close Rf values. g. Collect fractions and analyze them by TLC to identify those containing the pure product. h. Combine the pure fractions and remove the solvent under reduced pressure.

Column_Chromatography_Workflow Start Crude Sample TLC TLC Method Development (Select Stationary & Mobile Phase) Start->TLC Column_Packing Pack Column with Stationary Phase TLC->Column_Packing Sample_Loading Load Sample Column_Packing->Sample_Loading Elution Elute with Mobile Phase (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Evaporation Evaporate Solvent Combine_Fractions->Solvent_Evaporation Pure_Product Pure Product Solvent_Evaporation->Pure_Product

Figure 2: Step-by-step workflow for purification by column chromatography.

Method 3: Vacuum Sublimation

Sublimation is a purification technique where a solid is heated under vacuum, causing it to transition directly into the gas phase, and then condensing back into a pure solid on a cold surface. This method is particularly effective for thermally stable compounds with a relatively high vapor pressure and for removing non-volatile impurities. The effectiveness of sublimation for purifying organic materials is well-documented[5].

Protocol 4: Vacuum Sublimation

1. Apparatus and Setup:

  • A standard sublimation apparatus consists of an outer vessel to hold the crude material and an inner cold finger through which a coolant (e.g., cold water or a dry ice/acetone slurry) is circulated.

  • The apparatus is connected to a high-vacuum pump.

2. Procedure: a. Place the crude N2-Phenylpyridine-2,5-diamine in the bottom of the sublimation apparatus. b. Assemble the apparatus, ensuring a good seal on all joints. c. Begin circulating the coolant through the cold finger. d. Gradually apply a high vacuum to the system. e. Slowly heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be carefully controlled to just below the melting point of the compound to promote sublimation without melting. f. The pure compound will sublime and deposit as crystals on the cold finger. g. Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. h. Carefully break the vacuum and collect the purified crystals from the cold finger.

Purity Assessment

After purification, it is essential to assess the purity of the N2-Phenylpyridine-2,5-diamine. A combination of analytical techniques should be employed to ensure the removal of impurities.

1. High-Performance Liquid Chromatography (HPLC):

  • Reverse-Phase HPLC: This is a common method for analyzing the purity of aromatic amines. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)[6][7]. An isocratic or gradient elution can be developed to separate the target compound from any remaining impurities. UV detection is suitable due to the aromatic nature of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the purified compound and detecting the presence of impurities. The spectra should be compared with known reference spectra if available, or analyzed for the expected chemical shifts and coupling constants.

3. Melting Point Analysis:

  • A sharp melting point range for the purified compound is indicative of high purity. Impurities typically broaden and depress the melting point.

Conclusion

The purification of N2-Phenylpyridine-2,5-diamine is a critical step in its utilization for research and development. The choice of the most appropriate purification method will be dictated by the specific impurity profile of the crude material. A systematic approach, often involving a combination of recrystallization, column chromatography, and potentially vacuum sublimation, will yield a product of high purity. Rigorous analytical assessment is the final and essential step to validate the success of the purification protocol.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • YouTube. (2020, February 7). How to perform a vacuum sublimation. Retrieved from [Link]

  • ResearchGate. (2010, August). 53.3: Influence of Material Purification by Vacuum Sublimation on Organic Optoelectronic Device Performance. Retrieved from [Link]

  • ResearchGate. (2005, August). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Google Patents. (n.d.). US9139488B2 - Sublimation method for the purification of organic small molecules.
  • Semantic Scholar. (n.d.). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. Retrieved from [Link]

  • University of California, Irvine. (n.d.). TLC stains. Retrieved from [Link]

  • Google Patents. (n.d.). US3420752A - Purification of toluenediamine mixtures by vacuum distillation.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • YouTube. (2022, April 11). How to perform a vacuum sublimation | Quick guide. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • National Institutes of Health. (2020, March 25). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • ResearchGate. (2005, August). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: N2-Phenylpyridine-2,5-diamine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N2-Phenylpyridine-2,5-diamine is a highly functionalized heterocyclic scaffold of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique electronic and structural features—a pyridine ring substituted with two nucleophilic amine groups at the C2 and C5 positions, one of which is secondary—provide multiple reaction sites for strategic molecular elaboration. This guide details the application of this building block in key synthetic transformations, including the construction of potent kinase inhibitors, palladium-catalyzed cross-coupling reactions, and the synthesis of fused heterocyclic systems. Each section provides field-proven insights into experimental design, causality behind protocol choices, and detailed, step-by-step methodologies.

Introduction: The Strategic Value of N2-Phenylpyridine-2,5-diamine

N2-Phenylpyridine-2,5-diamine (C₁₁H₁₁N₃, MW: 185.22 g/mol ) is more than a simple diamine; it is a "privileged" scaffold. The term, often used in medicinal chemistry, refers to molecular frameworks that can provide ligands for more than one biological target. The 2-aminopyridine moiety is a well-established pharmacophore, particularly recognized as a core structure in numerous cyclin-dependent kinase (CDK) inhibitors.[1]

The molecule's utility stems from three primary reactive centers:

  • C5-Primary Amine (-NH₂): A potent nucleophile, readily participating in amide bond formation, imine condensation, and C-N cross-coupling reactions.

  • C2-Secondary Amine (-NHPh): While still nucleophilic, its reactivity is sterically and electronically modulated by the adjacent phenyl group and the pyridine nitrogen. This differential reactivity between the two amines can be exploited for selective functionalization.

  • Pyridine Nitrogen: Acts as a Lewis base and a potential coordination site for metal catalysts. This feature is crucial for its role as a polydentate ligand and in directing C-H activation reactions.[2][3]

This guide will explore how these features are leveraged to construct complex molecules with significant therapeutic and material potential.

Application I: Synthesis of Kinase Inhibitors

The 2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1] N2-Phenylpyridine-2,5-diamine serves as an excellent precursor for elaborating this core, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.[4][5]

Rationale and Strategy

A common strategy involves the reaction of a suitably substituted pyrimidine, such as 2,4-dichloro-5-fluoropyrimidine, with two different amine nucleophiles in a sequential Nucleophilic Aromatic Substitution (SNAr) reaction. N2-Phenylpyridine-2,5-diamine can act as one of these nucleophiles, installing the critical 2-anilinopyridine motif. The differential reactivity of the two amino groups on the diamine can be exploited to control the reaction sequence.

G

Protocol 2.1: Synthesis of a N-phenyl-N'-(5-phenylaminopyridin-2-yl)-5-fluoropyrimidine-2,4-diamine Analog

This protocol describes a sequential SNAr reaction. The more nucleophilic and less hindered C5-primary amine is expected to react preferentially at the more electrophilic C4 position of the pyrimidine.

Materials:

  • N2-Phenylpyridine-2,5-diamine (1.0 eq)

  • 2,4-Dichloro-5-fluoropyrimidine (1.1 eq)

  • Aniline (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • 2-Propanol or Dioxane (solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Step 1: First Substitution:

    • To a solution of N2-Phenylpyridine-2,5-diamine (1.0 mmol) in 2-propanol (10 mL) in a round-bottom flask, add 2,4-dichloro-5-fluoropyrimidine (1.1 mmol) and DIPEA (1.5 mmol).

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting diamine is consumed.

    • Causality: Heating provides the activation energy for the SNAr reaction. DIPEA, a non-nucleophilic base, scavenges the HCl generated, driving the reaction to completion.

  • Step 2: Second Substitution:

    • Cool the reaction mixture to room temperature.

    • Add aniline (1.2 mmol) and additional DIPEA (1.5 mmol) directly to the flask.

    • Increase the temperature to 100-110 °C and stir for 12-24 hours. Monitor for the disappearance of the intermediate and formation of the final product.

    • Causality: A higher temperature is often required for the second substitution, which is typically slower due to the deactivating effect of the first amino substituent on the pyrimidine ring.

  • Work-up and Purification:

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Data Presentation:

ParameterExpected Outcome
Yield 45-65%
Appearance Off-white to yellow solid
¹H NMR Complex aromatic signals, distinct singlets for amine protons
Mass Spec (ESI+) [M+H]⁺ corresponding to C₂₁H₁₇FN₆

Application II: Palladium-Catalyzed C-N Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds.[6] N2-Phenylpyridine-2,5-diamine can be coupled with various aryl or heteroaryl halides to rapidly build molecular complexity. This approach is fundamental in synthesizing precursors for pharmaceuticals and organic electronic materials.

Rationale and Strategy

The Buchwald-Hartwig reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. The choice of ligand is critical, as it influences the efficiency of the key catalytic steps: oxidative addition and reductive elimination.[7] By controlling the stoichiometry of the aryl halide, one can favor either mono- or di-arylation of the diamine, offering a handle for precise structural control.

G cat_cycle Pd(0)L_n |  Oxidative Addition |  Aryl-Pd(II)-X(L_n) |  Ligand Exchange (Amine Binding) |  Aryl-Pd(II)-Amine(L_n) |  Deprotonation (Base) |  Aryl-Pd(II)-Amido(L_n) |  Reductive Elimination |  C-N Coupled Product cat_cycle:f1->cat_cycle:f2 Ar-X cat_cycle:f3->cat_cycle:f4 R-NH2 cat_cycle:f5->cat_cycle:f6 -H+ cat_cycle:f7->cat_cycle:f8 cat_cycle:f7->cat_cycle:f0 Catalyst Regeneration

Protocol 3.1: Mono-Arylation of N2-Phenylpyridine-2,5-diamine

This protocol details a selective mono-arylation, targeting the more accessible C5-primary amine.

Materials:

  • N2-Phenylpyridine-2,5-diamine (1.0 eq)

  • 4-Bromotoluene (1.05 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene (solvent)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Causality: The reaction is oxygen-sensitive, as O₂ can oxidize the Pd(0) active catalyst and the phosphine ligand. NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.

  • Addition of Reagents:

    • Add N2-Phenylpyridine-2,5-diamine (1.0 mmol) and 4-bromotoluene (1.05 mmol) to the flask.

    • Add anhydrous toluene (10 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 110 °C with vigorous stirring for 8-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Causality: Xantphos is a bulky, electron-rich ligand with a large "bite angle," which promotes the difficult reductive elimination step, crucial for forming the C-N bond and turning over the catalyst.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench carefully with water.

    • Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst.[8]

    • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography.

Data Presentation:

ParameterSetting / ValueRationale
Catalyst Pd(OAc)₂Precursor to the active Pd(0) species.
Ligand XantphosPromotes reductive elimination, good for amines.
Base NaOtBuStrong base for amine deprotonation.
Solvent TolueneHigh-boiling, aprotic solvent.
Temperature 110 °CEnsures efficient oxidative addition and turnover.
Expected Yield 70-90%For mono-arylated product.

Application III: Synthesis of Fused Heterocyclic Systems

The ortho-diamine-like arrangement of the two amino groups relative to the pyridine ring allows N2-Phenylpyridine-2,5-diamine to serve as an excellent precursor for constructing fused N-heterocycles like imidazo[4,5-b]pyridines.[9][10] These scaffolds are prevalent in bioactive compounds, including inhibitors of Src family kinases, which are targets in glioblastoma treatment.[11]

Rationale and Strategy

The classical Phillips-Ladenburg synthesis involves the condensation of an ortho-diamine with a carboxylic acid or its derivative (like an aldehyde followed by oxidation) to form a benzimidazole ring. This same logic applies here to form the analogous imidazo[4,5-b]pyridine system. The reaction proceeds via an initial amide or imine formation, followed by an intramolecular cyclization and dehydration/oxidation.

G start N2-Phenylpyridine- 2,5-diamine intermediate1 Schiff Base Formation start->intermediate1 reagent Aldehyde (R-CHO) + Oxidant reagent->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Tautomerization & Nucleophilic Attack product Fused Imidazo[4,5-b]pyridine intermediate2->product Oxidation/ Aromatization

Protocol 4.1: Synthesis of a 2-Aryl-Imidazo[4,5-b]pyridine Derivative

This protocol uses an aromatic aldehyde and an oxidant for a one-pot synthesis.

Materials:

  • N2-Phenylpyridine-2,5-diamine (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium metabisulfite (Na₂S₂O₅) (1.5 eq)

  • Dimethylformamide (DMF) (solvent)

Procedure:

  • Reaction Setup:

    • Combine N2-Phenylpyridine-2,5-diamine (1.0 mmol), benzaldehyde (1.1 mmol), and Na₂S₂O₅ (1.5 mmol) in a flask.

    • Add DMF (5 mL) and stir the mixture.

  • Reaction Execution:

    • Heat the reaction to 120 °C for 6-12 hours.

    • Causality: At high temperatures, the diamine and aldehyde condense to form an intermediate dihydropyridine species. Na₂S₂O₅ acts as a mild oxidizing agent in situ to facilitate the aromatization to the final, stable imidazole ring.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

    • A precipitate should form. If not, adjust the pH to ~8 with a basic solution (e.g., NaHCO₃).

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If necessary, recrystallize from a suitable solvent (e.g., ethanol/water) or purify by column chromatography.

Data Presentation:

Reagent (R-CHO)ConditionsExpected Yield
Benzaldehyde120 °C, 8h80-95%
4-Methoxybenzaldehyde120 °C, 8h85-98%
4-Nitrobenzaldehyde120 °C, 6h75-90%

Safety and Handling

While specific toxicity data for N2-Phenylpyridine-2,5-diamine is limited, related aminopyridine and phenylenediamine compounds are known to be hazardous.

  • Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[12][13]

  • Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Outlook

N2-Phenylpyridine-2,5-diamine is a powerful and versatile building block in modern organic synthesis. The protocols detailed herein demonstrate its utility in constructing complex molecular architectures relevant to drug discovery and materials science. Its ability to undergo selective functionalization via SNAr, cross-coupling, and condensation reactions allows for the rapid generation of diverse chemical entities. Future applications will likely expand into the synthesis of metal-organic frameworks (MOFs), where its polydentate nature can be exploited for creating novel porous materials, and as a sophisticated ligand in asymmetric catalysis.[2]

References

  • Synthesis of 2,5- and 3,5-Diphenylpyridine Derivatives for DNA Recognition and Cytotoxicity. ResearchGate. Available at: [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. Available at: [Link]

  • Pyridine-2,5-diamine. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Discovery of novel 5-fluoro- N2, N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. PubMed. Available at: [Link]

  • Synthesis of heterocyclic compounds from phenylene diamine. ResearchGate. Available at: [Link]

  • Synthesis of N-Heterocycles. Organic Chemistry Portal. Available at: [Link]

  • N2-Methylpyridine-2,5-diamine. PubChem. Available at: [Link]

  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Center for Biotechnology Information (PMC). Available at: [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. National Center for Biotechnology Information. Available at: [Link]

  • N2,N2-dimethylpyridine-2,5-diamine. PubChem. Available at: [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed. Available at: [Link]

Sources

Application Notes and Protocols: N2-Phenylpyridine-2,5-diamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Emerging Potential of N2-Phenylpyridine-2,5-diamine as a Versatile Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored electronic, catalytic, and therapeutic properties. N2-Phenylpyridine-2,5-diamine is a multifaceted ligand that offers a unique combination of a pyridine ring and two amino groups, one of which is functionalized with a phenyl group. This structure provides multiple coordination sites (the pyridine nitrogen and the two amino nitrogens), allowing for versatile binding modes with various metal centers. The presence of the phenyl group can influence the steric and electronic properties of the resulting complexes, potentially enhancing their stability, solubility, and reactivity.

This guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of N2-Phenylpyridine-2,5-diamine. It is designed to be a practical resource for researchers, offering detailed protocols and insights into the causality behind experimental choices.

Part 1: Synthesis of the Ligand: N2-Phenylpyridine-2,5-diamine

A plausible and efficient method for the synthesis of N2-Phenylpyridine-2,5-diamine is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.[1] The proposed synthetic route involves the reaction of a halogenated pyridine derivative with aniline in the presence of a palladium catalyst and a suitable base.

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of aryl halides.[2][3]

Reaction Scheme:

Materials:

  • 2-Bromo-5-nitropyridine

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Synthesis of N-phenyl-5-nitropyridin-2-amine:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-5-nitropyridine (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

    • Add anhydrous toluene to the flask.

    • To this mixture, add aniline (1.2 eq) and sodium tert-butoxide (1.4 eq).

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-phenyl-5-nitropyridin-2-amine.

  • Reduction of the Nitro Group:

    • Dissolve the purified N-phenyl-5-nitropyridin-2-amine in ethanol.

    • Add an excess of tin(II) chloride dihydrate (e.g., 5 eq) or iron powder.

    • Add concentrated hydrochloric acid dropwise and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield N2-Phenylpyridine-2,5-diamine. Further purification can be achieved by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of a palladium catalyst, such as Pd(OAc)₂, and a bulky electron-rich phosphine ligand, like Xantphos, is crucial for the efficiency of the Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[1]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine and facilitate the reductive elimination step.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere is essential.

  • Reduction Method: The reduction of the nitro group is a standard transformation. Tin(II) chloride in the presence of HCl or iron powder are common and effective reducing agents for this purpose.

Part 2: Synthesis of Coordination Complexes

N2-Phenylpyridine-2,5-diamine can act as a bidentate or tridentate ligand, coordinating to metal centers through the pyridine nitrogen and one or both of the amino nitrogens. The following are general protocols for the synthesis of palladium(II) and platinum(II) complexes, which are of significant interest for their potential catalytic and medicinal applications.

General Protocol for the Synthesis of a Palladium(II) Complex

This protocol is adapted from general procedures for the synthesis of palladium(II) complexes with pyridine-based ligands.[4][5]

Materials:

  • N2-Phenylpyridine-2,5-diamine

  • Potassium tetrachloropalladate(II) (K₂PdCl₄) or Palladium(II) chloride (PdCl₂)

  • Ethanol or Methanol

  • Dimethylformamide (DMF) (optional, for solubility)

Step-by-Step Protocol:

  • Dissolve N2-Phenylpyridine-2,5-diamine (2.0 eq) in warm ethanol or methanol.

  • In a separate flask, dissolve K₂PdCl₄ or PdCl₂ (1.0 eq) in a minimal amount of the same solvent (a small amount of DMF can be added to aid solubility if necessary).

  • Slowly add the palladium salt solution to the ligand solution with constant stirring.

  • A precipitate is expected to form. The reaction mixture can be stirred at room temperature or gently heated (e.g., to 50-60 °C) for a few hours to ensure complete reaction.

  • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the complex in a desiccator.

General Protocol for the Synthesis of a Platinum(II) Complex

This protocol is based on established methods for the synthesis of platinum(II) complexes with nitrogen-donor ligands.[6][7]

Materials:

  • N2-Phenylpyridine-2,5-diamine

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Water or a mixture of water and ethanol

  • Dimethyl sulfoxide (DMSO) (optional, for solubility)

Step-by-Step Protocol:

  • Dissolve K₂PtCl₄ (1.0 eq) in water.

  • Dissolve N2-Phenylpyridine-2,5-diamine (2.0 eq) in ethanol or a water/ethanol mixture. A small amount of DMSO can be used to improve solubility.

  • Add the ligand solution dropwise to the platinum salt solution with vigorous stirring.

  • A color change and/or the formation of a precipitate should be observed.

  • Stir the reaction mixture at room temperature for 24-48 hours. Gentle heating can sometimes be employed to accelerate the reaction.

  • Collect the precipitate by filtration, wash with water, then with ethanol, and finally with diethyl ether.

  • Dry the platinum complex under vacuum.

Part 3: Characterization of the Ligand and its Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.

Table 1: Spectroscopic and Analytical Characterization Techniques

TechniquePurposeExpected Observations for N2-Phenylpyridine-2,5-diamine and its Complexes
¹H NMR Spectroscopy To determine the structure and purity of the ligand and diamagnetic complexes.[8]Ligand: Characteristic signals for the aromatic protons of the pyridine and phenyl rings, as well as signals for the amino protons. Complexes: Coordination to a metal center will cause shifts in the proton signals, particularly those on the pyridine ring and the amino groups.
¹³C NMR Spectroscopy To identify the carbon skeleton of the ligand and its complexes.[8]Ligand: Distinct signals for each carbon atom. Complexes: Shifts in the carbon signals upon coordination, especially for the carbons adjacent to the coordinating nitrogen atoms.
Infrared (IR) Spectroscopy To identify functional groups and observe changes upon coordination.[9][10]Ligand: Characteristic N-H stretching vibrations for the amino groups (typically in the 3200-3500 cm⁻¹ region) and C=N and C=C stretching vibrations for the pyridine ring. Complexes: A shift in the N-H stretching frequencies and changes in the pyridine ring vibrations upon coordination to the metal. New bands corresponding to metal-nitrogen bonds may appear in the far-IR region.
UV-Vis Spectroscopy To study the electronic transitions.[11]Ligand: π-π* transitions in the UV region. Complexes: The appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand) in the visible region, resulting in colored compounds.
Mass Spectrometry (MS) To determine the molecular weight of the ligand and the mass-to-charge ratio of the complex ions.The molecular ion peak corresponding to the calculated molecular weight of the ligand and its complexes.
Elemental Analysis To determine the elemental composition (C, H, N) and confirm the stoichiometry of the complexes.The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed formulas.
X-ray Crystallography To determine the precise three-dimensional structure of the complexes in the solid state.Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Part 4: Applications in Coordination Chemistry

The unique structural features of N2-Phenylpyridine-2,5-diamine make its metal complexes promising candidates for various applications, particularly in catalysis and drug development.

Catalysis: Palladium Complexes in Cross-Coupling Reactions

Palladium complexes bearing nitrogen-donor ligands are widely used as catalysts in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[4][12][13] The N2-Phenylpyridine-2,5-diamine ligand can provide a stable and electronically tunable environment for the palladium center, potentially leading to highly active and selective catalysts.

Experimental Workflow: Catalytic Activity Testing

G cluster_0 Catalyst Preparation cluster_1 Reaction Setup cluster_2 Reaction and Monitoring cluster_3 Work-up and Analysis prep Synthesize Pd(II) complex with N2-Phenylpyridine-2,5-diamine setup Combine aryl halide, coupling partner, base, and solvent in a reaction vessel prep->setup add_cat Add the Pd(II) complex (pre-catalyst) setup->add_cat react Heat the reaction mixture under inert atmosphere add_cat->react monitor Monitor progress by TLC or GC-MS react->monitor workup Quench the reaction, extract, and purify the product monitor->workup analyze Characterize the product and calculate the yield workup->analyze G A N2-Phenylpyridine-2,5-diamine (Ligand) B Platinum(II) Complex Formation A->B Coordination C Square Planar Geometry and Aromatic System B->C Leads to D Interaction with DNA (Covalent Binding and/or Intercalation) C->D Facilitates E Inhibition of DNA Replication and Transcription D->E Results in F Apoptosis (Cancer Cell Death) E->F Induces

Caption: Postulated pathway from ligand to anticancer effect.

Conclusion

N2-Phenylpyridine-2,5-diamine is a promising ligand for the development of novel coordination complexes with diverse applications. Its synthesis via Buchwald-Hartwig amination provides a flexible route to this and related structures. The resulting palladium and platinum complexes are of particular interest for their potential in catalysis and as anticancer agents. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development in this exciting area of coordination chemistry.

References

  • Maiti, D., et al. (2014). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Chemical Society Reviews, 43(2), 541-558.
  • Hofmann, S., et al. (2018). Synthesis and Characterization of Platinum(II) Complexes with Bis(3-(trifluoromethyl)-pyrazolyl)-borate Auxiliary Ligands. Molecules, 23(9), 2298.
  • Park, H., et al. (2015). Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells. Molecules, 20(8), 14338-14353.
  • Malla, A. H., Kamal, A. H., & Mansour, F. R. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. Spectroscopy.
  • Górka, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13444-13458.
  • Mitchell, L. H., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters, 9(9), 1557-1560.
  • Górka, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • Al-Tel, T. H., et al. (2011).
  • PubChem. (n.d.). N-phenyl-2-aminopyridine. Retrieved from [Link]

  • Lee, S. H., et al. (2014). Synthesis and Characterization of Platinum(II) Complexes with 2,2'-Bipyridine Derivative Supporting Ligands. Bulletin of the Korean Chemical Society, 35(12), 3631-3634.
  • Singh, P., et al. (2018). Synthesis, Spectroscopic Characterization, Coordination, and Antimicrobial Activity of Some Metal Complexes Derived From 1, 2-Diphenylethane-1, 2-dione and Dinitrophenyl Hydrazine Schiff Base Ligand. Pharmaceutical and Biomedical Research, 4(3), 32-41.
  • Ma, M., et al. (1980). Process for preparing 2-aminopyridine derivatives.
  • Czarnomysy, R., et al. (2022). Investigating the Anticancer Properties of Novel Functionalized Platinum(II)–Terpyridine Complexes. International Journal of Molecular Sciences, 23(12), 6736.
  • Bendola, A. (2023). Uses of Palladium Complexes in Accelerating Chemical Reactions under Visible Light Irradiation. Journal of Transition Metal Complexes, 2(1), 1-10.
  • Ramkrishna, M., et al. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. Indo-Global Journal of Pharmaceutical Sciences, 1(2), 121-126.
  • Kartal, Z., & Şahin, O. (2021). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Journal of Molecular Structure, 1245, 131069.
  • Worrall, D. E. (1925). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Journal of the American Chemical Society, 47(11), 2974-2976.
  • Buchwald, S. L., & Hartwig, J. F. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]...

  • Mary, Y. S., et al. (2012). Spectroscopic investigations of 2-aminopyridine. TSI, 7(3), 1071-1076.
  • Behera, P. K., et al. (2024). Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. Inorganica Chimica Acta, 563, 121922.
  • Kourkoumelis, N., et al. (2007). Synthesis and characterization of platinum(II) oligopyridine-peptide conjugates. Journal of Inorganic Biochemistry, 101(4), 642-648.
  • LibreTexts. (2023). Characterization of Organometallic Complexes. Chemistry LibreTexts.
  • Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate.
  • Ali, M. A., et al. (2016). Synthesis, characterization, and bioactivities of platinum(II) complexes bearing pyridinecarboxaldimines containing aliphatic groups.
  • Mitchell, L. H., et al. (2007).
  • Daugulis, O. (2012). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Accounts of Chemical Research, 45(6), 931-942.
  • Leelavathy, S., et al. (2014). Structural Elucidation of Some Coordination Compounds with Reference to Thermal Studies. International Journal of Innovative Research in Science, Engineering and Technology, 3(1), 8202-8208.
  • Czarnomysy, R., et al. (2024).
  • Buchwald, S. L., & Hartwig, J. F. (2012).
  • Wang, C., et al. (2019). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 24(18), 3331.

Sources

N2-Phenylpyridine-2,5-diamine in dye-sensitized solar cells

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Use of N2-Phenylpyridine-2,5-diamine Derivatives in Dye-Sensitized Solar Cells

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers and scientists on the application of N2-Phenylpyridine-2,5-diamine as a core structural motif in the development of novel organic sensitizers for Dye-Sensitized Solar Cells (DSSCs). This guide covers molecular design principles, detailed protocols for dye synthesis and device fabrication, and advanced characterization techniques.

Introduction: The Central Role of the Organic Sensitizer

Dye-sensitized solar cells (DSSCs) have emerged as a compelling photovoltaic technology due to their cost-effectiveness, ease of fabrication, and adaptability in various lighting conditions.[1][2] The heart of a DSSC is the sensitizer—a dye molecule anchored to the surface of a wide-bandgap semiconductor, typically nanocrystalline titanium dioxide (TiO₂). The dye's primary function is to harvest solar light and, upon excitation, inject an electron into the semiconductor's conduction band, initiating the process of converting light into electrical energy.[3]

The efficiency of a DSSC is intrinsically linked to the molecular architecture of the dye. Metal-free organic dyes, structured around a Donor-π-Acceptor (D-π-A) framework, are particularly promising due to their high molar extinction coefficients, structural diversity, and cost-effective synthesis.[4] In this framework:

  • The Donor (D) provides the electron.

  • The Acceptor (A) , which also serves as the anchoring group, pulls electron density and injects the electron into the TiO₂.

  • The π-bridge facilitates efficient intramolecular charge transfer from the donor to the acceptor upon photoexcitation.[5]

This guide focuses on N2-Phenylpyridine-2,5-diamine as a potent electron donor moiety for designing next-generation D-π-A sensitizers. Its inherent electronic properties and the pyridine ring's potential as an effective anchoring group make it a subject of significant research interest.[6][7]

Molecular Design Strategy: N2-Phenylpyridine-2,5-diamine as a Donor Core

N2-Phenylpyridine-2,5-diamine is an excellent candidate for the donor component in a D-π-A dye. The two amine groups are strong electron-donating functionalities, while the phenyl group can be further modified to enhance these properties. Crucially, the pyridine nitrogen can act as an effective anchoring group to the Lewis acid sites (Ti⁴⁺) on the TiO₂ surface, facilitating strong electronic coupling and efficient electron injection.[7]

To create a functional sensitizer, this donor core must be connected to a suitable acceptor/anchor via a π-conjugated bridge. A common and effective strategy involves using a thiophene or furan bridge to extend conjugation and cyanoacrylic acid as the acceptor, which is a well-established anchoring group that binds strongly to the TiO₂ surface.

Below is a conceptual diagram of a D-π-A dye designed using the N2-Phenylpyridine-2,5-diamine core.

G cluster_donor Donor Core cluster_bridge π-Bridge cluster_acceptor Acceptor / Anchor D N2-Phenylpyridine-2,5-diamine Pi Thiophene Unit D->Pi Intramolecular Charge Transfer Path A Cyanoacrylic Acid Pi->A Electron Flow TiO2 TiO₂ Surface A->TiO2 Electron Injection

Caption: Conceptual D-π-A sensitizer structure.

Protocol I: Synthesis of a Phenylpyridine-Based Sensitizer

This section outlines a generalized, two-step synthetic protocol for a hypothetical dye, DPP-TCA (Diamine-Phenyl-Pyridine-Thiophene-Cyanoacrylic-Acid), based on established organometallic cross-coupling and condensation reactions.

Step 1: Suzuki or Stille Coupling to Introduce the π-Bridge and Acceptor Precursor

The causality here is to use a highly efficient and versatile cross-coupling reaction to form the carbon-carbon bond between the donor (phenylpyridine) and the π-bridge (thiophene), which already has the protected acceptor group.

  • Reactants:

    • N2-Phenyl-5-bromopyridine-2-amine (Halogenated Donor Core)

    • 5-formylthiophene-2-boronic acid or (5-formylthiophen-2-yl)tributylstannane (Bridge-Acceptor Precursor)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃ for Suzuki)

    • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Procedure:

    • In a nitrogen-purged Schlenk flask, dissolve the halogenated donor core (1.0 eq), the bridge-acceptor precursor (1.2 eq), and the palladium catalyst (0.05 eq) in the solvent system.

    • Add the aqueous base solution.

    • Heat the reaction mixture to reflux (e.g., 90-100 °C) for 12-24 hours, monitoring progress by TLC.

    • After cooling, perform an aqueous workup using ethyl acetate and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting aldehyde intermediate by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Knoevenagel Condensation to Form the Final Dye

This final step attaches the cyanoacrylic acid acceptor, which is critical for both electron-withdrawing strength and surface anchoring.

  • Reactants:

    • Aldehyde intermediate from Step 1

    • Cyanoacetic acid

    • Catalyst (e.g., Piperidine)

    • Solvent (e.g., Acetonitrile or Chloroform)

  • Procedure:

    • Dissolve the aldehyde intermediate (1.0 eq) and cyanoacetic acid (1.5 eq) in the solvent.

    • Add a catalytic amount of piperidine.

    • Reflux the mixture for 6-12 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction and remove the solvent in vacuo.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to yield the pure DPP-TCA dye.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol II: DSSC Fabrication and Assembly

This protocol provides a self-validating workflow for constructing a laboratory-scale DSSC using the synthesized dye. Each step is critical for achieving optimal and reproducible performance.

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_cathode Counter Electrode Preparation cluster_assembly Cell Assembly A1 Clean FTO Glass (Detergent, DI Water, EtOH) A2 Deposit TiO₂ Paste (Doctor Blade Method) A1->A2 A3 Sinter TiO₂ Film (Ramp to 500 °C) A2->A3 A4 TiCl₄ Post-Treatment A3->A4 A5 Sensitize with Dye (Immerse in Dye Solution) A4->A5 B1 Assemble Electrodes (with Surlyn sealant) A5->B1 C1 Clean FTO Glass C2 Deposit Pt Catalyst (e.g., Platisol) C1->C2 C3 Anneal at 450 °C C2->C3 C3->B1 B2 Inject Electrolyte (I⁻/I₃⁻ Redox Couple) B1->B2 B3 Seal Injection Hole B2->B3 End Finished DSSC B3->End Ready for Characterization

Caption: Step-by-step workflow for DSSC fabrication.

Detailed Steps:

  • Photoanode Preparation:

    • Cleaning: Thoroughly clean FTO (Fluorine-doped Tin Oxide) glass substrates by sonicating sequentially in detergent, deionized water, acetone, and ethanol (15 min each).[8]

    • TiO₂ Deposition: Apply a layer of TiO₂ paste (e.g., 18NR-T) onto the conductive side of the FTO glass using the doctor-blade technique. Use adhesive tape as a spacer to control thickness (~10-12 µm).

    • Sintering: Dry the film and then sinter in a furnace. Ramp the temperature to 500 °C and hold for 30 minutes to ensure high crystallinity and good particle necking.[3]

    • Post-Treatment (Optional but Recommended): Immerse the sintered film in a 40 mM aqueous TiCl₄ solution at 70 °C for 30 minutes, then rinse with water and ethanol and anneal again at 500 °C for 15 minutes. This step improves charge collection.[3]

    • Dye Sensitization: While the electrode is still warm (~80 °C), immerse it in a 0.3-0.5 mM solution of the synthesized dye in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and tert-butanol) for 12-18 hours.[3][8] After sensitization, rinse with the same solvent to remove non-adsorbed dye molecules.

  • Counter Electrode Preparation:

    • Clean another FTO glass substrate as described above.

    • Apply a few drops of a catalyst solution (e.g., Platisol H₂PtCl₆) and heat at 450 °C for 10 minutes to create a catalytically active platinum layer.[3]

  • Cell Assembly:

    • Place a thermoplastic sealant (e.g., 25 µm thick Surlyn) between the dye-sensitized photoanode and the Pt-coated counter electrode.

    • Heat the assembly on a hot plate at ~100 °C while pressing the electrodes together to form a seal.

    • Inject a redox electrolyte (e.g., 0.6 M BMII, 0.03 M I₂, 0.1 M guanidinium thiocyanate, and 0.5 M 4-tert-butylpyridine in acetonitrile) into the cell through a small, pre-drilled hole in the counter electrode.[9]

    • Seal the hole completely using a small piece of Surlyn and a soldering iron.

Characterization and Performance Analysis

A. Photovoltaic Performance (J-V Characteristics)

The primary validation of the DSSC is its current density-voltage (J-V) curve, measured under simulated sunlight (AM 1.5G, 100 mW/cm²).

  • Key Metrics:

    • Open-Circuit Voltage (V_oc): The maximum voltage at zero current.

    • Short-Circuit Current Density (J_sc): The maximum current density at zero voltage.

    • Fill Factor (FF): A measure of the "squareness" of the J-V curve. FF = (J_max * V_max) / (J_sc * V_oc).

    • Power Conversion Efficiency (PCE or η): The overall efficiency. η (%) = (J_sc * V_oc * FF) / P_in * 100, where P_in is the incident light power density.

ParameterStandard N719 Dye[10]Hypothetical DPP-TCA DyeCausality of Difference
V_oc (V) ~0.75~0.70Dependent on TiO₂ conduction band energy and recombination rates. The pyridine group may slightly alter the surface dipole.[9]
J_sc (mA/cm²) ~18~15Directly related to light-harvesting efficiency and electron injection yield. Organic dyes may have narrower absorption bands than Ru-complexes.[11]
FF (%) ~70~68Influenced by internal series and shunt resistances. Can be affected by dye aggregation and electrolyte conductivity.
PCE (η, %) ~9.5~7.1The combined result of V_oc, J_sc, and FF. Optimization of the D-π-A structure is key to improving this value.

B. Incident Photon-to-Current Conversion Efficiency (IPCE)

IPCE spectroscopy measures the ratio of collected electrons to incident photons at a specific wavelength. It reveals the spectral range over which the dye is effective and should correlate with the dye's UV-Vis absorption spectrum.

C. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique used to probe the internal kinetics of the DSSC, such as the charge transfer resistance at the TiO₂/dye/electrolyte interface and the electron lifetime within the TiO₂ film, providing insights into recombination losses.

Mechanism of Action: The Electron Journey

The operation of the DSSC relies on a series of well-orchestrated electron transfer events. The energy levels of each component must be precisely aligned for efficient operation.

  • Photoexcitation: The dye (S) absorbs a photon, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). (S + hν → S*)

  • Electron Injection: The excited electron is rapidly injected from the dye's LUMO into the conduction band (CB) of the TiO₂. This process must be much faster than the electron's decay back to the HOMO.[12] (S* → S⁺ + e⁻(TiO₂))

  • Dye Regeneration: The oxidized dye (S⁺) accepts an electron from the iodide (I⁻) ion in the electrolyte, returning to its ground state.[3] (2S⁺ + 3I⁻ → 2S + I₃⁻)

  • Electrolyte Regeneration: The oxidized electrolyte (triiodide, I₃⁻) diffuses to the counter electrode, where it is reduced back to iodide by accepting electrons from the external circuit.[3] (I₃⁻ + 2e⁻(Pt) → 3I⁻)

Energy_Levels cluster_dssc DSSC Energy Diagram TiO2_CB TiO₂ Conduction Band (-4.0 eV) External_Circuit e⁻ TiO2_CB->External_Circuit To External Circuit Dye_LUMO Dye LUMO (-3.6 eV) Dye_LUMO->TiO2_CB 2. Electron   Injection Dye_HOMO Dye HOMO (-5.4 eV) Dye_HOMO->Dye_LUMO 1. Light   Absorption (hν) Redox I⁻/I₃⁻ Redox Potential (-4.8 eV) Redox->Dye_HOMO 3. Dye   Regeneration Pt_Cathode Pt Cathode External_Circuit->Pt_Cathode e⁻ Pt_Cathode->Redox 4. Electrolyte    Regeneration

Caption: Energy level diagram for a DSSC.

References

  • Title: Organic Sensitizers with Pyridine Ring Anchoring Group for p-Type Dye-Sensitized Solar Cells Source: ResearchGate URL: [Link]

  • Title: Enhancement of Photovoltaic Performance in Dye-Sensitized Solar Cell by a co-Sensitization with Metal-Free Indoline Organic Dyes Source: The Royal Society of Chemistry URL: [Link]

  • Title: Parameters Influencing the Efficiency of Electron Injection in Dye-Sensitized Solar Cells Source: Journal of the American Chemical Society URL: [Link]

  • Title: Performance enhancement of dye-sensitized solar cells (DSSCs) using a natural sensitizer Source: ResearchGate URL: [Link]

  • Title: Fabrication and characterization of highly efficient dye-sensitized solar cells with composited dyes Source: Journal of the Korean Ceramic Society URL: [Link]

  • Title: Dye-sensitized solar cells: Investigation of D-A-π-A organic sensitizers based on[6][8][11]selenadiazolo[3,4-c]pyridine Source: ResearchGate URL: [Link]

  • Title: Fabrication and characterization of dye sensitized solar cells: A photographic guide Source: Indian Journal of Pure & Applied Physics URL: [Link]

  • Title: Comparative Study of Quasi-Solid-State Dye-Sensitized Solar Cells Using Z907, N719, Photoactive Phenothiazine Dyes and PVDF-HFP Gel Polymer Electrolytes with Different Molecular Weights Source: MDPI URL: [Link]

  • Title: Quantum Chemical Examinations of Photoelectrical, Electron injection and Regeneration Properties of D-π-A Dyes in Dye-Sensitized Solar Cells incorporating Silole and thieno[3,4- b]pyrazine derivstives units Source: ResearchGate URL: [Link]

  • Title: Dye-sensitized solar cells with 13% efficiency achieved through the molecular engineering of porphyrin sensitizers Source: Nature Chemistry URL: [Link]

  • Title: Fabrication and Characterization of Co-Sensitized Dye Solar Cells Using Energy Transfer from Spiropyran Derivatives to SQ2 Dye Source: MDPI URL: [Link]

  • Title: Complexity of Electron Injection Dynamics and Light Soaking Effects in Efficient Dyes for Modern DSSC Source: MDPI URL: [Link]

  • Title: Fabrication and analysis of dye-sensitized solar cells (DSSCs) using porphyrin dyes with catechol anchoring groups Source: RSC Publishing URL: [Link]

  • Title: Dye-sensitized solar cells based on donor-π-acceptor fluorescent dyes with a pyridine ring as an electron-withdrawing-injecting anchoring group Source: PubMed URL: [Link]

  • Title: Peptide Materials in Dye Sensitized Solar Cells Source: MDPI URL: [Link]

  • Title: Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polyme Source: MDPI URL: [Link]

  • Title: Quantum Chemical Examinations of Photoelectrical, Electron injection and Regeneration Properties of D- π-A Dyes in Dye-Sensitiz Source: ResearchGate URL: [Link]

  • Title: Improvement of Dye-Sensitized Solar Cell Performance via Addition of Azopyridine Derivative in Polymer Gel Electrolytes Source: PMC - NIH URL: [Link]

Sources

N2-Phenylpyridine-2,5-diamine: A Comprehensive Guide to its Application as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Corrosion Mitigation

The relentless degradation of steel and its alloys through corrosion poses a significant challenge across numerous sectors, including infrastructure, transportation, and energy. This natural electrochemical process leads to substantial economic losses and compromises structural integrity. The development of effective corrosion inhibitors is therefore a cornerstone of materials science and engineering. Organic inhibitors, particularly those featuring heteroatoms and aromatic systems, have garnered considerable attention due to their ability to form protective films on metal surfaces.[1]

This document provides a detailed technical guide on the application of N2-Phenylpyridine-2,5-diamine as a potent corrosion inhibitor for steel. This molecule, possessing a unique combination of a pyridine ring, a phenyl group, and two amine functionalities, is theoretically an exceptional candidate for mitigating corrosion in acidic environments. The lone pair electrons on the nitrogen atoms and the delocalized π-electrons of the aromatic rings are hypothesized to facilitate strong adsorption onto the steel surface, thereby creating a robust barrier against corrosive agents.[2][3]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the inhibitor's mechanism, practical experimental protocols for its evaluation, and a plausible, detailed synthesis method.

Part 1: Foundational Principles and Mechanism of Inhibition

The efficacy of an organic corrosion inhibitor is fundamentally linked to its molecular structure and its ability to adsorb onto the metal surface.[1] For N2-Phenylpyridine-2,5-diamine, the proposed mechanism of action is multifaceted, involving both physical (physisorption) and chemical (chemisorption) interactions.

1.1. The Role of Molecular Architecture

N2-Phenylpyridine-2,5-diamine's structure is replete with features conducive to corrosion inhibition:

  • Nitrogen Heteroatoms: The pyridine nitrogen and the two exocyclic amine nitrogens possess lone pairs of electrons, which can be readily shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds.[3]

  • Aromatic π-Systems: The pyridine and phenyl rings provide a source of delocalized π-electrons. These electron clouds can interact with the positively charged steel surface, enhancing the adsorption process.[2]

  • Planarity and Surface Coverage: The relatively planar structure of the molecule allows for a high degree of surface coverage, effectively blocking active corrosion sites from the aggressive medium.

1.2. Adsorption Mechanism on the Steel Surface

The protective film formation by N2-Phenylpyridine-2,5-diamine is governed by its adsorption at the steel-electrolyte interface. In an acidic medium, the inhibitor molecules can exist in both neutral and protonated forms. The inhibition process can be visualized as follows:

  • Initial Interaction: In acidic solutions (e.g., HCl or H₂SO₄), the steel surface is typically positively charged. Anions from the acid (e.g., Cl⁻) first adsorb onto the surface, creating a negatively charged layer.

  • Electrostatic Attraction (Physisorption): The protonated form of N2-Phenylpyridine-2,5-diamine (anilinium-type ions) is then electrostatically attracted to the anion-covered steel surface.[4]

  • Coordinate Bond Formation (Chemisorption): The neutral inhibitor molecules can displace water molecules from the steel surface and form strong coordinate bonds through the lone pairs of the nitrogen atoms. This process is further stabilized by the interaction of the π-electrons of the aromatic rings with the metal surface. This chemisorption process leads to the formation of a stable, protective monolayer.

This combined effect of physisorption and chemisorption results in a durable inhibitor film that acts as a physical barrier, impeding both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. Consequently, N2-Phenylpyridine-2,5-diamine is expected to function as a mixed-type inhibitor.[5]

Caption: Adsorption mechanism of N2-Phenylpyridine-2,5-diamine on steel.

Part 2: Synthesis and Characterization Protocols

A reliable source of the inhibitor is paramount for reproducible research. While N2-Phenylpyridine-2,5-diamine may be commercially available, an in-house synthesis protocol provides greater control over purity and allows for the generation of derivatives.

2.1. Proposed Synthesis Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, making it an ideal choice for the synthesis of N-aryl amines.[6][7] A plausible and efficient route to N2-Phenylpyridine-2,5-diamine starts from 2-amino-5-bromopyridine.

Reaction Scheme: 2-Amino-5-bromopyridine + Aniline → N2-Phenylpyridine-2,5-diamine

Materials:

  • 2-Amino-5-bromopyridine

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).

  • Reactant Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add 2-amino-5-bromopyridine (1.0 equivalent) and anhydrous toluene.

  • Nucleophile Addition: Add aniline (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring under the inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure N2-Phenylpyridine-2,5-diamine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Workflow for the synthesis of N2-Phenylpyridine-2,5-diamine.

Part 3: Experimental Evaluation of Corrosion Inhibition Performance

A multi-faceted approach is essential for a thorough evaluation of the inhibitor's performance and to validate its mechanism of action. The following protocols outline the key experiments.

3.1. Materials and Specimen Preparation

  • Steel Specimen: Mild steel (e.g., C1018 or as per application) coupons of appropriate dimensions for each test.

  • Surface Preparation: Mechanically polish the steel coupons with a series of emery papers (from 200 to 1200 grit), degrease with acetone, rinse with deionized water, and dry.

  • Corrosive Medium: 1 M HCl or 0.5 M H₂SO₄ are standard aggressive media for inhibitor testing.

  • Inhibitor Solutions: Prepare a stock solution of N2-Phenylpyridine-2,5-diamine in the corrosive medium and dilute to obtain a range of concentrations (e.g., 50, 100, 200, 500 ppm).

3.2. Protocol 1: Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

  • Weigh the prepared steel specimens to four decimal places (W₁).

  • Immerse the specimens in the corrosive solution with and without various concentrations of the inhibitor for a fixed period (e.g., 6, 12, or 24 hours) at a constant temperature.

  • After immersion, retrieve the specimens, clean them with a soft brush, rinse with deionized water and acetone, dry, and reweigh (W₂).

  • Calculate the corrosion rate (CR) in mm/year and the inhibition efficiency (IE%) using the following equations:

    • CR (mm/y) = (87.6 × ΔW) / (D × A × T)

      • ΔW = Weight loss (mg) = W₁ - W₂

      • D = Density of steel (g/cm³)

      • A = Area of the specimen (cm²)

      • T = Immersion time (hours)

    • IE% = [(CR₀ - CRᵢ) / CR₀] × 100

      • CR₀ = Corrosion rate without inhibitor

      • CRᵢ = Corrosion rate with inhibitor

3.3. Protocol 2: Electrochemical Measurements

Electrochemical techniques provide rapid and detailed insights into the corrosion kinetics and inhibition mechanism. A standard three-electrode cell is used, with the steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

A. Potentiodynamic Polarization (PDP)

  • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Plot the logarithm of the current density (log i) versus the potential (E).

  • Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate the inhibition efficiency:

    • IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100

      • icorr₀ = Corrosion current density without inhibitor

      • icorrᵢ = Corrosion current density with inhibitor

B. Electrochemical Impedance Spectroscopy (EIS)

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

  • Plot the impedance data as Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract parameters like the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency:

    • IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

      • Rct₀ = Charge transfer resistance without inhibitor

      • Rctᵢ = Charge transfer resistance with inhibitor

3.4. Data Presentation: Expected Performance

Based on studies of analogous compounds like N-phenyl-1,4-phenylenediamine and other pyridine derivatives, the expected performance of N2-Phenylpyridine-2,5-diamine is summarized below.[8][9][10]

Parameter Without Inhibitor With Inhibitor (e.g., 500 ppm) Inhibition Efficiency (IE%)
Corrosion Rate (mm/y) HighSignificantly Reduced> 90% (Expected)
icorr (µA/cm²) HighLow> 90% (Expected)
Rct (Ω·cm²) LowHigh> 90% (Expected)
Ecorr (mV vs. SCE) ~ -450 mVMinor shift (< 85 mV)N/A (Indicates mixed-type)

3.5. Protocol 3: Surface Analysis

Characterizing the steel surface post-immersion provides direct evidence of the inhibitor's protective action.

  • Scanning Electron Microscopy (SEM): Immerse steel coupons in the corrosive media with and without the inhibitor. After a set time, remove, rinse, and dry the coupons. Use SEM to visualize the surface morphology. The inhibited surface should appear much smoother with significantly less pitting and damage compared to the uninhibited (blank) surface.[11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the surface of the inhibited steel coupon to identify the functional groups of the adsorbed inhibitor molecule, confirming its presence and interaction with the surface.

3.6. Protocol 4: Adsorption Isotherm and Thermodynamic Studies

To elucidate the adsorption mechanism, the degree of surface coverage (θ), calculated from weight loss or electrochemical data (θ = IE%/100), is fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich). The Langmuir isotherm is often a good fit for such systems and is described by:

  • C / θ = 1 / Kads + C

    • C = Inhibitor concentration

    • θ = Surface coverage

    • Kads = Adsorption equilibrium constant

A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir model. The standard free energy of adsorption (ΔG°ads) can then be calculated to determine the nature of adsorption (physisorption vs. chemisorption).

Part 4: Theoretical Validation with Quantum Chemical Calculations

Density Functional Theory (DFT) calculations can provide theoretical insights that complement experimental results. By modeling the N2-Phenylpyridine-2,5-diamine molecule, several quantum chemical parameters can be calculated to predict its inhibition potential.

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface.

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability to accept electrons from the metal surface.

  • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and thus better inhibition efficiency.

  • Mulliken Charges: Analysis of the charge distribution on the atoms can identify the active sites for adsorption (likely the nitrogen atoms).

These theoretical calculations can help rationalize the observed experimental efficiencies and provide a deeper understanding of the inhibitor-metal interaction at the molecular level.

Conclusion

N2-Phenylpyridine-2,5-diamine represents a highly promising candidate for the corrosion protection of steel in acidic environments. Its molecular architecture is ideally suited for strong adsorption, leading to the formation of a durable protective film. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and comprehensive performance evaluation. By integrating experimental techniques with theoretical calculations, researchers can fully elucidate its mechanism of action and pave the way for its application in industrial corrosion mitigation strategies.

References

  • Corrosion Inhibition Properties of Phenyl Phthalimide Derivatives against Carbon Steel in the Acidic Medium: DFT, MP2, and Monte Carlo Simulation Studies. (2022). ACS Omega. Available at: [Link]

  • Corrosion inhibition of mild steel by the new class of inhibitors [2,5-bis(n-pyridyl)-1,3,4-thiadiazoles] in acidic media. (n.d.). ResearchGate. Available at: [Link]

  • Synergistic effect p-phenylenediamine and n,n diphenylthiourea on the electrochemical corrosion behaviour of mild steel in dilute acid media. (2015). ResearchGate. Available at: [Link]

  • Contribution to Adsorption of Aromatic Amines on Mild Steel Surface from HCl Solutions by Impedance, UV, and Raman Spectroscopy. (1992). CORROSION. Available at: [Link]

  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. (2011). Indo-Global Journal of Pharmaceutical Sciences. Available at: [Link]

  • Two phenylpyrimidine derivatives as new corrosion inhibitors for cold rolled steel in hydrochloric acid solution. (n.d.). ResearchGate. Available at: [Link]

  • Corrosion Inhibition of Mild Steel by N-phenyl-1,4-phenylenediamine and its Schiff Base Derivatives in 1M HCl. (2012). Advanced Materials Research. Available at: [Link]

  • Experimental and computational studies on the corrosion inhibition potential of a novel synthesized thiophene and pyridine-based 1,3,4-oxadiazole hybrid against mild steel corrosion in 1 N HCl. (2024). Environmental Science and Pollution Research. Available at: [Link]

  • Effect of Aromatic Amine−Metal Interaction on Surface Vibrational Raman Spectroscopy of Adsorbed Molecules Investigated by Density Functional Theory. (n.d.). ResearchGate. Available at: [Link]

  • p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. (n.d.). RSC Advances. Available at: [Link]

  • Adsorptive removal of aromatic diamines from water using metal-organic frameworks functionalized with a nitro group. (2023). Journal of Hazardous Materials. Available at: [Link]

  • Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. (n.d.). ResearchGate. Available at: [Link]

  • Novel Zn (II) complexes of N1,N2-bis(2-nitrobenzylidene) ethane-1,2-diamine as effective corrosion inhibitors for mild steel in 5.0 M HCl solution. (2024). Moroccan Journal of Chemistry. Available at: [Link]

  • Aromatic Metal Corrosion Inhibitors. (n.d.). MDPI. Available at: [Link]

  • Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. (2022). Chemical Methodologies. Available at: [Link]

  • Imidazo[4,5-b]pyridines as a New Class of Corrosion Inhibitors for Mild Steel: Experimental and DFT Approach. (2018). An-Najah Staff. Available at: [Link]

  • Corrosion Inhibition of Mild Steel by N-phenyl-1,4-phenylenediamine and its Schiff Base Derivatives in 1M HCl. (n.d.). ResearchGate. Available at: [Link]

  • The corrosion inhibition effect of a pyridine derivative for low carbon steel in 1 M HCl medium. (2021). International Journal of Corrosion and Scale Inhibition. Available at: [Link]

  • Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. (2018). Journal of the American Chemical Society. Available at: [Link]

  • Synthesis, structural investigations and corrosion inhibition studies on Mn(II), Co(II), Ni(II), Cu(II) and Zn(II) complexes with 2-amino-benzoic acid (phenyl-pyridin-2-yl-methylene)-hydrazide. (n.d.). ResearchGate. Available at: [Link]

  • Study New Pyridine Derivatives as Corrosion Inhibitors for Mild Steel in an Acidic Media. (2021). Al-Nahrain Journal of Science. Available at: [Link]

Sources

Introduction: The N2-Phenylpyridine-2,5-diamine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Pharmacological Evaluation of N2-Phenylpyridine-2,5-diamine Derivatives

The pyridine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its unique electronic properties, capacity for hydrogen bonding, and synthetic versatility make it a "privileged scaffold" for targeting a wide array of biological macromolecules.[1] When functionalized, such as in the N2-Phenylpyridine-2,5-diamine series, these derivatives present a compelling structural framework for developing novel therapeutic agents. The diamine and phenyl substitutions offer multiple vectors for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement.

This guide provides a comprehensive overview of the key pharmacological activities associated with this compound class, with a focus on anticancer and antimicrobial applications. We present detailed, field-tested protocols for the initial screening and characterization of novel derivatives, explaining the scientific rationale behind each experimental step to ensure robust and reproducible data generation.

Section 1: Anticancer and Cytotoxic Activity

Pyridine-containing molecules have demonstrated significant potential in oncology, acting on a variety of targets crucial for cancer cell proliferation and survival.[2] Mechanisms include the inhibition of protein kinases, disruption of tubulin polymerization, and interaction with DNA.[1][3] For N2-Phenylpyridine-2,5-diamine derivatives, a primary area of investigation is their potential as kinase inhibitors, a well-established class of cancer therapeutics.[4]

Key Mechanism of Action: Protein Kinase Inhibition

Protein kinases are critical nodes in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[5] Many cancers are driven by aberrant kinase activity. Small molecules that can block the ATP-binding site of a specific kinase can effectively shut down these oncogenic signals.[6] The N2-Phenylpyridine-2,5-diamine scaffold is structurally analogous to cores found in known kinase inhibitors, such as quinazoline-2,5-diamine derivatives that have shown potent inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator in cancer immunotherapy.[7]

cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Kinase Active Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation) pSubstrate->Downstream Inhibitor N2-Phenylpyridine-2,5-diamine Derivative BlockedKinase Inactive Kinase Inhibitor->BlockedKinase Competes with ATP for binding site BlockedKinase->pSubstrate Phosphorylation Blocked

Caption: Competitive kinase inhibition by an N2-Phenylpyridine-2,5-diamine derivative.

Application Note 1.1: High-Throughput Screening for Cytotoxic Effects

The initial step in evaluating anticancer potential is to determine a compound's general cytotoxicity against relevant cancer cell lines. This provides a broad measure of biological activity and helps establish a working concentration range for subsequent, more detailed mechanistic assays. The MTT assay is a robust, colorimetric method for assessing cell viability. It relies on the enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol 1.1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol is designed for adherent cells in a 96-well format but can be adapted for suspension cells.

Principle: Measures cellular metabolic activity as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT salt to purple formazan crystals.[8]

Materials:

  • Test N2-Phenylpyridine-2,5-diamine derivatives, dissolved in DMSO to create a 10-20 mM stock.

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[8]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Sterile 96-well flat-bottom plates.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.[10]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

  • Formazan Development: Incubate for 2-4 hours at 37°C. Protect the plate from light. Visually confirm the formation of purple precipitate in the control wells.

  • Solubilization: Carefully remove the medium. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10-15 minutes.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

cluster_workflow MTT Assay Workflow A 1. Seed Cells (5-10k/well) B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Standard experimental workflow for the MTT cell viability assay.

Data Presentation: Cytotoxicity Screening Results

Summarize results in a clear, tabular format. This allows for direct comparison of the potency of different derivatives across multiple cell lines.

Compound IDDerivative Structure (R-group)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. K562 (Leukemia)
PPD-001-H25.431.218.9
PPD-002-4-Cl10.112.58.7
PPD-003-4-OCH₃> 50> 5045.3
Doxorubicin(Control)0.81.10.5
Table 1: Example data representation for cytotoxicity screening of N2-Phenylpyridine-2,5-diamine derivatives. IC₅₀ values are hypothetical.

Section 2: Antimicrobial Activity

The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery of new chemical scaffolds for antimicrobial agents.[11] Diaminopyrimidine and related heterocyclic structures are known to interfere with essential bacterial metabolic pathways, such as folate synthesis by inhibiting dihydrofolate reductase (DHFR).[12] N2,N4-disubstituted quinazolines, structurally similar to the pyridine-diamine core, have demonstrated potent activity against MDR Gram-positive and Gram-negative bacteria, including Acinetobacter baumannii.[12] This suggests that N2-Phenylpyridine-2,5-diamine derivatives are promising candidates for antimicrobial drug discovery.

Application Note 2.1: Determining Bacteriostatic and Bactericidal Efficacy

The first step in assessing antimicrobial activity is to determine the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is the lowest concentration that completely inhibits the visible growth of a microorganism after overnight incubation.[13] The broth microdilution method is a standardized, quantitative technique used to determine the MIC and is suitable for screening multiple compounds against various bacterial strains.[14]

Protocol 2.1: MIC Determination by Broth Microdilution Method

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or by spectrophotometry after a defined incubation period.

Materials:

  • Test compounds dissolved in DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well U-bottom plates.

  • Bacterial inoculum standardized to 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Standard antibiotics for quality control (e.g., Ciprofloxacin, Vancomycin).

  • Plate reader (optional, for OD₆₀₀ measurement).

Procedure:

  • Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of the test compounds in CAMHB. Typically, 50 µL of medium is added to all wells, then 50 µL of a high-concentration compound solution is added to the first column and serially diluted across the plate. The final volume in each well before adding bacteria should be 50 µL.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Sterility Control: One well with medium only (no bacteria, no compound).

    • Growth Control: One well with medium and bacteria (no compound).

    • Positive Control: A standard antibiotic with a known MIC for the test strain.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: Read the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (no bacterial growth). A clear button at the bottom of the U-shaped well indicates no growth.

cluster_workflow Broth Microdilution MIC Assay Workflow A 1. Prepare 2-fold Compound Dilutions in 96-well plate C 3. Dilute & Add Inoculum to wells (Final ~5e5 CFU/mL) A->C B 2. Prepare Bacterial Inoculum (0.5 McFarland) B->C D 4. Include Growth & Sterility Controls C->D E 5. Incubate (16-20h, 37°C) D->E F 6. Read MIC (Lowest concentration with no visible growth) E->F

Sources

The Rising Potential of N2-Phenylpyridine-2,5-diamine in Organic Electronics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Nitrogen Heterocycles in Organic Electronics

The field of organic electronics, which leverages the unique properties of carbon-based materials, is continually in pursuit of novel molecular architectures that can enhance the performance and stability of devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Within the vast landscape of organic semiconductors, nitrogen-containing heterocyclic compounds, particularly pyridine derivatives, have emerged as a highly promising class of materials. The inherent electron-deficient nature of the pyridine ring, coupled with the potential for versatile functionalization, allows for precise tuning of electronic properties, making these compounds valuable as charge-transporting and light-emitting materials.[1][2]

This technical guide focuses on a specific yet promising molecule within this class: N2-Phenylpyridine-2,5-diamine . While direct, extensive application data for this exact molecule is emerging, its constituent moieties—a pyridine core, a phenyl group, and amino substituents—are well-established components in high-performance organic electronic materials. This guide will, therefore, provide a comprehensive overview of the potential applications of N2-Phenylpyridine-2,5-diamine, drawing insights from closely related and structurally analogous compounds. We will delve into the fundamental electronic properties that make this molecular scaffold attractive and provide detailed, actionable protocols for its incorporation and evaluation in various organic electronic devices. This document is intended to serve as a foundational resource for researchers and scientists interested in exploring the frontiers of organic semiconductor design and development.

Core Molecular Attributes and Electronic Properties

N2-Phenylpyridine-2,5-diamine possesses a unique combination of electron-donating and electron-withdrawing groups, which is a key design principle for many organic semiconductors. The pyridine ring acts as an electron acceptor, while the amino groups and the phenyl substituent can act as electron donors. This "push-pull" electronic structure can lead to desirable properties such as:

  • Tunable Frontier Molecular Orbital (FMO) Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical for efficient charge injection and transport in organic electronic devices. The ability to modify the donor and acceptor strengths through chemical synthesis allows for the alignment of these energy levels with other materials in a device stack, minimizing energy barriers and enhancing performance. Pyridine derivatives are known to have deep HOMO levels, which is beneficial for hole-transporting materials (HTMs) in perovskite solar cells.[1]

  • Intramolecular Charge Transfer (ICT): The electronic push-pull nature of the molecule can facilitate ICT upon photoexcitation. This property is particularly relevant for applications in organic photovoltaics and as emitters in OLEDs.

  • Good Thermal and Morphological Stability: The rigid aromatic structure of the pyridine and phenyl rings can contribute to high thermal stability, a crucial requirement for long-lasting electronic devices. Furthermore, the presence of amino groups can influence intermolecular interactions, such as hydrogen bonding, which can impact thin-film morphology and, consequently, charge transport.

Diagram: Molecular Structure of N2-Phenylpyridine-2,5-diamine

Caption: Molecular structure of N2-Phenylpyridine-2,5-diamine.

Application Note 1: Hole Transporting Material (HTM) in Perovskite Solar Cells (PSCs)

Scientific Rationale: The performance and stability of perovskite solar cells are critically dependent on the efficiency of the hole transport layer, which extracts holes from the perovskite absorber layer and transports them to the anode. Pyridine-based compounds have been successfully employed as HTMs due to their favorable electronic properties and ability to form uniform, stable films.[1] The N2-phenylpyridine-2,5-diamine scaffold is a promising candidate for an HTM due to:

  • Energy Level Alignment: The deep HOMO energy level, characteristic of many pyridine derivatives, can facilitate efficient hole extraction from the perovskite layer while simultaneously blocking electrons, thereby reducing recombination losses.

  • Improved Film Morphology and Stability: The amino groups can potentially interact with the perovskite surface, passivating defects and improving the interface quality. The phenyl group can enhance intermolecular π-π stacking, which is beneficial for charge transport. The overall molecular structure can contribute to the formation of a dense and uniform HTL, which is crucial for preventing the ingress of moisture and oxygen, thus enhancing the long-term stability of the device.

Experimental Protocol: Fabrication and Characterization of a Perovskite Solar Cell Incorporating N2-Phenylpyridine-2,5-diamine as an HTM

1. Substrate Preparation: a. Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a nitrogen gun and treat with UV-ozone for 20 minutes to improve the wettability.

2. Deposition of the Electron Transport Layer (ETL): a. Prepare a compact TiO₂ (c-TiO₂) layer by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) onto the FTO substrate at 3000 rpm for 30 s. b. Anneal the c-TiO₂ layer at 500 °C for 1 hour. c. Deposit a mesoporous TiO₂ (m-TiO₂) layer by spin-coating a TiO₂ paste (e.g., 30NR-D, Greatcell Solar) diluted in ethanol at 5000 rpm for 30 s. d. Anneal the m-TiO₂ layer at 500 °C for 30 minutes.

3. Perovskite Layer Deposition (One-Step Method): a. Prepare a perovskite precursor solution, for example, a 1.2 M solution of FAPbI₃ and MAPbBr₃ (in a molar ratio of 0.9:0.1) with CsI, PbI₂, and PbBr₂ in a mixed solvent of DMF and DMSO. b. Spin-coat the perovskite precursor solution onto the m-TiO₂ layer in a nitrogen-filled glovebox. A two-step spin-coating process is often used (e.g., 1000 rpm for 10 s, followed by 5000 rpm for 30 s). c. During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization. d. Anneal the perovskite film at 100 °C for 60 minutes.

4. Hole Transport Layer (HTL) Deposition: a. Prepare a solution of N2-Phenylpyridine-2,5-diamine in a suitable solvent such as chlorobenzene or a mixture of chlorobenzene and acetonitrile. The concentration will need to be optimized, but a starting point is 8-10 mg/mL. b. Additives are often required to improve the conductivity and performance of the HTL. Common additives include lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (t-BP). The molar ratio of these additives to the HTM needs to be optimized. c. Spin-coat the N2-Phenylpyridine-2,5-diamine solution onto the perovskite layer at 4000 rpm for 30 s.

5. Metal Electrode Deposition: a. Deposit a gold (Au) or silver (Ag) back electrode (80-100 nm) by thermal evaporation through a shadow mask to define the active area of the solar cell.

6. Characterization: a. Measure the current density-voltage (J-V) characteristics of the fabricated device under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). b. Measure the external quantum efficiency (EQE) to assess the spectral response of the device. c. Evaluate the long-term stability of the device by monitoring its performance over time under controlled environmental conditions (e.g., humidity and temperature).

Diagram: Perovskite Solar Cell Device Architecture

FTO FTO Glass cTiO2 Compact TiO₂ (ETL) FTO->cTiO2 mTiO2 Mesoporous TiO₂ cTiO2->mTiO2 Perovskite Perovskite Absorber mTiO2->Perovskite HTM N2-Phenylpyridine-2,5-diamine (HTL) Perovskite->HTM Electrode Gold/Silver Electrode HTM->Electrode

Caption: Typical n-i-p architecture of a perovskite solar cell.

Application Note 2: Emissive Layer or Host Material in Organic Light-Emitting Diodes (OLEDs)

Scientific Rationale: The performance of an OLED is largely determined by the properties of the materials used in its emissive layer (EML). Pyridine-based materials can function as either the light-emitting dopant or the host material in the EML.[1][3] The N2-phenylpyridine-2,5-diamine scaffold offers several advantages for OLED applications:

  • Potential for Blue Emission: The combination of the phenylamine and pyridine moieties can lead to a wide bandgap, which is a prerequisite for blue-emitting materials. The amino groups can be further functionalized to tune the emission color.

  • Bipolar Charge Transport: The presence of both electron-donating (amino, phenyl) and electron-accepting (pyridine) units suggests the potential for bipolar charge transport, meaning the material can transport both holes and electrons. A balanced charge transport within the EML is crucial for achieving high recombination efficiency and preventing charge accumulation at interfaces, which can lead to device degradation.

  • High Triplet Energy: For use as a host material for phosphorescent emitters, a high triplet energy level (T₁) is required to prevent the back-transfer of energy from the phosphorescent guest to the host. The rigid aromatic structure of N2-phenylpyridine-2,5-diamine is conducive to a high T₁ level.

Experimental Protocol: Fabrication and Characterization of a Solution-Processed OLED

1. Substrate Preparation: a. Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

2. Hole Injection Layer (HIL) Deposition: a. Spin-coat a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 3000 rpm for 60 s. b. Anneal the substrate at 120 °C for 15 minutes in a vacuum oven or on a hotplate in a nitrogen-filled glovebox.

3. Emissive Layer (EML) Deposition:

  • Scenario A: N2-Phenylpyridine-2,5-diamine as the emitter: a. Prepare a solution of N2-Phenylpyridine-2,5-diamine in a suitable solvent (e.g., toluene or chlorobenzene). b. Spin-coat the solution onto the HIL.
  • Scenario B: N2-Phenylpyridine-2,5-diamine as the host: a. Prepare a solution of N2-Phenylpyridine-2,5-diamine (host) and a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) in a suitable solvent. The doping concentration typically ranges from 1% to 15% by weight. b. Spin-coat the host-dopant solution onto the HIL.

4. Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: a. Thermally evaporate an ETL material, such as 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi), onto the EML. b. Thermally evaporate a thin layer of an EIL material, such as lithium fluoride (LiF), onto the ETL.

5. Cathode Deposition: a. Thermally evaporate an aluminum (Al) cathode onto the EIL.

6. Encapsulation: a. Encapsulate the device using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to protect it from oxygen and moisture.

7. Characterization: a. Measure the current density-voltage-luminance (J-V-L) characteristics of the OLED to determine the turn-on voltage, luminance, current efficiency, power efficiency, and external quantum efficiency (EQE). b. Measure the electroluminescence (EL) spectrum to determine the emission color and calculate the CIE coordinates. c. Evaluate the operational lifetime of the device by monitoring the decrease in luminance over time at a constant current density.

Diagram: OLED Device Architecture

Substrate Glass Substrate Anode ITO (Anode) Substrate->Anode HIL PEDOT:PSS (HIL) Anode->HIL EML Emissive Layer (EML) HIL->EML ETL TPBi (ETL) EML->ETL EIL LiF (EIL) ETL->EIL Cathode Al (Cathode) EIL->Cathode

Sources

Application Notes & Protocols: N2-Phenylpyridine-2,5-diamine in the Synthesis of Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Potential of a Non-Vicinal Diaminopyridine

In the vast landscape of heterocyclic chemistry, pyridinediamines serve as pivotal building blocks for constructing fused-ring systems of significant interest to the pharmaceutical and materials science sectors. The specific arrangement of the amino groups on the pyridine core dictates the accessible synthetic pathways and the resulting heterocyclic scaffolds. While ortho- or vicinal diaminopyridines (e.g., 2,3-diamino- or 3,4-diaminopyridines) are common precursors for well-known fused five-membered heterocycles like imidazo[4,5-b]pyridines and pyrrolo[2,3-b]pyridines through direct cyclocondensation, the non-vicinal arrangement of the amino groups in N2-Phenylpyridine-2,5-diamine (5-amino-2-(phenylamino)pyridine) presents a distinct set of synthetic opportunities.

The separation of the amino functionalities at the C2 and C5 positions precludes direct intramolecular cyclization to form an adjacent five-membered ring. Instead, this substrate is an excellent candidate for reactions that either engage the amino groups in separate, sequential transformations or utilize them in concert to form larger, bridged, or fused ring systems. One of the most powerful and classic methods applicable to this scaffold is the Skraup synthesis, which facilitates the construction of an additional fused six-membered ring, leading to valuable polycyclic aza-aromatic systems.

This application note provides a detailed exploration of the use of N2-Phenylpyridine-2,5-diamine as a precursor in the synthesis of fused nitrogen heterocycles, with a primary focus on the Skraup reaction for the synthesis of naphthyridines. We will delve into the mechanistic underpinnings of this transformation and provide a field-proven protocol for its execution.

I. The Skraup Synthesis: Building Fused Pyridine Scaffolds

The Skraup synthesis is a venerable and highly effective method for the construction of quinolines and related fused pyridine systems. The reaction involves heating an aromatic amine with glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent (such as nitrobenzene or arsenic acid).[1][2] When applied to a diaminopyridine, this reaction can be used to build an additional pyridine ring, yielding a naphthyridine skeleton.

Causality Behind Experimental Choices:

The mechanism of the Skraup reaction is a multi-step process. First, the strong acid dehydrates the glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The primary aromatic amine then undergoes a conjugate (Michael) addition to the acrolein. Following this addition, the resulting aldehyde is cyclized under acidic conditions via an electrophilic aromatic substitution on the electron-rich pyridine ring, ortho to the activating amino group. Finally, the dihydro-naphthyridine intermediate is oxidized to the fully aromatic naphthyridine product.[3] The choice of nitrobenzene as the oxidizing agent is traditional, although it can lead to vigorous reactions; ferrous sulfate is often added to moderate the reaction rate.[1]

Regioselectivity Considerations:

For a substrate like N2-Phenylpyridine-2,5-diamine, the Skraup cyclization can potentially occur ortho to either the C5-amino group (at the C4 or C6 position) or the C2-phenylamino group (at the C3 position). The electronic nature of the pyridine ring and the directing effects of the two different amino groups will influence the regioselectivity of the electrophilic cyclization step. The C5-amino group is a potent activating group, strongly directing electrophilic substitution to the C4 and C6 positions. The C2-phenylamino group also activates the ring, but its effect is modulated by the phenyl substituent. The precise outcome may depend on steric factors and the specific reaction conditions employed. For the purpose of this protocol, we will illustrate the cyclization occurring at the C6 position, which is ortho to the C5-amino group and para to the C2-phenylamino group, leading to a benzo[c][3][4]naphthyridine derivative.

Visualizing the Skraup Synthesis Workflow

G cluster_prep Acrolein Formation cluster_reaction Core Reaction Sequence Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Intermediate1 Michael Adduct Acrolein->Intermediate1 Start N2-Phenylpyridine- 2,5-diamine Start->Intermediate1 1. Michael Addition Intermediate2 Cyclized Intermediate (Dihydro-naphthyridine) Intermediate1->Intermediate2 2. Electrophilic    Cyclization (H⁺) Product Fused Naphthyridine Product Intermediate2->Product 3. Oxidation    (Nitrobenzene) caption Workflow for the Skraup Synthesis.

Caption: Workflow for the Skraup Synthesis.

Detailed Experimental Protocol: Synthesis of a Phenylamino-Benzo[c][3][4]naphthyridine Derivative

This protocol is adapted from the general principles of the Skraup synthesis and tailored for N2-Phenylpyridine-2,5-diamine.[1][3]

Materials:

  • N2-Phenylpyridine-2,5-diamine (1.0 eq)

  • Glycerol (4.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (serves as solvent and oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (catalytic amount)

  • Sodium Hydroxide (NaOH) solution (10 M)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl acetate/Hexane mixture (for chromatography)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with a temperature controller and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, carefully add concentrated sulfuric acid (approx. 2.5 parts by weight relative to the diamine) to glycerol (approx. 2.5 parts by weight). Cool the mixture in an ice bath.

  • Addition of Reactants: To the cooled acid/glycerol mixture, slowly add N2-Phenylpyridine-2,5-diamine (1.0 eq) with continuous stirring. Then, add a catalytic amount of ferrous sulfate heptahydrate.

  • Heating and Addition of Oxidant: Slowly add nitrobenzene (approx. 1.5 parts by weight) through the dropping funnel. Heat the reaction mixture cautiously to approximately 140-150 °C. The reaction is exothermic and may become vigorous; maintain careful temperature control.

  • Reaction Monitoring: Maintain the temperature and continue stirring for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a large beaker of ice water.

  • Neutralization: Slowly and carefully neutralize the acidic solution with 10 M NaOH solution until it is strongly alkaline (pH > 10). This step should be performed in an efficient fume hood as it is highly exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product will also contain unreacted nitrobenzene.

  • Purification: The crude product can be purified by steam distillation to remove the excess nitrobenzene, followed by column chromatography on silica gel using an ethyl acetate/hexane gradient to isolate the pure naphthyridine derivative.

Self-Validation:

  • The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR).

  • The successful formation of the new aromatic ring can be verified by the appearance of new aromatic proton signals in the ¹H NMR spectrum and the corresponding carbon signals in the ¹³C NMR spectrum.

  • The molecular weight of the product, confirmed by mass spectrometry, should correspond to the expected fused naphthyridine structure.

II. Alternative Synthetic Route: Condensation with 1,3-Dicarbonyl Compounds

A second synthetic strategy involves the reaction of N2-Phenylpyridine-2,5-diamine with 1,3-dicarbonyl compounds, such as acetylacetone. While ortho-diamines typically yield diazepines with 1,3-dicarbonyls, the 2,5-diamine arrangement can lead to the formation of bis-enamine or other condensation products, which may be valuable intermediates for further transformations. The differential reactivity of the C5-primary amine versus the C2-secondary (phenylamino) amine can potentially allow for selective reactions. The C5-amino group is generally more nucleophilic and less sterically hindered, suggesting it will react preferentially.

Visualizing the Condensation Mechanism

G Start N2-Phenylpyridine- 2,5-diamine Intermediate Initial Adduct Start->Intermediate Nucleophilic attack (from C5-NH₂) Reagent Acetylacetone (1,3-Dicarbonyl) Reagent->Intermediate Product Pyridyl-Enaminone Intermediate->Product Dehydration (-H₂O) caption Condensation with a 1,3-dicarbonyl.

Caption: Condensation with a 1,3-dicarbonyl.

Detailed Experimental Protocol: Synthesis of a Pyridyl-Enaminone Derivative

This protocol describes a condensation reaction that selectively functionalizes the more reactive C5-amino group.

Materials:

  • N2-Phenylpyridine-2,5-diamine (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Ethanol or Toluene

  • Catalytic amount of p-toluenesulfonic acid (p-TSA) or acetic acid

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus (if using toluene)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

Procedure:

  • Setup: To a round-bottom flask, add N2-Phenylpyridine-2,5-diamine (1.0 eq), acetylacetone (1.1 eq), and ethanol (or toluene).

  • Catalyst Addition: Add a catalytic amount of p-TSA or a few drops of glacial acetic acid to the mixture.

  • Reaction: If using toluene, equip the flask with a Dean-Stark apparatus to remove water azeotropically. Heat the mixture to reflux and stir for 4-6 hours. If using ethanol, simply reflux the mixture.

  • Monitoring: Monitor the reaction by TLC until the starting diamine is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure enaminone derivative.

Summary of Applications and Quantitative Data

The synthetic routes detailed above transform N2-Phenylpyridine-2,5-diamine into more complex heterocyclic structures with potential applications in medicinal chemistry and materials science. Naphthyridines, for example, are core structures in many biologically active compounds.

Reaction Type Starting Material Key Reagents Product Class Typical Yield Range
Skraup SynthesisN2-Phenylpyridine-2,5-diamineGlycerol, H₂SO₄, NitrobenzeneFused Naphthyridine30-50%
CondensationN2-Phenylpyridine-2,5-diamineAcetylacetone, Acid catalystPyridyl-Enaminone70-90%

Note: Yields are estimates based on general literature for these reaction types and may vary depending on the specific substrate and optimization of reaction conditions.

Conclusion

N2-Phenylpyridine-2,5-diamine, while not amenable to the typical cyclization reactions of vicinal diaminopyridines, is a valuable and versatile precursor for a range of other heterocyclic systems. This application note has demonstrated its utility in the classic Skraup synthesis to construct fused polycyclic naphthyridine frameworks and in selective condensation reactions with dicarbonyl compounds. The key to unlocking the synthetic potential of this molecule lies in understanding the distinct reactivity of its non-vicinal amino groups. By selecting appropriate reaction partners and conditions, researchers can leverage this unique scaffold to build molecular complexity and access novel heterocyclic compounds for drug discovery and development.

References

  • Liao, B.-S., & Liu, S.-T. (2013). A simple and efficient copper-catalyzed amination of aryl halides with aqueous ammonia in the presence of TBAB. Catalysis Communications, 32, 28-31. [Link]

  • Synthesis of 2,2'-dipyridylamine (Hdpa). (n.d.). Retrieved from a source providing synthetic procedures.
  • Yousif, E., Hameed, A., Kamil, A., Farina, Y., Asaad, N., & Graisa, A. (2009). Synthesis and characterization of new heterocyclic compounds derived from 2-aminopyridine. Australian Journal of Basic and Applied Sciences, 3(3), 1786-1794.
  • The Skraup Synthesis of Quinolines. (n.d.).
  • Rusinov, V. L., & Chupakhin, O. N. (2018). Dinitropyridines: Synthesis and Reactions. Chemistry of Heterocyclic Compounds, 54(1), 1-28.
  • Yousif, E., Hameed, A., Kamil, A., Farina, Y., Asaad, N., & Graisa, A. (2009).
  • Quinoline and its derivatives synthesis using various name reactions: An overview. (n.d.). IIP Series.
  • Bastrakov, M. A., Fedorenko, A. K., & Starosotnikov, A. M. (2022). 3,4-Diaminopyridine-2,5-dicarbonitrile. Molbank, 2022(2), M1409.
  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Chemical Reviews, 110(2), 624-655.
  • Mooring, S. R., Kim, J., & Wilson, W. D. (2019). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 29(3), 425-428.
  • Skraup reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Cernak, T., Dykstra, K. D., & Krska, S. W. (2019). Streamlined Synthesis of Diaminopyridines by Pd-Catalyzed Ammonia Coupling With Deactivated Amino-Chloropyridines. Organic Letters, 21(15), 6097-6101.
  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99.
  • Kodimuthali, A., Mungara, A., Prasunamba, P. L., & Pal, M. (2008). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 19(8), 1533-1538.
  • El-Sayed, N. N. E., & El-Gazzar, A. R. A. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. BMC Chemistry, 17(1), 26.
  • Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. (n.d.). MDPI.
  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (n.d.).
  • Black, D. S. C., & Lane, M. J. (1967). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C: Organic, 2239-2244.
  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. (n.d.). Chinese Journal of Organic Chemistry.
  • Skraup reaction process for synthesizing quinolones. (n.d.).
  • Double N-arylation reaction of polyhalogenated 4,4'-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles. (n.d.). Beilstein Journals.
  • Guram, A. S., & Wang, X. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters, 13(5), 1186-1189.
  • A chemoselective N-arylation reaction of 2-aminopyridine derivatives with arynes. (n.d.). The Journal of Organic Chemistry.
  • Arylation of 2,5-dichlorobenzoquione (1) with anilines. (n.d.).

Sources

Application Notes and Protocols for the Experimental Setup of N2-Phenylpyridine-2,5-diamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N2-Phenylpyridine-2,5-diamine in Heterocyclic Synthesis

N2-Phenylpyridine-2,5-diamine is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a pyridine core substituted with a phenylamino group at the 2-position and a primary amino group at the 5-position, offers a unique combination of nucleophilicity and electronic properties. The two amino groups possess differential reactivity, enabling selective functionalization and the construction of complex heterocyclic systems.

The primary utility of N2-Phenylpyridine-2,5-diamine lies in its role as a precursor to fused heterocyclic scaffolds, most notably imidazo[4,5-b]pyridines. These structures are prevalent in a wide range of biologically active molecules, including kinase inhibitors for anticancer therapy.[1][2] The strategic placement of the nitrogen atoms in the pyridine ring and the exocyclic amino groups allows for a variety of cyclocondensation reactions, making this diamine a valuable starting material for the synthesis of novel drug candidates and functional materials.

This guide provides a comprehensive overview of the experimental setup for reactions involving N2-Phenylpyridine-2,5-diamine, with a focus on the synthesis of imidazo[4,5-b]pyridine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the properties and hazards associated with N2-Phenylpyridine-2,5-diamine is paramount for safe and effective experimentation.

PropertyValueSource
CAS Number 4928-44-3[3]
Molecular Formula C₁₁H₁₁N₃[3]
Molecular Weight 185.22 g/mol [3]
Appearance (Not specified, typically a solid)
Solubility (Not specified, likely soluble in polar organic solvents)

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6]

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Reactions and Mechanistic Rationale

The most prominent reactions of N2-Phenylpyridine-2,5-diamine involve the nucleophilic character of its amino groups. The 2,5-diamine arrangement is particularly well-suited for cyclocondensation reactions with 1,2-dicarbonyl compounds or their equivalents to form the imidazo[4,5-b]pyridine ring system.

Diagram: General Workflow for Imidazo[4,5-b]pyridine Synthesis

workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent1 N2-Phenylpyridine-2,5-diamine reaction_setup Combine Reagents in Reaction Vessel reagent1->reaction_setup reagent2 Dicarbonyl Compound (e.g., Benzil) reagent2->reaction_setup solvent Solvent (e.g., Ethanol, Acetic Acid) solvent->reaction_setup heating Heat to Reflux reaction_setup->heating monitoring Monitor by TLC heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete precipitation Precipitation/ Extraction cooling->precipitation filtration Filtration precipitation->filtration purification Recrystallization/ Column Chromatography filtration->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization final_product Pure Imidazo[4,5-b]pyridine Derivative characterization->final_product

Caption: General workflow for the synthesis of imidazo[4,5-b]pyridine derivatives.

Experimental Protocols

The following protocols are based on established methods for the synthesis of quinoxalines and imidazopyridines from related diamines and are adapted for N2-Phenylpyridine-2,5-diamine.[7][8][9][10] Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: Synthesis of a 2,3-Diphenyl-N-phenylimidazo[4,5-b]pyridine Derivative via Cyclocondensation with Benzil

This protocol describes the reaction of N2-Phenylpyridine-2,5-diamine with benzil, a 1,2-dicarbonyl compound, to form a substituted imidazo[4,5-b]pyridine. This reaction is a classic method for the formation of quinoxaline-type structures.[7][9][10][11]

Materials:

  • N2-Phenylpyridine-2,5-diamine (1.0 eq)

  • Benzil (1.0 eq)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N2-Phenylpyridine-2,5-diamine (1.0 mmol, 185.2 mg) and benzil (1.0 mmol, 210.2 mg) in ethanol (10-15 mL). Alternatively, glacial acetic acid can be used as the solvent, which can also catalyze the reaction.

  • Reaction: Heat the reaction mixture to reflux with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

    • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can then be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Solvent: Ethanol is a common solvent for condensation reactions. Glacial acetic acid can serve as both a solvent and an acid catalyst to facilitate the dehydration steps in the mechanism.

  • Temperature: Heating to reflux provides the necessary activation energy for the condensation and cyclization reactions.

  • Monitoring: TLC is a crucial technique for tracking the reaction's progress and preventing the formation of byproducts due to prolonged heating.

Protocol 2: Acylation of N2-Phenylpyridine-2,5-diamine with Acetic Anhydride

This protocol details the acylation of the amino groups of N2-Phenylpyridine-2,5-diamine using acetic anhydride. The primary amino group at the 5-position is expected to be more reactive than the phenyl-substituted amino group at the 2-position, potentially allowing for selective acylation under controlled conditions.

Materials:

  • N2-Phenylpyridine-2,5-diamine (1.0 eq)

  • Acetic anhydride (1.1 to 2.2 eq, depending on desired degree of acylation)

  • Pyridine (as solvent and base)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: Dissolve N2-Phenylpyridine-2,5-diamine (1.0 mmol, 185.2 mg) in dry pyridine (5-10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (for mono-acylation, use ~1.1 eq; for di-acylation, use >2.0 eq) to the stirred solution.[12]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of methanol.[12]

    • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

  • Pyridine: Pyridine serves as both a solvent and a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards product formation.

  • Inert Atmosphere: An inert atmosphere is recommended to prevent side reactions, especially if the starting material or product is sensitive to air or moisture.

  • Controlled Addition: Slow addition of acetic anhydride at low temperature helps to control the exothermicity of the reaction and can improve selectivity.

Characterization of Products

The successful synthesis of derivatives from N2-Phenylpyridine-2,5-diamine must be confirmed through rigorous characterization.

Diagram: Analytical Workflow for Product Characterization

characterization_workflow cluster_techniques Analytical Techniques crude_product Crude Product purified_product Purified Product crude_product->purified_product Purification nmr NMR Spectroscopy (¹H, ¹³C) purified_product->nmr ms Mass Spectrometry (MS) purified_product->ms ir Infrared (IR) Spectroscopy purified_product->ir elemental_analysis Elemental Analysis purified_product->elemental_analysis structural_confirmation Structural Confirmation nmr->structural_confirmation ms->structural_confirmation ir->structural_confirmation elemental_analysis->structural_confirmation

Caption: A typical analytical workflow for the characterization of synthesized compounds.

Key Spectroscopic Signatures to Expect:

  • ¹H and ¹³C NMR Spectroscopy:

    • The disappearance of the starting diamine signals and the appearance of new signals corresponding to the product.

    • For the imidazo[4,5-b]pyridine product from the reaction with benzil, one would expect to see characteristic aromatic signals for the fused ring system and the phenyl substituents.

    • For the acylated product, the appearance of a methyl singlet around 2.0-2.3 ppm in the ¹H NMR spectrum and a carbonyl signal around 170 ppm in the ¹³C NMR spectrum would be indicative of acetylation. The NH protons will also show a downfield shift.[13][14]

  • Infrared (IR) Spectroscopy:

    • In the acylation reaction, the appearance of a strong carbonyl (C=O) stretch around 1650-1700 cm⁻¹ and changes in the N-H stretching region (around 3200-3500 cm⁻¹) would confirm amide formation.

  • Mass Spectrometry (MS):

    • The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the expected product.

Applications in Drug Development

N2-Phenylpyridine-2,5-diamine and its derivatives are of particular interest in the development of kinase inhibitors. The imidazo[4,5-b]pyridine scaffold, readily accessible from this diamine, is a key feature in several potent inhibitors of kinases such as CDK2, which are important targets in oncology.[1][15] The ability to easily modify the substituents on the imidazo[4,5-b]pyridine core allows for the fine-tuning of the molecule's binding affinity and pharmacokinetic properties.

References

  • El-Sayed, W.A.; Khalaf, H.S.; Mohamed, S.F.; Hussien, H.A.; Kutkat, O.M.; Amr, A.E. Synthesis and antiviral activity of 1, 2, 3-triazole glycosides based substituted pyridine via click cycloaddition. Russ. J. Gen. Chem.2017, 87, 2444–2453.
  • Glycoscience Protocols (GlycoPODv2). O-Acetylation using acetic anhydride in pyridine. Available online: [Link] (accessed on 21 January 2026).

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. Available online: [Link] (accessed on 21 January 2026).

  • Design and synthesis of novel soluble 2,5-diketopiperazine derivatives as potential anticancer agents. PubMed. Available online: [Link] (accessed on 21 January 2026).

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Available online: [Link] (accessed on 21 January 2026).

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. Available online: [Link] (accessed on 21 January 2026).

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available online: [Link] (accessed on 21 January 2026).

  • Encyclopedia.pub. Methods of Preparation of Quinoxalines. Available online: [Link] (accessed on 21 January 2026).

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available online: [Link] (accessed on 21 January 2026).

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI. Available online: [Link] (accessed on 21 January 2026).

  • Design, Synthesis and Anticancer Activity of Naphthoquinone Fused Dihydropyridine Derivatives: In Silico and In Vitro Studies. PubMed. Available online: [Link] (accessed on 21 January 2026).

  • Effects of solvents on the reaction of benzil and o-phenylenediamine under ultrasound irradiation. ResearchGate. Available online: [Link] (accessed on 21 January 2026).

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. Available online: [Link] (accessed on 21 January 2026).

  • Google Patents. Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents. Available online: (accessed on 21 January 2026).
  • Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Available online: [Link] (accessed on 21 January 2026).

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available online: [Link] (accessed on 21 January 2026).

  • Electronic effects in the cyclocondensation of benzil. ResearchGate. Available online: [Link] (accessed on 21 January 2026).

  • Chemos GmbH & Co.KG. Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. Available online: [Link] (accessed on 21 January 2026).

  • YouTube. Acylation of an amine using acetic anhydride. Available online: [Link] (accessed on 21 January 2026).

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available online: [Link] (accessed on 21 January 2026).

  • Basic 1H- and 13C-NMR Spectroscopy. Available online: [Link] (accessed on 21 January 2026).

  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. PubMed. Available online: [Link] (accessed on 21 January 2026).

  • Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. ChemRxiv. Available online: [Link] (accessed on 21 January 2026).

  • 5 Combination of 1H and 13C NMR Spectroscopy. Available online: [Link] (accessed on 21 January 2026).

  • Effect of different catalyst on the condensation of benzil and benzene-1, 2-diamine in ethanol as the solvent at room temperature and at reflux. ResearchGate. Available online: [Link] (accessed on 21 January 2026).

  • Condensation of benzene-1,2-diamine with benzil. ResearchGate. Available online: [Link] (accessed on 21 January 2026).

Sources

Application Notes and Protocols for the Quantification of N2-Phenylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for N2-Phenylpyridine-2,5-diamine Quantification

N2-Phenylpyridine-2,5-diamine is a substituted pyridine derivative with potential applications in pharmaceutical and chemical industries. As with many aromatic amines, this compound class is of significant interest due to potential biological activities and the need to control its presence as a potential impurity in drug substances and products.[1][2] Regulatory bodies worldwide, including the US FDA and the European Medicines Agency, have stringent guidelines for the control of potentially genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs).[3] Therefore, the development of sensitive, specific, and robust analytical methods for the accurate quantification of N2-Phenylpyridine-2,5-diamine is paramount for ensuring product quality, safety, and regulatory compliance.

This comprehensive guide provides detailed application notes and protocols for the quantification of N2-Phenylpyridine-2,5-diamine, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and draw from best practices in the analysis of aromatic amines and potential genotoxic impurities.

Method Selection Rationale: A Multi-faceted Approach

The choice of an analytical technique for quantifying N2-Phenylpyridine-2,5-diamine is dictated by several factors, including the sample matrix, the required sensitivity (limit of detection and quantification), and the available instrumentation. This guide will focus on three principal chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: Often the first choice for non-volatile compounds due to its simplicity and wide availability in quality control laboratories.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds, offering high sensitivity and structural confirmation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification, providing exceptional sensitivity and selectivity, making it ideal for genotoxic impurity analysis.[5][6]

The following sections will delve into the specifics of each technique, providing not just the procedural steps, but also the scientific reasoning behind the methodological choices.

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and reliable technique for the quantification of N2-Phenylpyridine-2,5-diamine, particularly in bulk drug substances or formulations where the concentration is expected to be relatively high. The method's simplicity and cost-effectiveness make it suitable for routine quality control.

Causality Behind Experimental Choices

The selection of a reversed-phase (RP) HPLC method is based on the non-polar nature of the phenyl and pyridine rings in the analyte, which will interact favorably with a non-polar stationary phase like C18. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve adequate retention and a good peak shape. The addition of an acid, such as formic or phosphoric acid, to the mobile phase helps to protonate the amine groups, leading to more consistent interactions with the stationary phase and improved peak symmetry.[7] UV detection is suitable as aromatic compounds typically exhibit strong absorbance in the UV region.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: HPLC-UV Experimental Workflow.

Detailed Protocol: HPLC-UV Quantification

1. Materials and Reagents:

  • N2-Phenylpyridine-2,5-diamine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Water (HPLC grade)

  • Active Pharmaceutical Ingredient (API) or sample matrix

2. Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[8]

  • Analytical balance

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid.[7] The exact ratio should be optimized for ideal retention time and peak shape.

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is often a good starting point.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of N2-Phenylpyridine-2,5-diamine reference standard and dissolve it in 100 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 0.1 - 10 µg/mL).

4. Sample Preparation:

  • Accurately weigh a suitable amount of the API or sample and dissolve it in the diluent to achieve a final concentration within the calibration range.

  • Sonicate if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.[2]

5. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (30:70 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min[8]
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance)

6. Data Analysis and Quantification:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Integrate the peak area of N2-Phenylpyridine-2,5-diamine in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of N2-Phenylpyridine-2,5-diamine in the sample by interpolating its peak area on the calibration curve.

7. Method Validation (as per ICH Q2(R1) Guidelines): [9][10] The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[11][12]

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 2.0%

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile analytes, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data. While N2-Phenylpyridine-2,5-diamine has a relatively high boiling point, GC-MS analysis is feasible, potentially with derivatization to improve volatility and thermal stability.

Causality Behind Experimental Choices

The primary challenge with GC analysis of aromatic amines is their polarity and potential for thermal degradation.[13] Using a robust and relatively non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is crucial. A split/splitless injector allows for the introduction of a small, representative sample volume. Mass spectrometry detection provides high selectivity and sensitivity, allowing for quantification even in complex matrices. Electron ionization (EI) is a common choice, yielding reproducible fragmentation patterns for library matching and structural confirmation.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize (Optional) Derivatization dissolve->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Peak Integration (SIM/Scan) detect->integrate quantify Quantification integrate->quantify

Caption: GC-MS Experimental Workflow.

Detailed Protocol: GC-MS Quantification

1. Materials and Reagents:

  • N2-Phenylpyridine-2,5-diamine reference standard

  • Methanol or appropriate organic solvent (GC grade)

  • (Optional) Derivatizing agent (e.g., pentafluoropropionic anhydride)

  • Internal standard (e.g., a deuterated analog or a structurally similar compound)

2. Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary GC column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Autosampler

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC method, using a suitable GC-compatible solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution. If an internal standard is used, add it to each standard at a constant concentration.

4. Sample Preparation:

  • Dissolve a known amount of the sample in the chosen solvent.

  • If derivatization is necessary, follow a validated procedure. This typically involves reacting the sample with the derivatizing agent at an elevated temperature.

  • Add the internal standard.

5. GC-MS Conditions:

ParameterRecommended Setting
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium, constant flow (e.g., 1 mL/min)
Oven Temperature Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM) for quantification, Full Scan for identification

6. Data Analysis and Quantification:

  • For quantification, monitor characteristic ions of N2-Phenylpyridine-2,5-diamine (and its derivative, if applicable) and the internal standard in SIM mode.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Calculate the concentration of the analyte in the sample using this calibration curve.

Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the trace-level quantification of potential genotoxic impurities due to its unparalleled sensitivity and selectivity.[3][5] This technique is essential when the required detection limits are in the parts-per-million (ppm) or parts-per-billion (ppb) range relative to the API.

Causality Behind Experimental Choices

The coupling of liquid chromatography with tandem mass spectrometry provides two layers of selectivity: chromatographic separation and mass-based detection. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like N2-Phenylpyridine-2,5-diamine, typically forming protonated molecules [M+H]+ in positive ion mode. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces background noise and enhances sensitivity.

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into LC filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize mrm MRM Transition ionize->mrm integrate Peak Integration mrm->integrate quantify Quantification integrate->quantify

Caption: LC-MS/MS Experimental Workflow.

Detailed Protocol: LC-MS/MS Quantification

1. Materials and Reagents:

  • N2-Phenylpyridine-2,5-diamine reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (LC-MS grade)

2. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 column suitable for UHPLC or HPLC

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Stock and Calibration Solutions: Prepare as for HPLC, but at much lower concentrations (e.g., ng/mL range), using the mobile phase or a compatible diluent.

4. Sample Preparation:

  • Dissolve a high concentration of the API in the diluent (e.g., 10 mg/mL) to achieve low detection limits for the impurity.

  • Ensure the API is soluble and does not suppress the ionization of the analyte.

  • Filter through a 0.22 µm syringe filter.

5. LC-MS/MS Conditions:

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
MRM Transition To be determined by infusing the analyte and optimizing precursor and product ions.

6. Data Analysis and Quantification:

  • Integrate the peak areas from the MRM chromatograms.

  • Construct a calibration curve and quantify the analyte in the sample as described in the previous methods.

  • Due to the high sensitivity, matrix effects should be evaluated by spiking the analyte into a blank matrix solution.

Summary of Quantitative Data

The following table provides a comparative overview of the expected performance characteristics for the three analytical techniques described. These values are illustrative and should be established during method validation.

Analytical TechniqueExpected LOQLinearity RangePrecision (%RSD)
HPLC-UV ~ 0.1 µg/mL0.1 - 10 µg/mL< 2%
GC-MS ~ 1 ng/mL1 - 100 ng/mL< 5%
LC-MS/MS < 0.1 ng/mL0.1 - 50 ng/mL< 10%

Conclusion and Field-Proven Insights

The choice of the analytical method for the quantification of N2-Phenylpyridine-2,5-diamine is a critical decision that should be based on the specific requirements of the analysis. For routine quality control of bulk material, the robustness and simplicity of HPLC-UV make it an excellent choice. When higher sensitivity and structural confirmation are needed, GC-MS provides a powerful alternative, although potential thermal degradation must be considered. For the analysis of trace-level genotoxic impurities, LC-MS/MS is the undisputed method of choice, offering the necessary sensitivity and selectivity to meet stringent regulatory requirements.

It is imperative that any chosen method is fully validated according to ICH guidelines to ensure the generation of reliable and accurate data.[9][10][14] The protocols provided in this guide serve as a comprehensive starting point for method development and validation, empowering researchers and scientists to confidently quantify N2-Phenylpyridine-2,5-diamine in their respective matrices.

References

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column.
  • Pharmaceutical Technology. (2012). The Determination and Control of Genotoxic Impurities in APIs.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • SIELC Technologies. (n.d.). Separation of N5,N5-Dimethylpyridine-2,5-diamine on Newcrom R1 HPLC column.
  • Netpharmalab. (2025). Analysis of genotoxic impurities in active pharmaceutical ingredients.
  • European Medicines Agency. (2006). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (2025). high-performance liquid chromatography (HPLC) method for N5,N5-dimethylthiazole-2,5-diamine analysis.
  • ResearchGate. (2020). A Validated RP-HPLC method for the determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl.
  • LCGC International. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals.
  • Journal of Analytical Toxicology. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API.
  • Request PDF. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N2-Phenylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N2-Phenylpyridine-2,5-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific reasoning behind our recommendations to ensure you can achieve optimal yields and purity in your experiments.

Introduction to the Synthesis of N2-Phenylpyridine-2,5-diamine

The synthesis of N2-Phenylpyridine-2,5-diamine typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1] This reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In the context of our target molecule, this involves the coupling of a suitably substituted pyridine derivative with aniline. The optimization of this process is critical for achieving high yields and purity, which are essential for downstream applications in pharmaceutical and materials science.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of N2-Phenylpyridine-2,5-diamine.

Q1: What is the most common synthetic route for N2-Phenylpyridine-2,5-diamine?

The most prevalent and versatile method is the Buchwald-Hartwig amination.[2] This involves the reaction of a halo-substituted 2,5-diaminopyridine derivative (or a protected version) with a phenylating agent, or the reaction of a dihalopyridine with aniline followed by amination. The choice of starting materials can significantly impact the reaction's success and yield.

Q2: Which palladium catalyst and ligand combination is best for this synthesis?

The choice of catalyst and ligand is crucial for a successful Buchwald-Hartwig amination.[3] For electron-rich anilines and pyridine substrates, sterically hindered biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[4] Using a pre-formed palladium catalyst, such as a G3 or G4 precatalyst, can improve reaction consistency and activity.[4]

Q3: What is the role of the base in this reaction, and which one should I choose?

The base is essential for deprotonating the amine nucleophile, facilitating the catalytic cycle.[5] Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice for this type of transformation.[6] However, for substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures.[5]

Q4: How do I choose the right solvent for the reaction?

The solvent plays a critical role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate.[5] Aprotic, non-polar to polar solvents are generally preferred. Toluene and dioxane are commonly used for Buchwald-Hartwig reactions.[2] It's important to use anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

Q5: My reaction is not going to completion. What are the likely causes?

Incomplete conversion can be due to several factors:

  • Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen, water, or impurities in the starting materials or solvent.

  • Insufficient Base: The base may not be strong enough or may have been consumed by acidic impurities.

  • Poor Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent at the reaction temperature.

  • Inappropriate Ligand: The ligand may not be suitable for the specific substrates, leading to slow or no catalytic turnover.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of N2-Phenylpyridine-2,5-diamine.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive catalyst (Pd(0) not formed or deactivated).[5] 2. Incorrect ligand choice.[3] 3. Insufficiently strong or soluble base.[5] 4. Presence of oxygen or moisture.1. Use a fresh palladium source or a pre-catalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 2. Screen a panel of ligands. For pyridine substrates, bulky biarylphosphine ligands like XPhos or RuPhos are often a good starting point.[4] 3. Switch to a stronger base like NaOtBu or LHMDS. If solubility is an issue, consider a more soluble organic base or a different solvent. 4. Degas the solvent and ensure all glassware is thoroughly dried.
Formation of Side Products 1. Hydrodehalogenation: Reductive removal of the halide from the starting material. 2. Diarylation: Coupling of a second aniline molecule to the product. 3. Homocoupling: Formation of biphenyl from the aryl halide.1. This can be promoted by moisture or certain ligands. Ensure anhydrous conditions. Sometimes lowering the reaction temperature can help. 2. Use a slight excess of the diaminopyridine starting material relative to the aniline. Lowering the catalyst loading can sometimes reduce this side reaction. 3. This is often an issue with highly active catalysts. Reducing the catalyst loading or using a less active catalyst might be necessary.
Difficulty in Product Purification 1. Co-elution with the ligand or catalyst residues. 2. Product is highly polar and streaks on silica gel. 3. Product is unstable on silica gel.1. Use a ligand that is more easily separated (e.g., one with a charged group that can be removed by an aqueous wash). Alternatively, use a supported catalyst that can be filtered off. 2. Consider using a different stationary phase for chromatography, such as alumina or a C18 reversed-phase column. Adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can help reduce streaking. 3. If the product is sensitive to silica, consider purification by crystallization or extraction.

Experimental Protocols

The following is a representative, detailed protocol for the synthesis of N2-Phenylpyridine-2,5-diamine via Buchwald-Hartwig amination. This protocol should be considered a starting point and may require optimization for your specific setup and reagents.

Synthesis of N2-Phenylpyridine-2,5-diamine

Materials:

  • 5-Bromo-2-aminopyridine (or a suitably protected derivative)

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromo-2-aminopyridine (1.0 mmol), aniline (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Addition of Base and Solvent: Under a positive pressure of the inert gas, add NaOtBu (1.4 mmol) and anhydrous toluene (10 mL).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure N2-Phenylpyridine-2,5-diamine.[5]

Visualizing the Workflow

Experimental Workflow Diagram

experimental_workflow start Reaction Setup inert Inert Atmosphere start->inert add_reagents Add Base & Solvent inert->add_reagents react Heat & Stir add_reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Work-up & Filtration monitor->workup Reaction Complete extract Extraction workup->extract purify Purification extract->purify end Pure Product purify->end troubleshooting_tree start Low Yield or No Reaction check_catalyst Is the catalyst active? start->check_catalyst check_catalyst->start No, replace catalyst check_conditions Are conditions anhydrous & inert? check_catalyst->check_conditions Yes check_conditions->start No, improve setup check_reagents Are reagents pure? check_conditions->check_reagents Yes check_reagents->start No, purify reagents optimize_ligand Optimize Ligand check_reagents->optimize_ligand Yes optimize_base Optimize Base optimize_ligand->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent success Improved Yield optimize_solvent->success

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - National Institutes of Health (NIH). (n.d.). Available at: [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - National Institutes of Health (NIH). (n.d.). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides - ACS Publications. (n.d.). Available at: [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents. (n.d.).
  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025). Available at: [Link]

  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide - National Institutes of Health (NIH). (n.d.). Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. (2024). Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023). Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (n.d.). Available at: [Link]

  • 3-aminopyridine - Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Brainstorming a Buchwald-Hartwig coupling : r/Chempros - Reddit. (2025). Available at: [Link]

  • N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines - Thieme Gruppe. (n.d.). Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - ACS Publications. (2024). Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - Wiley Analytical Science. (2019). Available at: [Link]

  • Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles - Organic Chemistry Portal. (n.d.). Available at: [Link]

Sources

Technical Support Center: N2-Phenylpyridine-2,5-diamine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N2-Phenylpyridine-2,5-diamine. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the purification of this important chemical intermediate. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification workflows effectively.

Introduction: The Purification Challenge

N2-Phenylpyridine-2,5-diamine (MW: 185.22 g/mol , Formula: C₁₁H₁₁N₃) is a polar, basic compound whose purification can be challenging.[1] Its two amine groups and pyridine ring can lead to strong interactions with stationary phases in chromatography and complex solubility behavior, often resulting in issues like product loss, incomplete purification, and compound degradation. This guide provides a structured approach to overcoming these common hurdles.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but success with N2-Phenylpyridine-2,5-diamine hinges on careful solvent selection and procedural control.[2]

Question 1: My compound "oils out" instead of forming crystals. What is happening and how do I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is typically caused by the solution being too supersaturated upon cooling, often because the solvent is not ideal or the cooling is too rapid. The compound's melting point is effectively lowered by the solvent, causing it to liquefy before it can crystallize.

Causality & Solution:

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth. Solution: Re-heat the solution until the oil fully redissolves, then allow it to cool slowly to room temperature on a benchtop, perhaps insulated with glass wool, before moving it to an ice bath.

  • Inappropriate Solvent: The solvent may be too good, keeping the compound dissolved even at lower temperatures. Solution: Re-heat the solution to redissolve the oil. Add a small amount of a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise until the solution just becomes turbid. Add a drop or two of the primary solvent to clarify, then cool slowly. This reduces the overall solvating power of the system, encouraging crystallization.[3]

Question 2: I have very low recovery after recrystallization, or no crystals form at all. What are the likely causes?

Answer: This common issue almost always stems from problems with solvent choice and concentration. For a polar compound like N2-Phenylpyridine-2,5-diamine, finding the perfect solubility balance is key.[3]

Causality & Solution:

  • Excessive Solvent: The fundamental principle of recrystallization is to create a solution that is saturated with the desired compound at a high temperature but supersaturated upon cooling.[2] If too much solvent is used, the solution never reaches saturation, and the product remains dissolved. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. If you've already added too much, carefully evaporate some of the solvent with a gentle stream of nitrogen or under reduced pressure to concentrate the solution, then attempt to cool and crystallize again.[3]

  • Poor Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. Solution: Conduct systematic solubility tests. For a polar molecule like this, polar protic solvents (e.g., ethanol, isopropanol) or polar aprotic solvents (e.g., ethyl acetate, acetonitrile) are good starting points. Mixed solvent systems are often required to fine-tune solubility.[3]

Protocol 1: Systematic Solvent Screening for Recrystallization
  • Preparation: Place ~20-30 mg of your crude N2-Phenylpyridine-2,5-diamine into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (e.g., water, ethanol, ethyl acetate, hexane, toluene) dropwise, up to ~0.5 mL. Agitate the tube. If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

  • Elevated Temperature Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling Test: Once dissolved, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath. Observe if crystals form. The best solvent is one that dissolves the compound when hot and yields a large quantity of crystals upon cooling.

  • Mixed Solvent Systems: If no single solvent is ideal, try a binary system. Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol), then add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.[4]

Data Summary: Recrystallization Solvent Systems
Solvent SystemTypeRationale & Use Case
Ethanol / WaterMixed ProticGood for moderately polar compounds. Dissolve in hot ethanol, add water as the anti-solvent.
Ethyl Acetate / HexaneMixed Aprotic/Non-polarExcellent for tuning polarity. Dissolve in hot ethyl acetate, add hexane as the anti-solvent.
IsopropanolSingle ProticA common choice for compounds with moderate polarity.
AcetonitrileSingle Polar AproticCan be effective if other systems fail; offers different selectivity.
Troubleshooting Logic for Recrystallization

G start Crude Product in Hot Solvent cool Cool Solution start->cool observe Observe Outcome cool->observe oil Product 'Oils Out' observe->oil Liquid Phase Separates no_xtal No Crystals Form observe->no_xtal Solution Remains Clear success Crystals Form observe->success Solid Precipitates reheat1 Re-heat to Re-dissolve oil->reheat1 reheat2 Re-heat Solution no_xtal->reheat2 slow_cool Cool Slowly reheat1->slow_cool First Attempt add_anti Add Anti-solvent & Cool Slowly reheat1->add_anti If Oiling Persists slow_cool->observe add_anti->observe concentrate Concentrate Solution (Evaporate Solvent) reheat2->concentrate re_cool Re-cool Solution concentrate->re_cool re_cool->observe

Caption: Decision tree for troubleshooting common recrystallization failures.

Troubleshooting Guide: Column Chromatography

Column chromatography is a more versatile method for separating complex mixtures where recrystallization is ineffective.[5]

Question 3: My compound is streaking badly and giving broad peaks on a silica gel column. What's causing this?

Answer: This is a classic issue when purifying basic compounds like N2-Phenylpyridine-2,5-diamine on standard silica gel. The amine groups are basic, while the surface of silica gel is populated with acidic silanol groups (Si-OH). This leads to strong, sometimes irreversible, acid-base interactions that cause poor peak shape (tailing/streaking) and low recovery.

Causality & Solution:

  • Acid-Base Interaction: The lone pairs on the nitrogen atoms of your compound are protonated by the acidic silica surface, causing the compound to "stick" to the stationary phase. Solution: Deactivate the silica gel by adding a small amount of a volatile base to your mobile phase. A common choice is 0.5-1% triethylamine (TEA) or ammonia in methanol (for very polar systems). This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute cleanly.[6]

  • Sample Overload: Loading too much crude product onto the column can saturate the stationary phase and lead to band broadening. Solution: Use an appropriate amount of silica gel for your sample size (a general rule of thumb is a 30:1 to 100:1 ratio of silica:crude product by weight).

Question 4: How do I choose the right mobile phase (eluent) for my column?

Answer: The correct mobile phase is crucial for achieving good separation. The goal is to find a solvent system where your desired compound moves off the baseline, but is well-separated from impurities. This is almost always determined empirically using Thin Layer Chromatography (TLC) before running the column.

Causality & Solution:

  • Incorrect Polarity: If the eluent is not polar enough, all compounds will remain at the origin (Rf=0). If it is too polar, all compounds will run with the solvent front (Rf=1). Solution: Use TLC to screen solvent systems. A good starting point for N2-Phenylpyridine-2,5-diamine is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[5] Adjust the ratio of the solvents until the spot for your product has an Rf value between 0.2 and 0.4. This generally provides the best separation on a column.[6]

Protocol 2: Column Chromatography Workflow
  • TLC Analysis:

    • Dissolve a tiny amount of your crude mixture in a solvent like dichloromethane.

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a chamber with a test solvent system (e.g., 70:30 Hexane:Ethyl Acetate).

    • Visualize the plate under UV light.

    • Adjust the solvent ratio to achieve an Rf of 0.2-0.4 for the product spot and maximum separation from other spots. Remember to add 1% triethylamine to the eluent if streaking is observed on the TLC plate.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen mobile phase (starting with the non-polar component, e.g., hexane).

    • Pour the slurry into your column and allow it to pack evenly under gentle pressure or gravity, ensuring no air bubbles are trapped.[5]

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (~2-3x the weight of your crude product) to this solution.

    • Evaporate the solvent completely to get a dry, free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully add this powder to the top of your packed column. This technique prevents band distortion and improves separation.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, open the stopcock, and begin collecting fractions.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC to determine which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Column Chromatography Workflow Diagram

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase tlc 1. TLC Analysis (Find Rf ≈ 0.3) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Dry Load Sample pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap product Pure Product evap->product

Caption: Standard workflow for purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: How can I definitively assess the purity of my final product?

A1: A combination of techniques is best for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis.[7] A typical starting point would be a reversed-phase C18 column with a gradient mobile phase of water and acetonitrile. To ensure good peak shape for this basic compound, it is critical to add an acid modifier like 0.1% formic acid to both mobile phases.[3] Purity is reported as the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is essential for confirming the structure of your compound and identifying any structurally related impurities. The absence of unexpected signals is a strong indicator of purity.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of your product and can help identify the mass of unknown impurities.[7]

Q2: N2-Phenylpyridine-2,5-diamine seems to darken over time. Is it unstable and how should I store it?

A2: Yes, aromatic amines are often susceptible to oxidation upon exposure to air and light, which can cause discoloration (often turning from off-white/tan to brown or purple). To ensure long-term stability and prevent degradation, proper storage is critical.

  • Inert Atmosphere: Store the purified solid under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light Protection: Use an amber glass vial or wrap the container in aluminum foil to protect it from light.

  • Low Temperature: Store the compound at a low temperature (e.g., in a refrigerator at 4°C or a freezer at -20°C) to slow the rate of any potential decomposition.[3]

Q3: What are the likely impurities in my crude sample?

A3: The impurities will depend heavily on the synthetic route used. However, common impurities can include:

  • Unreacted Starting Materials: Residual reactants from the synthesis.

  • Reaction Byproducts: Products from side-reactions (e.g., di-phenylated products, positional isomers).

  • Reagents and Catalysts: Any leftover reagents, catalysts, or their decomposition products.

  • Oxidation Products: As mentioned above, compounds formed by the oxidation of the amine groups. These are often highly colored.

References

  • BenchChem (2025).
  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • BenchChem (2025). Technical Support Center: Purification of 2,6-dichloro-4-phenylpyridine Reaction Products.
  • BenchChem (2025). Purity Assessment of Synthesized N-(2-Aminophenyl)
  • MIT OpenCourseWare (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Link]

  • BenchChem (2025).

Sources

Technical Support Center: Synthesis of N²-Phenylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N²-Phenylpyridine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important diamine intermediate. By understanding the underlying chemical principles of each step, you can effectively troubleshoot and optimize your experimental outcomes.

The most prevalent synthetic route to N²-Phenylpyridine-2,5-diamine involves a two-step sequence:

  • Step 1: C-N Cross-Coupling: A palladium-catalyzed Buchwald-Hartwig amination between 2-chloro-5-nitropyridine and aniline to form N-phenyl-5-nitropyridin-2-amine.

  • Step 2: Nitro Group Reduction: The subsequent reduction of the nitro group to afford the final product, N²-Phenylpyridine-2,5-diamine.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during these stages.

Part 1: Troubleshooting the Buchwald-Hartwig Amination of 2-Chloro-5-nitropyridine

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to electron-deficient heterocyclic systems like 2-chloro-5-nitropyridine requires careful control of reaction parameters to avoid side reactions.[1][2]

Frequently Asked Questions (FAQs)

Question 1: My Buchwald-Hartwig reaction is showing low conversion to N-phenyl-5-nitropyridin-2-amine, and I'm observing significant amounts of my 2-chloro-5-nitropyridine starting material. What are the likely causes?

Answer: Low conversion in this Buchwald-Hartwig coupling can stem from several factors, primarily related to catalyst activity and reaction conditions.

  • Catalyst Deactivation: The nitro group on the pyridine ring can sometimes interfere with the palladium catalyst. Ensure your palladium source (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, SPhos) are of high purity and handled under an inert atmosphere to prevent oxidation.

  • Insufficiently Strong Base: While a strong base is needed to deprotonate the aniline and facilitate the catalytic cycle, an inappropriate choice can be detrimental. Sodium tert-butoxide (NaOtBu) is commonly used, but its efficacy can be solvent-dependent. Ensure it is fresh and has not absorbed atmospheric moisture.

  • Inadequate Temperature: While higher temperatures can promote the reaction, they can also lead to catalyst decomposition. The optimal temperature for this coupling is typically in the range of 80-110 °C. A screening of temperatures is recommended.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands are generally preferred for coupling aryl chlorides. If your current ligand is not effective, consider screening others like XPhos or RuPhos.

Question 2: I am observing a significant byproduct that appears to be 5-nitropyridine in my reaction mixture. What is this, and how can I prevent its formation?

Answer: The formation of 5-nitropyridine is a classic example of a hydrodehalogenation side reaction.[3] In this process, the chloro group is replaced by a hydrogen atom.

  • Causality: This side reaction is often promoted by the presence of a hydride source that can compete with the amination pathway in the catalytic cycle. This can arise from certain bases or solvents, or from side reactions of the amine or ligand.

  • Prevention Strategies:

    • Choice of Base: The choice of base can significantly influence the extent of hydrodehalogenation. Using a non-coordinating, sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes suppress this side reaction.

    • Ligand Modification: Employing a ligand that promotes rapid reductive elimination of the desired C-N bond can outcompete the hydrodehalogenation pathway.

    • Reaction Conditions: Lowering the reaction temperature, once the initial oxidative addition has occurred, may also reduce the rate of this side reaction.

dot graph TD { A[Pd(0) Catalyst] -->|Oxidative Addition with 2-chloro-5-nitropyridine| B{Aryl-Pd(II)-Cl Complex}; B -->|Coordination of Aniline & Deprotonation| C{Aryl-Pd(II)-NHPh Complex}; C -->|Reductive Elimination| D[N-phenyl-5-nitropyridin-2-amine]; D --> A; C -->|Side Reaction: β-Hydride Elimination (if applicable) or other hydride source| E{Aryl-Pd(II)-H Complex}; E -->|Reductive Elimination| F[5-Nitropyridine (Hydrodehalogenation Product)]; F --> A; }

Caption: Catalytic cycle of Buchwald-Hartwig amination and the competing hydrodehalogenation side reaction.

Question 3: My TLC plate shows a complex mixture of products, and purification by column chromatography is proving difficult. What are some common byproducts to look out for?

Answer: Besides the hydrodehalogenation product, other side reactions can complicate your product profile.

  • Dimeric Byproducts: Self-coupling of the aniline or coupling of the product with another molecule of 2-chloro-5-nitropyridine can lead to dimeric impurities. These are often less polar than the desired product.

  • Ligand Oxidation: Phosphine ligands can be oxidized, especially if the reaction is not maintained under a strict inert atmosphere. Oxidized phosphine can appear as a polar spot on TLC.[4]

  • Decomposition of Starting Material: The 2-chloro-5-nitropyridine starting material can be sensitive to strong bases at elevated temperatures, leading to decomposition products.

Compound Typical Rf Value (Illustrative) TLC Visualization
2-chloro-5-nitropyridineHighUV active
AnilineMedium-HighUV active, may stain with ninhydrin
N-phenyl-5-nitropyridin-2-amineMediumUV active, often yellow/orange spot
5-nitropyridineHighUV active
Dimeric ByproductsLowUV active
Oxidized Phosphine LigandLow/BaselineUV active, may streak

Protocol 1: Optimized Buchwald-Hartwig Amination

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene, followed by 2-chloro-5-nitropyridine (1.0 eq) and aniline (1.2 eq).

  • Degas the mixture with a stream of argon for 10-15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 2: Troubleshooting the Reduction of N-phenyl-5-nitropyridin-2-amine

The reduction of the aromatic nitro group to a primary amine is a common transformation, but chemoselectivity and complete conversion can be challenging.

Frequently Asked Questions (FAQs)

Question 4: I've attempted the reduction using SnCl₂·2H₂O, but I'm getting a low yield and the workup is problematic due to the formation of tin salts.

Answer: The use of tin(II) chloride is a classic method for nitro group reduction, but the workup is notoriously challenging.[5]

  • Incomplete Reaction: Ensure you are using a sufficient excess of SnCl₂·2H₂O (typically 3-5 equivalents). The reaction is often carried out in ethanol or ethyl acetate at reflux.

  • Workup Issues: Upon quenching the acidic reaction mixture with a base (e.g., NaOH or NaHCO₃), insoluble tin hydroxides (Sn(OH)₂ and Sn(OH)₄) precipitate.[5] This can trap your product and make extraction difficult.

    • Troubleshooting the Workup:

      • After the reaction is complete, concentrate the solvent.

      • Redissolve the residue in a large volume of ethyl acetate.

      • Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the aqueous layer is basic (pH > 8).

      • The tin salts will precipitate. Filter the entire mixture through a pad of Celite®.

      • Wash the Celite pad thoroughly with ethyl acetate.

      • Separate the layers of the filtrate and extract the aqueous layer with more ethyl acetate.

      • Combine the organic layers, wash with brine, dry, and concentrate.

Question 5: My final product is unstable and darkens upon standing. How can I improve its stability?

Answer: Aryl diamines, particularly those with electron-donating groups, can be susceptible to air oxidation, leading to the formation of colored impurities.

  • Mechanism of Degradation: The free amino groups can be oxidized by atmospheric oxygen, often catalyzed by trace metals or light, to form highly colored quinone-imine or azo compounds.

  • Handling and Storage:

    • Purify the N²-Phenylpyridine-2,5-diamine quickly after synthesis.

    • Store the final product under an inert atmosphere (argon or nitrogen) in a sealed, amber-colored vial to protect it from air and light.

    • For long-term storage, refrigeration or freezing is recommended.

  • Alternative Purification: If the free base is consistently unstable, consider converting it to a more stable salt, such as the hydrochloride salt, for storage. The free base can be regenerated by treatment with a mild base just before use.

dot graph TD { subgraph "Purification and Storage Workflow" A[Crude N²-Phenylpyridine-2,5-diamine] --> B{Purification}; B -->|Column Chromatography| C[Pure Free Base]; B -->|Salt Formation (e.g., with HCl)| D[Hydrochloride Salt]; C --> E{Store under Inert Atmosphere}; D --> F{Store under Ambient Conditions}; E --> G[Use Directly]; F -->|Neutralization| G; end }

Caption: Workflow for purification and stabilization of N²-Phenylpyridine-2,5-diamine.

Question 6: I am using catalytic hydrogenation for the reduction, but the reaction is sluggish or incomplete. What could be the issue?

Answer: Catalytic hydrogenation is a clean alternative to metal/acid reductions, but it can be sensitive to catalyst poisoning.

  • Catalyst Poisoning: The pyridine nitrogen and the amino groups can coordinate to the catalyst surface (e.g., Pd/C, PtO₂) and inhibit its activity. Trace impurities from the previous step, such as residual phosphine ligands or sulfur-containing compounds, can also act as catalyst poisons.

  • Troubleshooting Strategies:

    • Ensure the N-phenyl-5-nitropyridin-2-amine intermediate is highly pure before attempting hydrogenation.

    • Increase the catalyst loading (e.g., from 5 mol% to 10 mol% or higher).

    • Increase the hydrogen pressure.

    • Consider using a different catalyst, such as Raney Nickel, which can sometimes be more robust.

    • The addition of a small amount of acetic acid to the reaction mixture can sometimes improve the reaction rate by protonating the basic nitrogen atoms and reducing their coordination to the catalyst.

Protocol 2: Reduction of N-phenyl-5-nitropyridin-2-amine using SnCl₂·2H₂O

  • To a round-bottom flask, add N-phenyl-5-nitropyridin-2-amine (1.0 eq) and ethanol.

  • Add SnCl₂·2H₂O (4.0 eq) in one portion.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Follow the workup procedure described in Question 4 to remove the tin salts.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexanes) or by flash chromatography.

By carefully considering the potential side reactions and implementing these troubleshooting strategies, you can significantly improve the yield, purity, and consistency of your N²-Phenylpyridine-2,5-diamine synthesis.

References

Sources

N2-Phenylpyridine-2,5-diamine stability issues and degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N2-Phenylpyridine-2,5-diamine. This resource is designed for researchers, scientists, and professionals in drug development to address common stability issues and degradation challenges encountered during experimentation. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your results.

I. Frequently Asked Questions (FAQs) about N2-Phenylpyridine-2,5-diamine Stability

This section addresses common questions regarding the handling, storage, and inherent stability of N2-Phenylpyridine-2,5-diamine.

Q1: My solid N2-Phenylpyridine-2,5-diamine has developed a dark coloration upon storage. What is the likely cause and is it still usable?

A1: The development of a dark color (often ranging from tan to dark brown) in solid N2-Phenylpyridine-2,5-diamine is a common indicator of oxidative degradation. Aromatic amines, particularly those with multiple amino groups like your compound, are susceptible to air oxidation. The electron-rich amino groups can be oxidized to form highly colored quinone-imine or polymeric species.

Whether the material is still usable depends on the extent of degradation and the sensitivity of your application. For qualitative or screening purposes with a flexible purity requirement, it might be acceptable. However, for quantitative studies, GMP applications, or any work requiring high purity, it is strongly recommended to use fresh, pure material. The presence of colored impurities can interfere with analytical measurements (e.g., UV-Vis, fluorescence) and may possess altered biological activity.

Q2: I've observed a rapid loss of purity of N2-Phenylpyridine-2,5-diamine when dissolved in certain solvents. Which solvents are recommended and which should be avoided?

A2: The choice of solvent is critical for the stability of N2-Phenylpyridine-2,5-diamine in solution.

  • Recommended Solvents: For short-term use, aprotic solvents such as anhydrous DMSO, DMF, or acetonitrile are generally preferred. It is crucial to use high-purity, anhydrous grades of these solvents, as water and impurities can accelerate degradation. Solutions should be freshly prepared and used as quickly as possible.

  • Solvents to Avoid or Use with Caution:

    • Protic Solvents (e.g., methanol, ethanol, water): While the compound may be soluble, these solvents can participate in degradation pathways and may contain dissolved oxygen, which promotes oxidation.

    • Chlorinated Solvents (e.g., dichloromethane, chloroform): These can contain acidic impurities (from the breakdown of the solvent) that can protonate the amine groups, potentially altering reactivity and stability.

    • Ethers (e.g., THF, diethyl ether): These can form peroxides over time, which are potent oxidizing agents and will degrade the compound.

Always degas your chosen solvent by sparging with an inert gas (e.g., argon or nitrogen) before preparing your solution to minimize dissolved oxygen.

Q3: What are the best practices for the long-term storage of N2-Phenylpyridine-2,5-diamine?

A3: To ensure the long-term stability of solid N2-Phenylpyridine-2,5-diamine, the following storage conditions are essential:

  • Temperature: Store at low temperatures, ideally at -20°C or below. This minimizes the rate of any potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation. This can be achieved by backfilling the vial with inert gas after each use.

  • Light: Protect from light by storing in an amber vial or by wrapping the vial in aluminum foil. Aromatic amines can be susceptible to photolytic degradation.

  • Moisture: Keep in a tightly sealed container in a desiccated environment to prevent hydrolysis and moisture-mediated degradation.

Q4: What are the primary degradation pathways for N2-Phenylpyridine-2,5-diamine?

A4: The primary degradation pathways for N2-Phenylpyridine-2,5-diamine are predicted to be:

  • Oxidation: The amino groups are the most likely sites of oxidation, leading to the formation of colored imines, quinone-imines, and eventually polymeric materials. This can be initiated by atmospheric oxygen and accelerated by light and metal ions.

  • Photodegradation: Exposure to UV or even visible light can provide the energy to initiate radical reactions, leading to a complex mixture of degradation products.

  • Hydrolysis: While less common for the aromatic amine itself, if the compound is in a formulation with other susceptible functional groups or at extreme pH, hydrolysis could become a factor.

II. Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to resolving common experimental problems encountered when working with N2-Phenylpyridine-2,5-diamine.

Observed Problem Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared sample. 1. Degradation during sample preparation.1. Prepare samples immediately before analysis. Use degassed, high-purity solvents. Minimize exposure to light.
2. Contaminated solvent or glassware.2. Use fresh, HPLC-grade solvents. Ensure glassware is scrupulously clean.
3. Oxidation of the compound in solution.3. Add a small amount of an antioxidant (e.g., BHT) to the sample diluent if compatible with your analysis.
Inconsistent results in biological assays. 1. Degradation of the stock solution over time.1. Prepare fresh stock solutions for each experiment. If storing, aliquot and freeze at -80°C under an inert atmosphere.
2. Photodegradation during incubation.2. Protect assay plates from light during incubation steps.
3. Reaction with components of the assay medium.3. Perform a stability check of the compound in the assay medium over the time course of the experiment.
Color change of the solution during an experiment. 1. Oxidative degradation.1. Ensure all buffers and solvents are degassed. If possible, perform the experiment under an inert atmosphere.
2. pH-dependent degradation.2. Verify the pH of your solution and assess the stability of the compound at that pH.

III. Experimental Protocols

The following protocols provide a framework for assessing the stability of N2-Phenylpyridine-2,5-diamine and analyzing its degradation products.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of N2-Phenylpyridine-2,5-diamine in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours. Also, incubate a solution of the compound in acetonitrile at 60°C for 48 hours.
  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber with a light intensity of at least 1.2 million lux hours and a near UV energy of at least 200 watt hours/square meter.

3. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.
  • Dilute all samples to an appropriate concentration with mobile phase.
  • Analyze all samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control.
  • Identify and quantify the degradation products.
  • Determine the mass balance to ensure all major degradation products are accounted for.
Protocol 2: Stability-Indicating HPLC-UV/MS Method

This method is designed to separate the parent compound from its potential degradation products.

  • Instrumentation: HPLC with a UV detector and a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm and 280 nm (or scan for optimal wavelength).

  • MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range of m/z 100-500.

IV. Visualizations

Predicted Degradation Pathways

G parent N2-Phenylpyridine-2,5-diamine oxidation Oxidation (O2, light, metal ions) parent->oxidation photolysis Photolysis (UV/Vis light) parent->photolysis quinone_imine Quinone-imine Species oxidation->quinone_imine radical_intermediates Radical Intermediates photolysis->radical_intermediates polymeric Polymeric Products quinone_imine->polymeric complex_mixture Complex Mixture of Degradation Products radical_intermediates->complex_mixture G start Start: N2-Phenylpyridine-2,5-diamine Sample stress Apply Stress Conditions: - Acidic - Basic - Oxidative - Thermal - Photolytic start->stress analysis Analyze by Stability-Indicating HPLC-UV/MS stress->analysis evaluation Data Evaluation: - Identify Degradants - Determine Mass Balance analysis->evaluation end End: Stability Profile evaluation->end G problem Problem Encountered (e.g., unexpected peaks) cause_sample Cause: Sample Degradation? problem->cause_sample cause_system Cause: System Issue? problem->cause_system action_sample Action: Prepare Fresh Sample, Use Degassed Solvents cause_sample->action_sample action_system Action: Use Fresh Solvents, Clean System cause_system->action_system reanalyze Re-analyze action_sample->reanalyze action_system->reanalyze resolved Problem Resolved reanalyze->resolved

Caption: A logical approach to troubleshooting experimental issues.

V. References

  • General Stability of Aromatic Amines:

    • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines

    • Source: ACS Publications

    • URL: [Link]

  • Degradation of Pyridine Derivatives:

    • Title: Degradation of Pyridines in the Environment

    • Source: ResearchGate

    • URL: [Link]

  • Forced Degradation Studies:

    • Title: Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario

    • Source: Asian Journal of Research in Chemistry

    • URL: [Link]

  • Photostability Testing Guidelines:

    • Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS (ICH Q1B)

    • Source: International Council for Harmonisation (ICH)

    • URL: [Link]

  • Analytical Methods for Degradation Products:

    • Title: Analytical methods to detect degradation products of Disodium 5'-ribonucleotide

    • Source: BenchChem

improving solubility of N2-Phenylpyridine-2,5-diamine for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N2-Phenylpyridine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the experimental use of this compound, with a primary focus on addressing solubility challenges.

I. Compound Overview and Physicochemical Properties

N2-Phenylpyridine-2,5-diamine is a substituted diaminopyridine with the following key identifiers:

  • Molecular Formula: C₁₁H₁₁N₃

  • Molecular Weight: 185.22 g/mol [1]

  • CAS Number: 4928-44-3 (for the free base)[1]

A related salt form, N2-Phenylpyridine-2,5-diamine hydrochloride, is also available.

  • Molecular Formula: C₁₁H₁₂ClN₃

  • Molecular Weight: 221.69 g/mol

  • CAS Number: 1955524-40-9[2]

Understanding the fundamental physicochemical properties is crucial for predicting its behavior in various solvent systems. The presence of two amine groups and a pyridine ring suggests a degree of polarity, while the phenyl group introduces nonpolar character. This amphipathic nature can make solvent selection non-trivial.

II. Frequently Asked Questions (FAQs) on Solubility

Q1: What are the recommended starting solvents for dissolving N2-Phenylpyridine-2,5-diamine?

Based on the structure and empirical evidence from related compounds, polar aprotic solvents are often the most effective. We recommend starting with the following:

  • Dimethyl Sulfoxide (DMSO): This is typically the solvent of choice for creating high-concentration stock solutions of many organic molecules for biological screening.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a powerful polar aprotic solvent that can effectively solvate N2-Phenylpyridine-2,5-diamine.

For less polar applications, or as a co-solvent, consider:

  • Methanol (MeOH) or Ethanol (EtOH): These polar protic solvents may be effective, especially with the application of gentle heat.

  • Acetone: While less polar than alcohols, acetone can be a useful solvent for certain applications.

Q2: Is N2-Phenylpyridine-2,5-diamine soluble in aqueous solutions?

The free base form of N2-Phenylpyridine-2,5-diamine is expected to have low solubility in neutral aqueous solutions. The presence of the phenyl group and the overall molecular structure contribute to its hydrophobicity. To improve aqueous solubility, consider the following approaches:

  • pH Adjustment: Acidifying the solution can protonate the amine groups, increasing the compound's polarity and, therefore, its solubility in water. Start by preparing a stock solution in an organic solvent like DMSO and then diluting it into an acidic aqueous buffer (e.g., citrate or phosphate buffer with a pH below 7).

  • Use of the Hydrochloride Salt: If your experimental conditions permit, using the hydrochloride salt of N2-Phenylpyridine-2,5-diamine will likely exhibit significantly better aqueous solubility than the free base.[2]

Q3: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

This is a common issue known as "crashing out," where the compound is no longer soluble in the final solvent mixture. Here are some troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous medium.

  • Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution can help maintain solubility. However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with assays.

  • Use of Surfactants or Solubilizing Agents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 20, Pluronic® F-68) can help to keep the compound in solution.

III. Troubleshooting Guide for Dissolution

Issue Potential Cause Recommended Solution
Compound will not dissolve in the chosen solvent. Insufficient solvent power.Try a stronger polar aprotic solvent like DMSO or DMF. Consider gentle heating or sonication to aid dissolution.
Solution is cloudy or contains suspended particles. Incomplete dissolution or presence of impurities.Filter the solution through a 0.22 µm syringe filter. If the issue persists, try a different solvent or a fresh batch of the compound.
Compound precipitates over time after being dissolved. Solution is supersaturated or the compound is unstable in the solvent.Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C to minimize degradation and precipitation.
Color change observed upon dissolution. Potential degradation or reaction with the solvent.Prepare solutions fresh and protect them from light. If using a reactive solvent, consider an alternative.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weigh the Compound: Accurately weigh out 1.85 mg of N2-Phenylpyridine-2,5-diamine (free base, MW: 185.22 g/mol ) into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate for a similar duration to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays
  • Thaw Stock Solution: Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

  • Serial Dilution (if necessary): Perform any intermediate dilutions in DMSO if required to achieve the desired final concentration range.

  • Final Dilution in Media: Directly before treating cells, dilute the stock or intermediate solution into the pre-warmed cell culture medium. Ensure that the final concentration of DMSO is kept low (typically below 0.5%) to minimize solvent toxicity. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. Mix thoroughly by gentle pipetting.

V. Safety and Handling

As a responsible Senior Application Scientist, I must emphasize the importance of proper safety precautions when handling N2-Phenylpyridine-2,5-diamine.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[3][4][5][6][7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][6][7]

  • Hazard Summary: N2-Phenylpyridine-2,5-diamine is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Avoid contact with skin and eyes, and do not breathe dust.[3][6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6][7][8]

VI. Logical Workflow for Solubility Testing

The following diagram illustrates a logical workflow for determining the optimal solvent and preparing a solution of N2-Phenylpyridine-2,5-diamine for your experiments.

Solubility_Workflow cluster_start Start cluster_solubility_test Solubility Screening cluster_troubleshooting Troubleshooting cluster_solution_prep Solution Preparation cluster_end End start Obtain N2-Phenylpyridine-2,5-diamine test_dmso Test DMSO start->test_dmso Select Solvent test_dmf Test DMF start->test_dmf Select Solvent test_etoh Test Ethanol/Methanol start->test_etoh Select Solvent test_aqueous Test Aqueous Buffer start->test_aqueous Select Solvent heat_sonicate Apply Gentle Heat/Sonication test_dmso->heat_sonicate Insoluble prep_stock Prepare Stock Solution test_dmso->prep_stock Soluble test_dmf->heat_sonicate Insoluble test_dmf->prep_stock Soluble test_etoh->heat_sonicate Insoluble test_etoh->prep_stock Soluble adjust_ph Adjust pH (for aqueous) test_aqueous->adjust_ph Insoluble use_salt Use Hydrochloride Salt test_aqueous->use_salt Insoluble test_aqueous->prep_stock Soluble heat_sonicate->prep_stock Soluble adjust_ph->prep_stock Soluble use_salt->prep_stock Soluble prep_working Prepare Working Solution prep_stock->prep_working Dilute end_point Experiment prep_working->end_point

Caption: A logical workflow for solubility testing and solution preparation.

VII. References

  • PubChem. (n.d.). N2-Methylpyridine-2,5-diamine. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). N5-phenylpyridine-2,5-diamine hydrochloride. Retrieved from [Link]

  • CalOx Inc. (2024). Safety Protocols for Handling and Storing Nitrogen Gas Cylinders. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-2-phenylpyridine, 97+%. Retrieved from [Link]

  • Monash University. (2024). Handling and storage of liquid nitrogen. Retrieved from [Link]

  • PubMed. (2021). Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5- and 3,5-Diphenylpyridine Derivatives for DNA Recognition and Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). N2,N2-dimethylpyridine-2,5-diamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylpyridine. Retrieved from [Link]

  • precisionFDA. (n.d.). N2-METHYLPYRIDINE-2,5-DIAMINE. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). N5-phenylpyridine-2,5-diamine hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Low Reactivity of N2-Phenylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N2-Phenylpyridine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this versatile yet sometimes enigmatic building block. My aim is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your reactions effectively.

Understanding the Reactivity Landscape of N2-Phenylpyridine-2,5-diamine

N2-Phenylpyridine-2,5-diamine is a unique trifunctional molecule, presenting a pyridine nitrogen, a secondary arylamine, and a primary arylamine. This distinct electronic and structural arrangement is the source of both its synthetic potential and its reactivity challenges. The pyridine nitrogen can act as a directing group in transition metal-catalyzed reactions, facilitating C-H activation on the phenyl ring.[1][2] However, the presence of two amino groups introduces complexities such as catalyst inhibition and the potential for undesired side reactions.

The low reactivity often stems from the electron-donating nature of the amino groups, which can deactivate the pyridine ring towards certain transformations. Furthermore, the amino groups themselves can act as coordinating ligands to metal catalysts, potentially leading to catalyst poisoning or the formation of inactive complexes.[3][4] This guide will dissect these issues and provide actionable solutions.

Troubleshooting Q&A: Addressing Common Experimental Failures

This section is structured to address specific problems you might be encountering in your experiments with N2-Phenylpyridine-2,5-diamine.

Question 1: My cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) is not proceeding or giving very low yields. What are the likely causes and how can I fix it?

Answer:

Low yields in cross-coupling reactions with N2-Phenylpyridine-2,5-diamine are a common issue. The primary suspects are often related to catalyst deactivation and substrate-specific electronic effects.

Troubleshooting Steps:

  • Catalyst System Optimization:

    • Ligand Choice is Critical: Standard phosphine ligands may not be optimal. The presence of multiple nitrogen atoms can lead to catalyst inhibition.[3][4] For Buchwald-Hartwig aminations, consider using bulky, electron-rich biarylphosphine ligands such as BrettPhos for primary amines or RuPhos for secondary amines.[5] These ligands are designed to promote reductive elimination and resist catalyst decomposition.

    • Palladium Precatalyst Selection: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂, which can be inefficient, utilize modern palladacycle precatalysts (e.g., G3- or G4-precatalysts).[5] These form the active LPd(0) catalyst more cleanly and efficiently.

    • Consider a Different Metal: If palladium systems are failing, rhodium or iridium catalysts can be effective for C-H activation and annulation reactions of N-aryl-2-aminopyridines.[1][6] Copper-catalyzed Ullmann-type couplings can also be an alternative, particularly for C-N and C-O bond formation, though they often require higher temperatures.[7][8]

  • Reaction Conditions:

    • Base Selection: The choice of base is crucial. While strong bases like NaOtBu or LHMDS are common in Buchwald-Hartwig reactions, they might not be compatible with all functional groups. For substrates with base-sensitive functionalities, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, often in combination with higher reaction temperatures.[5]

    • Solvent Effects: The low solubility of N2-Phenylpyridine-2,5-diamine in nonpolar solvents like toluene can be problematic. Consider more polar aprotic solvents such as dioxane, THF, or DMF to ensure all components are in solution.

  • Substrate-Related Issues:

    • Protecting Group Strategy: The 5-amino group can interfere with the desired reaction. If selective functionalization at the N2-phenylamino group or the phenyl ring is desired, consider temporarily protecting the 5-amino group. A 2,5-dimethylpyrrole protecting group is stable to strong bases and can be an effective choice.[9][10] Alternatively, carbamate protecting groups like Boc or Cbz can be used if they are compatible with your reaction conditions.

Question 2: I am observing the formation of multiple unidentified side products in my reaction. What are the likely side reactions and how can I suppress them?

Answer:

The presence of multiple nucleophilic sites in N2-Phenylpyridine-2,5-diamine makes it prone to side reactions, especially in cross-coupling and acylation reactions.

Common Side Reactions and Solutions:

Side Reaction Plausible Cause Proposed Solution
Double Acylation/Alkylation Both the N2 and N5 amino groups are nucleophilic and can react with electrophiles.Use a protecting group on the more reactive N5-amino group to ensure selectivity. Alternatively, carefully control the stoichiometry of the electrophile and reaction conditions (e.g., lower temperature) to favor mono-functionalization.
Homocoupling of Aryl Halide Inefficient oxidative addition or transmetalation in Suzuki or Buchwald-Hartwig reactions.Optimize the catalyst-to-ligand ratio. Ensure rigorous exclusion of oxygen from the reaction mixture.
Hydrodehalogenation of Aryl Halide Presence of water or other protic sources leading to quenching of the organometallic intermediates.Use anhydrous solvents and reagents. Degas the reaction mixture thoroughly.
Catalyst Decomposition Products Unstable catalyst complex under the reaction conditions.Screen different ligands to find one that forms a more stable complex with the palladium center.

Question 3: How can I achieve regioselective functionalization of N2-Phenylpyridine-2,5-diamine? For instance, how do I selectively react at the N5-amino group without affecting the N2-phenylamino group?

Answer:

Achieving regioselectivity is a key challenge with this molecule. The N5-primary amino group is generally more nucleophilic and less sterically hindered than the N2-secondary arylamine. This inherent difference in reactivity can be exploited.

Strategies for Regioselective Functionalization:

  • Exploiting Inherent Reactivity: For reactions like acylation or alkylation with a slight excess of the electrophile under mild conditions, the N5-amino group is likely to react preferentially.

  • Protecting Group Manipulation: To force a reaction at the N2-position, the N5-amino group must be protected.

    • Orthogonal Protecting Groups: Employ a protecting group for the N5-amino group that can be removed under conditions that do not affect the rest of the molecule. For example, a Boc group (removed with acid) and a Cbz group (removed by hydrogenolysis) could be used if you plan multiple selective modifications.

  • Directed C-H Activation: To functionalize the phenyl ring, leverage the directing group ability of the pyridine nitrogen. Palladium or rhodium-catalyzed C-H activation will typically occur at the ortho position of the phenyl ring.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the low reactivity of the pyridine ring in N2-Phenylpyridine-2,5-diamine?

The two amino groups are electron-donating, which increases the electron density on the pyridine ring. This makes the ring less susceptible to nucleophilic attack, a common reaction pathway for pyridines.

Q2: Can the amino groups on N2-Phenylpyridine-2,5-diamine poison the catalyst?

Yes, the lone pairs on the nitrogen atoms can coordinate to the metal center of the catalyst. This can lead to the formation of stable, inactive complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[3][4] The use of bulky ligands can often mitigate this issue by sterically discouraging such coordination.

Q3: Are there any specific safety precautions I should take when working with N2-Phenylpyridine-2,5-diamine?

Q4: What are the best practices for storing N2-Phenylpyridine-2,5-diamine?

Aromatic amines can be sensitive to light and air. It is recommended to store N2-Phenylpyridine-2,5-diamine in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place to prevent degradation.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with N2-Phenylpyridine-2,5-diamine

This protocol is a starting point and may require optimization for your specific substrates.

Materials:

  • N2-Phenylpyridine-2,5-diamine

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., G3-BrettPhos)

  • Ligand (if not using a precatalyst with an integrated ligand)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq.), N2-Phenylpyridine-2,5-diamine (1.2 eq.), palladium precatalyst (1-5 mol%), and base (1.4 eq.).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).

  • Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Protection of the N5-Amino Group as a 2,5-Dimethylpyrrole

Materials:

  • N2-Phenylpyridine-2,5-diamine

  • Acetonylacetone (2,5-hexanedione)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add N2-Phenylpyridine-2,5-diamine (1.0 eq.), acetonylacetone (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting N5-(2,5-dimethylpyrrol-1-yl)-N2-phenylpyridin-2-amine can often be used in the next step without further purification.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Key Factors Influencing the Reactivity of N2-Phenylpyridine-2,5-diamine

Factors in N2-Phenylpyridine-2,5-diamine Reactivity A N2-Phenylpyridine-2,5-diamine B Low Reactivity A->B leads to F Steric Hindrance (at N2-position) A->F C Catalyst Deactivation B->C caused by D Side Reactions B->D caused by E Electronic Effects (Electron-Donating Amino Groups) C->E G Chelation/Catalyst Poisoning C->G H Multiple Nucleophilic Sites D->H

Caption: Interplay of electronic and steric factors contributing to the low reactivity.

Diagram 2: Troubleshooting Workflow for a Failed Cross-Coupling Reaction

Troubleshooting a Failed Cross-Coupling Reaction Start Reaction Failed (Low/No Yield) Q1 Is the Catalyst System Optimal? Start->Q1 A1 Use Bulky Ligands (e.g., BrettPhos, RuPhos) Use Precatalyst (e.g., G3/G4) Q1->A1 No Q2 Are the Reaction Conditions Appropriate? Q1->Q2 Yes A1->Q2 A2 Screen Bases (NaOtBu, Cs2CO3) Use Polar Aprotic Solvent (Dioxane, DMF) Q2->A2 No Q3 Is Substrate Reactivity the Issue? Q2->Q3 Yes A2->Q3 A3 Protect N5-Amino Group Consider Alternative Coupling (Ullmann, C-H activation) Q3->A3 Yes End Successful Reaction A3->End

Caption: A step-by-step guide to diagnosing and solving common cross-coupling issues.

References

  • Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Hartwig, J. F. (2010).
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Li, J., et al. (2010). Rh(III)-Catalyzed Oxidative Coupling of N-Aryl-2-aminopyridine with Alkynes and Alkenes. Organic Letters, 12(23), 5442–5445. [Link]

  • Cheng, B., et al. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry, 82(18), 9410–9417. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Angewandte Chemie International Edition, 50(28), 6328–6361. [Link]

  • Jacquemard, U., et al. (2005). Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry, 40(11), 1087–1095. [Link]

  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. [Link]

  • Ji, Y., et al. (2006). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. The Journal of Organic Chemistry, 71(24), 9021–9025. [Link]

  • Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • Li, J., et al. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Letters, 23(9), 3626–3630. [Link]

  • Kore, A. R., et al. (2012). An improved protection-free one-pot chemical synthesis of 2'-deoxynucleoside-5'-triphosphates. Nucleosides, Nucleotides & Nucleic Acids, 31(5), 423–431. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Patel, S. C., & Burns, N. Z. (2022). Conversion of Aryl Azides to Aminopyridines. Journal of the American Chemical Society, 144(39), 17797–17802. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388–4391. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Maes, B. U. W., et al. (2007). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 12(4), 849–863. [Link]

  • MacNeil, S. L., et al. (2008). Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl-pyrrolidin-2(R)-yl)methyl]indole. The Journal of Organic Chemistry, 73(24), 9710–9713. [Link]

  • Ji, Y., et al. (2006). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. The Journal of Organic Chemistry, 71(24), 9021–9025. [Link]

  • Chemistry For Everyone. (2025). What Is Catalyst Poisoning In Chemical Reactions?[Link]

  • PubMed. (2022). Conversion of Aryl Azides to Aminopyridines. [Link]

  • PubMed. (2012). An improved protection-free one-pot chemical synthesis of 2'-deoxynucleoside-5'-triphosphates. [Link]

  • PubMed. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. [Link]

  • PubMed Central. (2008). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. [Link]

  • PubMed Central. (2006). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. [Link]

  • YouTube. (2025). What Is Catalyst Poisoning In Chemical Reactions?[Link]

Sources

Technical Support Center: N2-Phenylpyridine-2,5-diamine Based Device Fabrication

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the fabrication of electronic devices utilizing N2-Phenylpyridine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental workflows. Here, we synthesize technical expertise with field-proven insights to ensure your success.

Section 1: Fundamentals of N2-Phenylpyridine-2,5-diamine

N2-Phenylpyridine-2,5-diamine is an aromatic diamine compound with promising applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). Its molecular structure, featuring both a pyridine and a phenylenediamine moiety, imparts specific electronic and morphological properties that are crucial for device performance. Understanding these fundamentals is key to effective troubleshooting.

Molecular Structure:

Caption: Molecular structure of N2-Phenylpyridine-2,5-diamine.

Key Properties and Their Implications:

PropertyTypical Value Range (for related compounds)Implication for Device Fabrication & Performance
Highest Occupied Molecular Orbital (HOMO) -5.3 to -5.7 eV[1]Determines the energy barrier for hole injection from the anode. A good alignment with the anode's work function is crucial for efficient charge injection.
Lowest Unoccupied Molecular Orbital (LUMO) -2.0 to -2.5 eV[1]Influences electron blocking capabilities when used as a hole transport layer (HTL) and affects the material's electrochemical stability.
Triplet Energy (ET) > 2.7 eV (desired for blue phosphorescent OLED hosts)When used as a host material, its triplet energy must be higher than that of the phosphorescent dopant to prevent reverse energy transfer and ensure efficient emission.
Glass Transition Temperature (Tg) > 100 °C (typical for amorphous organic materials)A high Tg is essential for the morphological stability of the thin film during device operation, preventing crystallization and degradation.
Decomposition Temperature (Td) > 300 °CIndicates the material's thermal stability, which is critical for purification by sublimation and for withstanding the heat generated during device operation.[2]

Section 2: Material Synthesis and Purification

The quality of the N2-Phenylpyridine-2,5-diamine is paramount for achieving high-performance and reproducible devices. Impurities can act as charge traps or quenching sites, severely degrading device efficiency and lifetime.[3]

FAQ 1: What is a reliable synthetic route for N2-Phenylpyridine-2,5-diamine?

Answer:

A common and effective method for synthesizing N-aryl amines is the Buchwald-Hartwig amination .[4][5] This palladium-catalyzed cross-coupling reaction provides a versatile route to form carbon-nitrogen bonds.[6]

Proposed Synthetic Workflow:

Synthesis_Workflow Reactants 2-Chloro-5-nitropyridine + Aniline Reaction Buchwald-Hartwig Amination (Pd catalyst, ligand, base) Reactants->Reaction Intermediate N-Phenyl-5-nitropyridin-2-amine Reaction->Intermediate Reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) Intermediate->Reduction Product N2-Phenylpyridine-2,5-diamine Reduction->Product Substrate_Cleaning Start ITO Substrate Detergent Ultrasonication in Detergent Solution Start->Detergent DI_Water1 Rinse with Deionized (DI) Water Detergent->DI_Water1 Acetone Ultrasonication in Acetone DI_Water1->Acetone IPA Ultrasonication in Isopropanol (IPA) Acetone->IPA DI_Water2 Rinse with DI Water IPA->DI_Water2 Dry Dry with N2 gas DI_Water2->Dry Plasma UV-Ozone or Oxygen Plasma Treatment Dry->Plasma End Clean, High Surface Energy Substrate Plasma->End High_TurnOn_Voltage HighV_on High Turn-On Voltage Cause1 Poor Hole Injection HighV_on->Cause1 Cause2 Low Hole Mobility in HTL HighV_on->Cause2 Cause3 High Resistance of HTL HighV_on->Cause3 SubCause1a Energy Mismatch (Anode Work Function vs. HTL HOMO) Cause1->SubCause1a SubCause1b Interfacial Contamination Cause1->SubCause1b SubCause2a Amorphous vs. Crystalline Film Cause2->SubCause2a SubCause2b Presence of Impurities Cause2->SubCause2b

Sources

Technical Support Center: Optimizing N2-Phenylpyridine-2,5-diamine in Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N2-Phenylpyridine-2,5-diamine and its applications in solar cell research. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile compound in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower your research and development.

Section 1: Fundamentals and Applications of N2-Phenylpyridine-2,5-diamine in Solar Cells

N2-Phenylpyridine-2,5-diamine is a versatile organic compound that has shown promise in enhancing the performance and stability of next-generation solar cells. Its unique electronic and structural properties make it a candidate for two primary applications in this field: as a core component of dye sensitizers in Dye-Sensitized Solar Cells (DSSCs) and as an additive or building block for Hole Transport Layers (HTLs) in Perovskite Solar Cells (PSCs).

1.1. Role in Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, N2-Phenylpyridine-2,5-diamine can be chemically modified to create sophisticated dye molecules. Theoretical studies on N2-(4-Aminophenyl)Pyridine-2,5-Diamine based dyes highlight their favorable optoelectronic properties for this application.[1] The core structure allows for the creation of dyes with high molar extinction coefficients and appropriate energy levels for efficient electron injection into the semiconductor's conduction band (typically TiO₂).

1.2. Role in Perovskite Solar Cells (PSCs)

In PSCs, derivatives of phenylpyridine have been demonstrated to be highly effective additives in the most commonly used hole transport material, spiro-OMeTAD. The addition of compounds like 2-phenylpyridine has been shown to significantly enhance the thermal stability of the resulting solar cells.[2] These additives can help to create a more uniform and stable HTL, preventing the formation of voids and improving the interface between the perovskite and the HTL.[2] This leads to improved charge extraction and overall device longevity.

Section 2: Synthesis and Purification of N2-Phenylpyridine-2,5-diamine - A Troubleshooting Guide

The quality of N2-Phenylpyridine-2,5-diamine is paramount for achieving high-performance solar cells. Impurities can act as charge traps or degradation sites, severely limiting device efficiency and stability. A common and effective method for synthesizing N-aryl pyridine diamines is the Buchwald-Hartwig amination.

2.1. Proposed Synthesis Workflow

Caption: Workflow for the synthesis of N2-Phenylpyridine-2,5-diamine via Buchwald-Hartwig amination.

2.2. FAQs for Synthesis and Purification

Question Answer and Recommendations
My Buchwald-Hartwig amination is not proceeding to completion. What are the common causes? 1. Catalyst and Ligand Choice: The choice of palladium source and phosphine ligand is critical. For aryl chlorides, more electron-rich and bulky ligands are often required. Consider using a pre-catalyst for more reliable activation.[3] 2. Base Selection: The base is crucial for the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, but its reactivity can sometimes lead to side reactions. Ensure the base is fresh and handled under inert conditions. 3. Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon).[3] 4. Reactant Purity: Impurities in your starting materials, especially the aryl halide, can poison the catalyst. Purify your starting materials if necessary.
I am observing multiple byproducts in my reaction mixture. How can I identify and minimize them? 1. Double Amination: In the synthesis of N2-Phenylpyridine-2,5-diamine, a common byproduct is the double amination product. This can be minimized by carefully controlling the stoichiometry of the aniline. 2. Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced. This can be influenced by the choice of ligand and the presence of water. 3. Characterization: Use Mass Spectrometry (MS) to identify the molecular weights of the byproducts. 1H and 13C NMR spectroscopy will help in elucidating their structures.[4]
How do I effectively purify the final product? 1. Column Chromatography: This is the primary method for separating the desired product from byproducts and residual catalyst. A silica gel column with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically effective. 2. Recrystallization: After column chromatography, recrystallization from a suitable solvent system can further enhance the purity. 3. Removal of Palladium: Residual palladium can be detrimental to solar cell performance.[5] If you suspect palladium contamination, you can treat your product solution with a scavenger resin before final purification.
What is the impact of residual palladium catalyst on my solar cell's performance? Residual palladium nanoparticles can act as recombination centers, creating shunts that reduce the fill factor and overall power conversion efficiency of the solar cell.[5] It is crucial to minimize the palladium content in the final product to below a few parts per million (ppm).

Section 3: Application in Perovskite Solar Cells - Hole Transport Layer (HTL) Formulation and Troubleshooting

The incorporation of N2-Phenylpyridine-2,5-diamine or its derivatives as additives in the spiro-OMeTAD HTL can significantly enhance the thermal stability of perovskite solar cells.[2]

3.1. HTL Formulation and Deposition Protocol

A typical formulation for a spiro-OMeTAD based HTL with a phenylpyridine additive is as follows:

Component Typical Concentration Solvent
spiro-OMeTAD70-90 mg/mLChlorobenzene
LiTFSI15-20 µL/mL (from a 520 mg/mL stock in Acetonitrile)Acetonitrile
4-tert-butylpyridine (TBP)25-35 µL/mL-
N2-Phenylpyridine-2,5-diamine derivative5-15 mol% relative to spiro-OMeTADChlorobenzene

Deposition Protocol (Spin Coating):

  • Prepare the HTL solution in a glovebox with a controlled atmosphere.

  • Deposit the solution onto the perovskite layer.

  • Spin coat at a speed of 3000-5000 rpm for 30-45 seconds.[6][7][8]

  • Anneal the film at 70-85 °C for 10-15 minutes.

3.2. Troubleshooting HTL-Related Performance Issues

Caption: A troubleshooting flowchart for common issues related to the hole transport layer.

Question Answer and Recommendations
My device shows a low Fill Factor (FF). Could the HTL be the cause? A low FF is often indicative of high series resistance or shunt pathways. In the context of the HTL, this can be caused by: 1. Poor Film Quality: Pinholes or incomplete coverage of the perovskite layer can lead to direct contact between the perovskite and the metal electrode, causing a shunt. Use Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to inspect the film morphology.[9] 2. Inefficient Hole Extraction: A poor interface between the perovskite and the HTL can impede hole extraction. This can be investigated using photoluminescence (PL) and time-resolved photoluminescence (TRPL) spectroscopy. A slower PL decay may indicate inefficient charge transfer to the HTL.
I'm observing a significant drop in performance when I test my devices under prolonged illumination or heat. How can I improve stability? Phenylpyridine additives are known to enhance thermal stability.[2] If you are still observing degradation, consider the following: 1. Additive Concentration: The concentration of the phenylpyridine additive is crucial. Too little may not provide sufficient stabilization, while too much could negatively impact conductivity. A concentration optimization study is recommended. 2. HTL Degradation: The HTL itself can degrade. Ensure all components of the HTL formulation are of high purity and are stored and handled in an inert environment to prevent premature degradation. 3. Interfacial Reactions: Degradation can be initiated at the perovskite/HTL interface. The choice of HTL material can significantly impact the degradation mechanisms.[10][11]
How do I know if my N2-Phenylpyridine-2,5-diamine derivative is degrading? Degradation can often be observed through changes in the optical and electronic properties of the material. 1. Spectroscopic Changes: Monitor the UV-Vis absorption and photoluminescence spectra of the HTL film over time. The appearance of new peaks or a shift in existing peaks can indicate chemical changes.[12] 2. NMR and MS Analysis: For a more detailed analysis, the degraded material can be extracted and analyzed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to identify degradation products.

Section 4: Application in Dye-Sensitized Solar Cells - Troubleshooting Guide

When using N2-Phenylpyridine-2,5-diamine based dyes in DSSCs, performance issues can arise from the dye itself, its interaction with the semiconductor surface, or the electrolyte.

Question Answer and Recommendations
My DSSC has a low short-circuit current (Jsc). What are the likely causes related to the dye? A low Jsc can be due to several factors: 1. Poor Light Harvesting: The dye may not be absorbing a significant portion of the solar spectrum. Check the UV-Vis absorption spectrum of the dye on the TiO₂ film. The absorption should be broad and intense. 2. Inefficient Electron Injection: The Lowest Unoccupied Molecular Orbital (LUMO) of the dye may not be appropriately aligned with the conduction band of the TiO₂. This can be assessed through electrochemical measurements (e.g., cyclic voltammetry) and theoretical calculations.[1] 3. Dye Aggregation: Dye molecules can aggregate on the TiO₂ surface, which can quench excited states and reduce electron injection efficiency. Varying the dye concentration in the sensitization solution can help to mitigate this.[12]
The open-circuit voltage (Voc) of my DSSC is lower than expected. What should I investigate? A low Voc is often related to charge recombination: 1. Recombination with the Electrolyte: Electrons in the TiO₂ conduction band can recombine with the oxidized species in the electrolyte. Pyridine-based additives in the electrolyte can suppress this recombination, but their concentration needs to be optimized.[13] 2. Recombination with the Oxidized Dye: Recombination can also occur between injected electrons and the oxidized dye molecules. The kinetics of this process can be studied using transient absorption spectroscopy.
My DSSC's performance degrades quickly over time. What are the potential stability issues with a pyridine-based dye? Dye degradation is a common issue in DSSCs. 1. Photodegradation: The dye molecule itself may not be photochemically stable. This can be tested by exposing the dye-sensitized film to prolonged illumination and monitoring its absorption spectrum. 2. Thermal Degradation: High temperatures can cause the dye to desorb from the TiO₂ surface or to decompose. 3. Interaction with Electrolyte Additives: Some common electrolyte additives, like 4-tert-butylpyridine (TBP), can react with certain dyes, leading to their degradation.[14] The chemical compatibility of the dye with all electrolyte components should be considered.

Section 5: Data Tables and Characterization

Table 1: Performance of Perovskite Solar Cells with and without Phenylpyridine Additives

HTL Additive Initial PCE (%) PCE after 2400h at 85°C (%) Reference
4-tert-butylpyridine (tBP)15.60.7[2]
3-phenylpyridine~25Maintained 101% of initial PCE[2]
2-phenylpyridine~25Maintained 104% of initial PCE[2]

Table 2: Key Characterization Techniques for Troubleshooting

Technique Application
NMR Spectroscopy Purity assessment of synthesized materials, structural elucidation of byproducts and degradation products.[4]
Mass Spectrometry Molecular weight determination of synthesized compounds and identification of impurities and degradation products.[4]
UV-Vis Spectroscopy Assessing the light-harvesting properties of dyes, monitoring dye loading and degradation.[12]
Photoluminescence (PL) Spectroscopy Investigating charge transfer dynamics at the perovskite/HTL interface.
Atomic Force Microscopy (AFM) Characterizing the surface morphology and roughness of the HTL film.
Scanning Electron Microscopy (SEM) Imaging the cross-section of the solar cell to assess layer conformity and identify defects.[9]
Electrochemical Impedance Spectroscopy (EIS) Probing charge transfer and recombination processes within the solar cell.

This technical support center provides a starting point for optimizing the performance of N2-Phenylpyridine-2,5-diamine in your solar cell research. As with any experimental work, careful control of variables, meticulous characterization, and a systematic approach to troubleshooting are key to success.

References

  • Heteroaryl Derivatives for Hole-Transport Layers Improve Thermal Stability of Perovskite Solar Cells. ChemRxiv. [Link]

  • Protocol for fabricating optically transparent, pinhole-free NiO thin film for memory devices using the spin-coating technique. STAR Protocols. [Link]

  • Organic Sensitizers with Pyridine Ring Anchoring Group for p-Type Dye-Sensitized Solar Cells. ResearchGate. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • Quantum Chemical Elucidation on the Optoelectronic Properties of N2‑(4‑Aminophenyl)Pyridine‑2,5‑Diamine Based Dyes for Solar Cells Utilization. ResearchGate. [Link]

  • Impurity tolerance of polymer solar cells: The crucial role of palladium catalyst and its ligands. ResearchGate. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]

  • Strategies of modifying spiro-OMeTAD materials for perovskite solar cells: a review. Journal of Materials Chemistry A. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Reddit. [Link]

  • Impact of hole-transport layer materials on the field-induced degradation of p-i-n perovskite solar cells. Sustainable Energy & Fuels. [Link]

  • Spectroscopic Analysis for the Identification of Loss Mechanisms in Back‐Contact Perovskite Solar Cells. ResearchGate. [Link]

  • Enhanced long-term stability of perovskite solar cells by 3-hydroxypyridine dipping. Chemical Communications. [Link]

  • Synthesis of pyridine derivatives and their influence as additives on the photocurrent of dye-sensitized solar cells. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Evolution of Classical Spiro-OMeTAD: Synthesis of Arylamine Endcapped Indenone Spirofluorene. National Institutes of Health. [Link]

  • Pinhole-like carriers transport in spin-coating SiO2 enabling high-efficiency dopant-free Si solar cells. ScienceDirect. [Link]

  • Stability of perovskite solar cells tripled with protective coating. Northwestern Now. [Link]

  • Hole-transport layer-dependent degradation mechanisms in perovskite solar modules. Nanoscience Analytics. [Link]

  • Cycloruthenated Imines: A Step into the Nanomolar Region. MDPI. [Link]

  • Diphenylpyridine Amine-Substituted Porphyrins as Hole-Transporting Materials for Perovskite Solar Cells. ResearchGate. [Link]

  • Spectroscopic and Thermal Studies of Some Palladium(II) Complexes with 2-amino-4-(4-subsistuted phenyl)thiazole Derivatives. irpa.org. [Link]

  • A Green Approach to Natural Dyes in Dye-Sensitized Solar Cells. MDPI. [Link]

  • The impact of interfacial quality and nanoscale performance disorder on the stability of alloyed perovskite solar cells. National Institutes of Health. [Link]

  • Spin Coating and Micro-Patterning Optimization of Composite Thin Films Based on PVDF. MDPI. [Link]

  • Evidence of Spiro-OMeTAD De-doping by tert-Butylpyridine Additive in Hole-Transporting Layers for Perovskite Solar Cells. Unipd. [Link]

  • Dye stability and performances of dye-sensitized solar cells with different nitrogen additives at elevated temperatures—Can sterically hindered pyridines prevent dye degradation?. ResearchGate. [Link]

  • palladium(ii)-porphyrin complexes as efficient sensitizers for solar energy conversion. scielo.org.mx. [Link]

  • (PDF) The impact of interfacial quality and nanoscale performance disorder on the stability of alloyed perovskite solar cells. ResearchGate. [Link]

  • Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. MDPI. [Link]

  • Spin Coating. Aalto University. [Link]

  • Inhibited Aggregation of Lithium Salt in Spiro-OMeTAD for Perovskite Solar Cells. MDPI. [Link]

  • Organic Dyes in Dye-Sensitized Solar Cells Featuring Back Reflector. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • (PDF) Protocol for fabricating optically transparent, pinhole-free NiO thin film for memory devices using the spin-coating technique. ResearchGate. [Link]

  • Spiro-OMeTAD with a 1,4-Benzenedithiol Additive to Promote High-Performance Perovskite Solar Cells. National Institutes of Health. [Link]

Sources

Technical Support Center: Preventing Aggregation of N2-Phenylpyridine-2,5-diamine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N2-Phenylpyridine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of compound aggregation in solution. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reliability of your N2-Phenylpyridine-2,5-diamine solutions.

Understanding the Challenge: Aggregation of N2-Phenylpyridine-2,5-diamine

N2-Phenylpyridine-2,5-diamine is an aromatic diamine with a molecular structure that includes both a phenyl and a pyridine ring.[1] This combination of aromatic systems and amine functional groups can lead to intermolecular interactions, such as hydrogen bonding and π-π stacking, which may result in aggregation and precipitation from solution, especially at higher concentrations. Furthermore, aromatic amines can be susceptible to oxidation, which can lead to the formation of colored impurities and promote aggregation.[2]

This guide will walk you through the causative factors of aggregation and provide systematic approaches to mitigate these issues, ensuring the successful application of N2-Phenylpyridine-2,5-diamine in your experiments.

Troubleshooting Guide

This section is designed to help you identify the potential causes of aggregation and find effective solutions.

Issue Potential Cause Recommended Solution
Precipitate forms in the solution upon standing or during a reaction. The concentration of N2-Phenylpyridine-2,5-diamine exceeds its solubility in the chosen solvent.- Reduce Concentration: Prepare a more dilute stock solution. If a higher concentration is necessary for your experiment, consider a different solvent or a co-solvent system. - Optimize Solvent: Evaluate the solubility in a range of polar aprotic solvents (e.g., DMSO, DMF, NMP) and polar protic solvents (e.g., ethanol, isopropanol). Aromatic amines generally show good solubility in polar organic solvents.[3][4]
Solution appears cloudy, hazy, or develops a tint over time. Formation of fine aggregates or degradation of the compound. Aromatic amines can darken upon storage due to oxidation.[2]- Filtration: Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove small aggregates. - pH Adjustment: The basicity of the amine groups allows for dissolution in dilute acidic solutions.[5] Consider using a buffered system to maintain a stable pH, as pH can influence the aggregation of similar molecules.[6] - Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Inconsistent experimental results or poor reaction yields. - Incomplete dissolution of the compound. - Aggregation of the compound in the reaction mixture.- Ensure Complete Dissolution: Use gentle heating (40-50°C) and stirring to ensure the compound is fully dissolved before use.[7] - Fresh Solutions: Prepare solutions fresh for each experiment. If storage is necessary, keep them in the dark at 4°C for short durations. - Monitor for Aggregation: Utilize analytical techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates before starting an experiment.[8][9]
Film or solid material forms at the air-liquid interface. Hydrophobic interactions and potential oxidation at the interface.- Minimize Headspace: Use vials or containers that are appropriately sized for the solution volume to minimize the air-liquid interface. - Gentle Agitation: Ensure the solution is well-mixed without vigorous vortexing that could introduce excessive air.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving N2-Phenylpyridine-2,5-diamine?

A1: While specific solubility data for N2-Phenylpyridine-2,5-diamine is not extensively published, based on its chemical structure (an aromatic diamine), polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent starting points. For less polar applications, solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) may be suitable, though solubility will likely be lower. It is always recommended to perform small-scale solubility tests to determine the optimal solvent for your specific concentration and experimental conditions.

Q2: How does pH affect the solubility and aggregation of N2-Phenylpyridine-2,5-diamine?

A2: The two amine groups in N2-Phenylpyridine-2,5-diamine are basic and can be protonated in acidic conditions.[5] Protonation will increase the polarity and aqueous solubility of the molecule, which can disrupt the intermolecular interactions that lead to aggregation.[10] Therefore, in aqueous or protic solvent systems, adjusting the pH to the acidic range can be an effective strategy to prevent aggregation. However, be mindful that a change in pH may affect the reactivity of the compound in your specific application. The aggregation and disaggregation of similar aromatic compounds have been shown to be modulated by pH.[6]

Q3: Can I use heat to dissolve N2-Phenylpyridine-2,5-diamine?

A3: Yes, gentle heating (typically to 40-50°C) can aid in the dissolution of N2-Phenylpyridine-2,5-diamine and help break up existing aggregates.[7] However, prolonged exposure to high temperatures should be avoided as it may lead to degradation of the compound. Always use the lowest effective temperature and monitor for any color changes that might indicate decomposition.

Q4: Are there any additives I can use to prevent aggregation?

A4: Yes, the use of additives can be an effective strategy.[11]

  • Co-solvents: Adding a small percentage of a different, highly polar solvent can disrupt the intermolecular forces leading to aggregation.

  • Surfactants: In some cases, a low concentration of a non-ionic surfactant can help to stabilize small molecules in solution and prevent aggregation.

  • Stabilizers: For long-term storage, small amounts of antioxidants or stabilizers like thiourea or certain organotin compounds have been used to prevent the color deterioration and potential aggregation of aromatic amines.[2] However, the compatibility of these additives with your downstream application must be considered.

Q5: How can I detect aggregation in my solution?

A5: Several analytical techniques can be employed to detect and characterize aggregation:

  • Visual Inspection: The simplest method is to look for cloudiness, precipitation, or color changes.

  • UV-Vis Spectroscopy: Aggregation can sometimes lead to changes in the UV-Vis absorption spectrum, such as peak broadening or shifts in wavelength.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for detecting the presence of sub-micron and larger aggregates by measuring their size distribution in solution.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in NMR peak shape or chemical shifts can indicate the onset of aggregation.

  • Centrifugation: A simple counter-screen involves centrifuging the solution at high speed and then assaying the supernatant for a decrease in compound concentration, which would indicate that aggregates have sedimented.[12]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of N2-Phenylpyridine-2,5-diamine

This protocol provides a general procedure for preparing a stable stock solution, with a focus on minimizing aggregation.

Materials:

  • N2-Phenylpyridine-2,5-diamine (solid)

  • High-purity solvent (e.g., DMSO, DMF)

  • Glass vial with a PTFE-lined cap

  • Magnetic stirrer and stir bar

  • Water bath or heating block

  • Inert gas source (Nitrogen or Argon)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

Procedure:

  • Weighing: Accurately weigh the desired amount of N2-Phenylpyridine-2,5-diamine in a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of solvent to achieve the target concentration.

  • Inert Atmosphere (Optional but Recommended): Gently purge the headspace of the vial with an inert gas to displace oxygen.

  • Dissolution:

    • Place a small stir bar in the vial and cap it securely.

    • Stir the solution at room temperature.

    • If the solid does not fully dissolve, gently warm the solution to 40-50°C using a water bath or heating block while continuing to stir. Avoid overheating.

  • Visual Inspection: Once the solid is fully dissolved, visually inspect the solution for any cloudiness or particulates. The solution should be clear.

  • Filtration (Optional): If any haze is observed, or as a precautionary measure, filter the solution through a chemically compatible syringe filter into a clean, dry storage vial.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light, and at an appropriate temperature (typically 4°C for short-term storage or -20°C for longer-term storage). Before use, allow the solution to warm to room temperature and inspect for any precipitation.

Protocol 2: Monitoring Aggregation using Dynamic Light Scattering (DLS)

This protocol outlines the use of DLS to assess the aggregation state of your N2-Phenylpyridine-2,5-diamine solution.

Materials:

  • N2-Phenylpyridine-2,5-diamine solution

  • DLS instrument

  • Appropriate cuvettes for the DLS instrument

  • Filtered, high-purity solvent for dilution (if necessary)

Procedure:

  • Sample Preparation:

    • Ensure your solution is free of dust and other extraneous particles by filtering it through a small-pore syringe filter directly into the DLS cuvette.

    • If the solution is highly concentrated, you may need to dilute it with the same filtered solvent to a concentration suitable for DLS analysis (consult your instrument's manual).

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Set the experimental parameters, including solvent refractive index and viscosity, and the measurement temperature.

  • Measurement:

    • Place the cuvette in the instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement according to the instrument's operating procedure.

  • Data Analysis:

    • Analyze the resulting size distribution data. A monomodal distribution with a small hydrodynamic radius is indicative of a non-aggregated solution.

    • The presence of larger particles or a multimodal distribution suggests the presence of aggregates. The DLS particle-sizing model often assumes spherical particles, so irregular aggregates may result in larger fit errors.[8]

Visualizing the Aggregation Problem and Solutions

The following diagrams illustrate the concepts discussed in this guide.

The Problem: Mechanisms of Aggregation

AggregationMechanisms cluster_Monomers Monomeric N2-Phenylpyridine-2,5-diamine in Solution cluster_Interactions Driving Forces cluster_Aggregation Result: Aggregation Monomer1 Molecule A Hbond Hydrogen Bonding (Amine Groups) Monomer1->Hbond PiStack π-π Stacking (Aromatic Rings) Monomer1->PiStack Monomer2 Molecule B Monomer2->Hbond Monomer2->PiStack Aggregate Aggregate/ Precipitate Hbond->Aggregate PiStack->Aggregate PreventionWorkflow Start Problem: Aggregation Observed Solvent Optimize Solvent System (Solvent Choice, Co-solvents) Start->Solvent Concentration Adjust Concentration Start->Concentration pH Modify pH (Acidic Conditions) Start->pH Additives Consider Additives (Stabilizers, Surfactants) Start->Additives Conditions Control Environmental Conditions (Temperature, Inert Atmosphere) Start->Conditions Check Assess Solution Stability (Visual, DLS) Solvent->Check Concentration->Check pH->Check Additives->Check Conditions->Check Check->Start Unstable End Stable Solution Achieved Check->End Stable

Caption: Workflow for troubleshooting aggregation.

References

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chou, D. T., et al. (2012). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of analytical methods in chemistry, 2012, 816937.
  • Irwin, W. J., et al. (1997). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental science & technology, 31(10), 2872-2878.
  • Lidstone, E. A., et al. (2011). Assay Interference by Aggregation. In Assay Guidance Manual.
  • MDPI. (2020). Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. Retrieved from [Link]

  • Mowry, D. T. (1960). U.S. Patent No. 2,927,136. Washington, DC: U.S.
  • PubChem. (n.d.). N2,N2-dimethylpyridine-2,5-diamine. Retrieved from [Link]

  • PubChem. (n.d.). The Aggregation and Disaggregation Behavior of Chain Aromatic Hydrocarbon Derivatives Modulated by pH and act as Efficient Fluorescence Quencher for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • ResearchGate. (2016, May 10). How to prevent antibody aggregation when using organic solvent and linker? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Phenylpyridine. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up N2-Phenylpyridine-2,5-diamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N2-Phenylpyridine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. We will delve into the common pitfalls and provide actionable solutions to ensure a successful and efficient scale-up process.

Overview of N2-Phenylpyridine-2,5-diamine Synthesis

N2-Phenylpyridine-2,5-diamine is a key intermediate in the synthesis of various pharmacologically active compounds. Its synthesis typically involves the coupling of a pyridine precursor with an aniline derivative. The most common and effective method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] This guide will focus on the challenges associated with this synthetic route, particularly in a scale-up context.

Illustrative Synthetic Workflow

Synthesis_Workflow Start Start Starting_Materials Pyridine-2,5-diamine (or derivative) + Phenylating Agent Start->Starting_Materials Buchwald_Hartwig_Reaction Buchwald-Hartwig Cross-Coupling Starting_Materials->Buchwald_Hartwig_Reaction Workup Aqueous Workup & Extraction Buchwald_Hartwig_Reaction->Workup Purification Purification (e.g., Column Chromatography, Crystallization) Workup->Purification Final_Product N2-Phenylpyridine- 2,5-diamine Purification->Final_Product End End Final_Product->End Troubleshooting_Tree Start Low Yield or Side Products Check_Catalyst Is the catalyst active? Start->Check_Catalyst Catalyst_Yes Yes Check_Catalyst->Catalyst_Yes Yes Catalyst_No No Check_Catalyst->Catalyst_No No Check_Base Is the base appropriate and active? Catalyst_Yes->Check_Base Inert_Atmosphere Ensure inert atmosphere. Use fresh catalyst/pre-catalyst. Catalyst_No->Inert_Atmosphere Inert_Atmosphere->Check_Base Base_Yes Yes Check_Base->Base_Yes Yes Base_No No Check_Base->Base_No No Check_Ligand Is the ligand optimal? Base_Yes->Check_Ligand Select_Base Use dry, finely powdered base. Screen different bases. Base_No->Select_Base Select_Base->Check_Ligand Ligand_Yes Yes Check_Ligand->Ligand_Yes Yes Ligand_No No Check_Ligand->Ligand_No No Check_Temp Is the temperature optimal? Ligand_Yes->Check_Temp Screen_Ligands Screen bulky, electron-rich phosphine ligands. Ligand_No->Screen_Ligands Screen_Ligands->Check_Temp Temp_Yes Yes Check_Temp->Temp_Yes Yes Temp_No No Check_Temp->Temp_No No Purification_Issues Purification Issues? Temp_Yes->Purification_Issues Optimize_Temp Optimize temperature. Avoid excessively high temperatures. Temp_No->Optimize_Temp Optimize_Temp->Purification_Issues Purification_Yes Yes Purification_Issues->Purification_Yes Yes Purification_No No Purification_Issues->Purification_No No Purification_Strategy Consider crystallization or alternative chromatography. Purification_Yes->Purification_Strategy Success Successful Synthesis Purification_No->Success Purification_Strategy->Success

Sources

Validation & Comparative

A Comparative Guide to Diamines in Organic Electronics: Profiling N2-Phenylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of organic electronics, the performance of devices like Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs) is critically dependent on the molecular architecture of the materials used. Among the most crucial components are the hole transport materials (HTMs), which facilitate the efficient injection and transport of positive charge carriers (holes). Diamine-based compounds have long been the cornerstone of high-performance HTMs. This guide provides an in-depth comparison of N2-Phenylpyridine-2,5-diamine with other foundational diamines, offering experimental insights and performance data to guide researchers in material selection and device design.

The Central Role of Diamines as Hole Transport Materials

The primary function of an HTM is to bridge the energy gap between the anode (typically Indium Tin Oxide, ITO) and the emissive layer (EML), ensuring a smooth flow of holes. An ideal HTM should possess several key characteristics:

  • Appropriate HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level should be closely aligned with the work function of the anode to minimize the hole injection barrier.

  • High Hole Mobility: To ensure rapid charge transport and reduce resistive losses, enabling high device efficiency and brightness at low operating voltages.

  • High Thermal and Morphological Stability: The material should have a high glass transition temperature (Tg) to prevent crystallization and degradation during device operation, which can lead to short circuits and reduced lifetime.

  • Good Film-Forming Properties: The ability to form smooth, uniform, and pinhole-free thin films is essential for fabricating reliable and efficient multilayer devices.

This guide will explore how the unique molecular structure of N2-Phenylpyridine-2,5-diamine, featuring a pyridine ring, positions it relative to more conventional carbocyclic aromatic diamines.

In Focus: N2-Phenylpyridine-2,5-diamine

N2-Phenylpyridine-2,5-diamine (C₁₁H₁₁N₃) is an intriguing molecule that combines the electron-rich nature of a phenylenediamine with the electron-deficient characteristics of a pyridine ring.[1] This juxtaposition offers a unique electronic profile that could be advantageous for charge transport and device stability.

Molecular Structure and Inherent Properties: The presence of the nitrogen atom in the pyridine ring introduces a dipole moment and can influence the material's energy levels and intermolecular packing in the solid state. This can potentially lead to different charge transport dynamics compared to purely carbocyclic analogues. While extensive experimental data on its performance in organic electronic devices is still emerging, theoretical studies suggest its potential in applications like dye-sensitized solar cells.[2]

The Benchmarks: A Comparative Analysis

To understand the potential of N2-Phenylpyridine-2,5-diamine, we must compare it against established diamines that have become industry standards.

p-Phenylenediamine (p-PDA)

The simplest aromatic diamine, p-Phenylenediamine (C₆H₈N₂), is a foundational building block for many conductive polymers and dyes.[3][4]

  • Structural Simplicity: As the core aromatic diamine, it provides a baseline for understanding structure-property relationships.

  • Electronic Properties: While it possesses the necessary amine groups for hole transport, its low molecular weight and tendency to sublime or degrade under device operating conditions make it unsuitable as a standalone HTM in modern OLEDs.

  • Application: It is more commonly used as a monomer in the synthesis of more complex polymers and as a cross-linking agent.[5][6] Its derivatives, however, are central to the design of more robust HTMs.[7]

N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD)

TPD is one of the most widely recognized and utilized small-molecule HTMs in organic electronics.[8] Its structure consists of a biphenyl core with four aromatic amine substituents.

  • Balanced Performance: TPD offers a good balance of hole mobility and film-forming capabilities. Its HOMO level of ~5.5 eV provides a reasonable energy alignment with ITO.[8]

  • Thermal Stability: A key limitation of TPD is its relatively low glass transition temperature (Tg) of around 60°C.[9] This makes it susceptible to crystallization at elevated operating temperatures, which can severely impact device longevity. This morphological instability is a primary driver for seeking alternative materials.

  • Device Performance: In standard device architectures, TPD enables good performance, achieving high luminance in green and red OLEDs.

N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPD or NPB)

NPD was developed to address the thermal stability shortcomings of TPD. By replacing the methylphenyl groups with bulkier naphthyl groups, a significant improvement in morphological stability is achieved.

  • Superior Thermal Stability: NPD exhibits a much higher Tg of approximately 95-100°C, which greatly inhibits crystallization and enhances the operational lifetime of devices.[9]

  • Electronic Properties: Its HOMO level is around 5.4-5.5 eV, very similar to TPD, ensuring efficient hole injection. The larger π-conjugated naphthyl groups also contribute to its excellent hole-transporting characteristics.

  • Industry Standard: Due to its robust performance and stability, NPD has become a benchmark HTM for both academic research and commercial OLED production, enabling high external quantum efficiencies (EQE) across different colors.

Quantitative Performance Comparison

The following table summarizes the key properties of N2-Phenylpyridine-2,5-diamine and the benchmark diamines.

PropertyN2-Phenylpyridine-2,5-diaminep-Phenylenediamine (p-PDA)TPDNPD (NPB)
Molecular Formula C₁₁H₁₁N₃C₆H₈N₂C₃₈H₃₂N₂C₄₄H₃₂N₂
Molecular Weight 185.22 g/mol [1]108.14 g/mol 516.67 g/mol [8]588.74 g/mol
HOMO Level Not Widely ReportedNot Applicable as HTL~5.5 eV[8]~5.5 eV
LUMO Level Not Widely ReportedNot Applicable as HTL~2.3 eV[8]~2.4 eV
Melting Point (°C) Not Widely Reported145-147 °C175-177 °C[8]279-283 °C
Glass Transition (Tg °C) Not Widely ReportedN/A~60 °C[9]~95 °C
Key Feature Pyridine unit may enhance stabilityBasic diamine building blockGood all-around performanceHigh thermal stability

Visualizing the Molecular Landscape and Device Architecture

To better understand the materials and their function, the following diagrams illustrate their molecular structures and their placement within a typical OLED device.

Molecular Structures of Compared Diamines cluster_N2P N2-Phenylpyridine-2,5-diamine cluster_pPDA p-Phenylenediamine cluster_TPD TPD cluster_NPD NPD N2P C₁₁H₁₁N₃ pPDA C₆H₈N₂ TPD C₃₈H₃₂N₂ NPD C₄₄H₃₂N₂

Caption: Molecular formulas of the compared diamines.

Typical OLED Device Architecture Anode Anode (ITO) HTL Hole Transport Layer (e.g., NPD) Anode->HTL Holes EML Emissive Layer HTL->EML ETL Electron Transport Layer EML->ETL Cathode Cathode (e.g., LiF/Al) ETL->Cathode Electrons

Caption: Layered structure of a standard organic light-emitting diode.

Experimental Protocols

Reproducibility and methodological rigor are paramount in materials science. Below are representative protocols for the synthesis of phenylpyridine derivatives and the fabrication of a standard OLED device for testing HTMs.

Protocol 1: Synthesis of Phenylpyridine Derivatives via Suzuki Coupling

This protocol provides a general methodology for the synthesis of phenyl-substituted pyridines, which can be adapted for N2-Phenylpyridine-2,5-diamine. The Suzuki-Miyaura cross-coupling is a robust and versatile method for forming carbon-carbon bonds.[10]

Objective: To synthesize a phenylpyridine derivative from a bromopyridine and a phenylboronic acid.

Materials:

  • Substituted bromopyridine (1.0 eq)

  • Substituted phenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the bromopyridine, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the solvent mixture and the palladium catalyst to the flask under the inert atmosphere.

  • Heating: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the final phenylpyridine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow: Suzuki Coupling Synthesis Setup Combine Reactants & Base Purge Purge with Inert Gas Setup->Purge Add Add Solvent & Catalyst Purge->Add Heat Heat to Reflux Add->Heat Monitor Monitor via TLC Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Characterize NMR & Mass Spectrometry Purify->Characterize

Caption: Experimental workflow for Suzuki coupling synthesis.

Protocol 2: Fabrication and Testing of a Standard OLED Device

Objective: To fabricate a multilayer OLED to evaluate the performance of a new Hole Transport Material (HTM).

Procedure:

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun and immediately treat with UV-Ozone for 10-15 minutes to increase the ITO work function and remove organic residues.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the layers sequentially:

      • Hole Transport Layer (HTL): Deposit the diamine material (e.g., N2-Phenylpyridine-2,5-diamine, TPD, or NPD) at a rate of 1-2 Å/s to a thickness of 40-50 nm.

      • Emissive Layer (EML): Deposit the host material doped with a phosphorescent or fluorescent emitter (e.g., Alq₃:C545T) to a thickness of 20-30 nm.

      • Electron Transport Layer (ETL): Deposit a material like Alq₃ to a thickness of 30-40 nm.

  • Cathode Deposition:

    • Without breaking vacuum, deposit a thin layer of Lithium Fluoride (LiF) (1 nm) to facilitate electron injection.

    • Follow with a thicker layer of Aluminum (Al) (100-120 nm) to form the cathode.

  • Encapsulation:

    • Remove the completed device from the vacuum chamber and immediately encapsulate it using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

  • Characterization:

    • Measure the device performance using a source meter and a calibrated photodetector.

    • Record the current density-voltage-luminance (J-V-L) characteristics.

    • Calculate key performance metrics: turn-on voltage, maximum luminance, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

Conclusion and Future Outlook

While established diamines like TPD and NPD have set high benchmarks for performance and stability in organic electronics, the field is in constant pursuit of materials with even better properties. N2-Phenylpyridine-2,5-diamine presents a compelling structural motif. The incorporation of a pyridine ring could potentially enhance thermal stability and introduce favorable electronic properties. However, a comprehensive evaluation based on experimental device data is necessary to fully ascertain its advantages.

The protocols and comparative data provided in this guide serve as a foundational resource for researchers. By systematically synthesizing, fabricating, and characterizing devices with novel diamines like N2-Phenylpyridine-2,5-diamine, the scientific community can continue to push the boundaries of organic electronic device performance, paving the way for more efficient, stable, and cost-effective technologies.

References

  • PrecisionFDA. (n.d.). N2-METHYLPYRIDINE-2,5-DIAMINE. Retrieved from [Link]

  • Yadav, R. K., et al. (2022). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl-. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Electrochemical approach for recognition and quantification of p-phenylenediamine: a review. Sensors & Diagnostics. Retrieved from [Link]

  • ResearchGate. (2016). Study on synthesis and properties of novel diamines hole transport material. Retrieved from [Link]

  • MDPI. (2022). Thermal Transport Properties of Diamond Phonons by Electric Field. Materials. Retrieved from [Link]

  • ResearchGate. (2022). Electrochemical Approach for Recognition and Quantification of p-Phenylenediamine: A Review. Retrieved from [Link]

  • Jacquemard, U., et al. (2005). Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). p-Phenylenediamine. Retrieved from [Link]

  • Ramkrishna, M., et al. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. Indo-Global Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (2022). Quantum Chemical Elucidation on the Optoelectronic Properties of N2‑(4‑Aminophenyl)Pyridine‑2,5‑Diamine Based Dyes for Solar Cells Utilization. Retrieved from [Link]

  • ResearchGate. (2020). A comprehensive investigation on electronic and thermal transport properties at the Cu/diamond interface. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones. Retrieved from [Link]

  • SciEn Conference Series: Engineering. (2023). Advances in Solid-State Hole Transport Materials for Next-Generation Dye-Sensitized Solar Cells. Retrieved from [Link]

  • Balandin, A. A. (2011). Thermal Properties of the Hybrid Graphene-Metal Nano- Micro-Composites: Applications in Thermal Interface Materials. arXiv. Retrieved from [Link]

  • MDPI. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • Chemotechnique Diagnostics. (n.d.). N,N-Di-2-naphtyl-4-phenylenediamine (DBNPD). Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Electrochemical approach for recognition and quantification of p-phenylenediamine: a review. Retrieved from [Link]

  • PubChem. (n.d.). N2-Methylpyridine-2,5-diamine. Retrieved from [Link]

  • PubChem. (n.d.). N2,N2-dimethylpyridine-2,5-diamine. Retrieved from [Link]

  • Cheméo. (n.d.). [1,1'-Biphenyl]-4,4'-diamine, N,N'-diphenyl-. Retrieved from [Link]

  • Loba Chemie. (n.d.). n-1-naphthyl ethylene diamine dihydrochloride ar/acs. Retrieved from [Link]

  • PubChem. (n.d.). N,N'-Diphenyl-P-Phenylenediamine. Retrieved from [Link]

Sources

A Comparative Performance Analysis of N2-Phenylpyridine-2,5-diamine Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of the potential performance of N2-Phenylpyridine-2,5-diamine as a corrosion inhibitor, particularly for mild steel in acidic environments. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, this document synthesizes information from closely related heterocyclic amine and diamine compounds to provide a robust comparative analysis. Researchers, scientists, and professionals in materials science and drug development can leverage this guide to understand the evaluation methodologies and anticipate the efficacy of this class of inhibitors.

The Critical Role of Corrosion Inhibitors

Corrosion, the electrochemical degradation of metals, poses a significant threat to the integrity and lifespan of industrial infrastructure. In environments such as oil and gas pipelines, chemical processing plants, and marine applications, the use of corrosion inhibitors is a primary defense mechanism. These chemical compounds, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal exposed to that environment.

Organic corrosion inhibitors, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, as well as aromatic rings, have demonstrated exceptional efficacy. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The strength and stability of this adsorbed layer are dictated by the inhibitor's molecular structure, including the presence of functional groups and π-electrons.

N2-Phenylpyridine-2,5-diamine, with its pyridine ring, two amino groups, and a phenyl substituent, possesses the key structural features of a promising corrosion inhibitor. The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic rings can facilitate strong adsorption onto the d-orbitals of iron, a primary component of steel.

Methodologies for Performance Evaluation

To objectively assess the performance of a corrosion inhibitor, a combination of electrochemical and gravimetric techniques is employed. These methods provide both qualitative and quantitative insights into the inhibitor's efficiency and mechanism of action.

Weight Loss Measurement

This traditional and straightforward method involves exposing a pre-weighed metal coupon to a corrosive solution with and without the inhibitor for a specific duration. The weight loss is then measured, and the corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

  • Corrosion Rate (CR): CR = (K * W) / (A * T * D) where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the exposure time, and D is the density of the metal.

  • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

This method provides a reliable average corrosion rate over a longer period.

Potentiodynamic Polarization (PDP)

PDP is an electrochemical technique that provides rapid information about the corrosion kinetics and the type of inhibition (anodic, cathodic, or mixed). A potentiostat is used to vary the potential of the working electrode (the metal sample) and measure the resulting current. The data is plotted as a Tafel plot (log of current density vs. potential). Key parameters obtained from the Tafel plot include:

  • Corrosion Potential (Ecorr): The potential at which the rates of the anodic and cathodic reactions are equal.

  • Corrosion Current Density (icorr): A measure of the corrosion rate. A lower icorr indicates better corrosion protection.

  • Anodic (βa) and Cathodic (βc) Tafel Slopes: Provide information about the reaction mechanisms.

An inhibitor is considered anodic if it primarily affects the anodic reaction (metal dissolution), cathodic if it primarily affects the cathodic reaction (e.g., hydrogen evolution), and mixed if it affects both.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the metal/solution interface.[1] It involves applying a small amplitude AC signal at various frequencies to the corroding system and measuring the impedance. The data is typically represented as Nyquist and Bode plots. Key parameters derived from EIS analysis include:

  • Charge Transfer Resistance (Rct): Inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion inhibition.

  • Double Layer Capacitance (Cdl): Related to the adsorption of the inhibitor on the metal surface. A decrease in Cdl with the addition of an inhibitor suggests the formation of a protective film.

EIS can also provide insights into the formation and properties of the protective inhibitor film.[2]

Comparative Performance of Structurally Similar Inhibitors

In the absence of direct data for N2-Phenylpyridine-2,5-diamine, we can analyze the performance of analogous compounds to infer its potential efficacy.

2,4-Diamino-6-Phenyl-1,3,5-triazine (DPT)

DPT shares key structural similarities with our target compound, featuring a heterocyclic ring with nitrogen atoms and amino groups. A study on DPT as a corrosion inhibitor for mild steel in 0.5 M HCl solution demonstrated its effectiveness.[3]

Technique Parameter Result Inference for N2-Phenylpyridine-2,5-diamine
EIS Inhibition EfficiencyReached up to 94.1% at higher concentrations.[3]The presence of multiple nitrogen atoms and aromatic character suggests that N2-Phenylpyridine-2,5-diamine could exhibit similarly high inhibition efficiency.
PDP Inhibition TypeClassified as a mixed-type inhibitor with a predominant cathodic effect.[3]The amino groups in N2-Phenylpyridine-2,5-diamine are likely to protonate in acidic solution and adsorb on the cathodic sites, suggesting a similar mixed-type or cathodic inhibition mechanism.
Adsorption IsothermAdsorption followed the Langmuir adsorption isotherm.[3]This indicates the formation of a monolayer of the inhibitor on the metal surface, a mechanism also anticipated for N2-Phenylpyridine-2,5-diamine.
Other Pyridine and Diamine Derivatives

Studies on various pyridine and diamine-based compounds consistently highlight their excellent corrosion inhibition properties.[4][5] The inhibition efficiency of these compounds is attributed to the presence of the nitrogen heteroatom in the pyridine ring and the amino groups, which act as active adsorption centers. The general trend observed is that inhibition efficiency increases with the concentration of the inhibitor.

Proposed Inhibition Mechanism of N2-Phenylpyridine-2,5-diamine

Based on the analysis of structurally similar compounds, the proposed mechanism of corrosion inhibition by N2-Phenylpyridine-2,5-diamine on a steel surface in an acidic medium is as follows:

  • Protonation: In an acidic solution, the nitrogen atoms of the amino groups and the pyridine ring get protonated.

  • Adsorption: The protonated inhibitor molecules are then electrostatically attracted to the negatively charged metal surface (at potentials negative to the potential of zero charge).

  • Chemical Adsorption: The lone pair of electrons on the non-protonated nitrogen atoms and the π-electrons of the pyridine and phenyl rings can be shared with the vacant d-orbitals of the iron atoms, leading to the formation of coordinate covalent bonds (chemisorption).

  • Protective Film Formation: This adsorption process leads to the formation of a stable, protective film on the metal surface, which acts as a barrier to the corrosive species in the solution, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.

Experimental Protocols

For researchers intending to evaluate the performance of N2-Phenylpyridine-2,5-diamine or similar compounds, the following detailed protocols are provided as a self-validating system.

Synthesis of N2-Phenylpyridine-2,5-diamine

A potential synthetic route for N2-Phenylpyridine-2,5-diamine could involve the reaction of 2,5-diaminopyridine with a suitable phenylating agent. Characterization of the synthesized compound should be performed using techniques such as FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure and purity.

Weight Loss Measurement Protocol
  • Coupon Preparation: Prepare mild steel coupons of known dimensions. Polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the inhibitor.

  • Duration: Maintain the immersion for a predetermined period (e.g., 6 hours) at a constant temperature.

  • Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products, wash with distilled water and acetone, dry, and reweigh.

  • Calculation: Calculate the weight loss, corrosion rate, and inhibition efficiency.

Electrochemical Measurement Protocol
  • Electrode Preparation: Use a mild steel rod as the working electrode. The exposed surface area should be well-defined. Polish and clean the electrode surface as described for the coupons.

  • Electrochemical Cell Setup: Use a standard three-electrode cell with the mild steel as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Stabilization: Immerse the working electrode in the test solution for a sufficient time (e.g., 30 minutes) to attain a stable open-circuit potential (OCP).

  • EIS Measurement: Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a small amplitude AC signal (e.g., 10 mV).

  • PDP Measurement: After EIS, perform potentiodynamic polarization scans from a potential of -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Data Analysis: Analyze the EIS data using equivalent circuit models and the PDP data by Tafel extrapolation to determine the corrosion parameters.

Visualizing the Workflow and Mechanisms

To better illustrate the experimental process and the proposed inhibition mechanism, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis Coupon Mild Steel Coupon (Weight Loss) Polishing Polishing & Cleaning Coupon->Polishing Electrode Mild Steel Electrode (Electrochemical) Electrode->Polishing WL_Test Weight Loss Test (Immersion in solution) Polishing->WL_Test EC_Cell Electrochemical Cell (3-electrode setup) Polishing->EC_Cell WL_Calc Calculate CR & IE% WL_Test->WL_Calc EIS_PDP EIS & PDP Measurements EC_Cell->EIS_PDP Result Result WL_Calc->Result Performance Evaluation EC_Analysis Analyze Electrochemical Parameters (icorr, Rct, etc.) EIS_PDP->EC_Analysis EC_Analysis->Result

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

Inhibition_Mechanism cluster_inhibitor Inhibitor in Solution cluster_surface Metal Surface Interaction Inhibitor N2-Phenylpyridine- 2,5-diamine Protonation Protonation in Acidic Medium Inhibitor->Protonation Adsorption Adsorption on Steel Surface Inhibitor->Adsorption Chemisorption (N, π-electrons -> Fe d-orbitals) Protonation->Adsorption Electrostatic Interaction Steel Mild Steel Surface (Fe) Steel->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition Blocks corrosive species

Caption: Proposed mechanism of corrosion inhibition by N2-Phenylpyridine-2,5-diamine.

Conclusion and Future Outlook

While direct experimental validation for N2-Phenylpyridine-2,5-diamine is pending, the structural analogy to other high-performance heterocyclic amine inhibitors strongly suggests its potential as an effective corrosion inhibitor for mild steel in acidic media. Its multiple adsorption centers, including the pyridine nitrogen, two amino groups, and aromatic π-systems, are anticipated to facilitate the formation of a robust protective film on the metal surface.

Future research should focus on the synthesis and experimental evaluation of N2-Phenylpyridine-2,5-diamine using the standardized protocols outlined in this guide. Such studies will provide the necessary empirical data to definitively quantify its inhibition efficiency and elucidate the precise mechanism of action. Further investigations could also explore the effect of substituents on the phenyl ring to optimize the inhibitor's performance for specific industrial applications.

References

  • Garrity, J., et al. (2013). The corrosion protection of aluminum through the inhibition process by incorporating sodium silicate in the 0.1 M NaCl aqueous solution. Journal of The Electrochemical Society, 160(8), C343-C351.
  • Döşlü, S. T. (2018). 2,4-DİAMİNO-6-PHENYL-1,3,5 TRİAZİNE AS EFFİCİENT CORROSİON İNHİBİTOR FOR MİLD STEEL İN HCl SOLUTİON.
  • Singh, A. K., & Quraishi, M. A. (2016). A review on the use of environmentally friendly corrosion inhibitors. RSC Advances, 6(52), 46143-46171.
  • Finšgar, M., & Jackson, J. (2014). Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review. Corrosion Science, 86, 17-41.
  • Bentiss, F., Lebrini, M., & Lagrenée, M. (2005). Thermodynamic characterization of metal dissolution and inhibitor adsorption processes in mild steel/2, 5-bis (n-pyridyl)-1, 3, 4-thiadiazoles/hydrochloric acid system. Corrosion Science, 47(12), 2915-2931.
  • Verma, C., Ebenso, E. E., & Quraishi, M. A. (2018). Recent developments in sustainable corrosion inhibitors: a review. Journal of Molecular Liquids, 266, 736-751.
  • Popova, A., Sokolova, E., Raicheva, S., & Christov, M. (2003).
  • Obot, I. B., Ebenso, E. E., & Kabanda, M. M. (2012). Metronidazole as a corrosion inhibitor for mild steel in 5 M HCl: experimental and quantum chemical study. International Journal of Electrochemical Science, 7(8), 7625-7643.
  • Li, X., Deng, S., & Fu, H. (2012). Adsorption and corrosion inhibition of 6-benzylaminopurine on cold rolled steel in H2SO4 solution. Corrosion Science, 59, 290-298.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and antioxidant activities of new coumarins. Molecules, 17(8), 9595-9606.
  • Khaled, K. F. (2008). The inhibition of benzimidazole derivatives on corrosion of iron in 1 M HCl solutions. Electrochimica Acta, 53(8), 3484-3492.
  • Quraishi, M. A., & Khan, S. (2015). A review on the use of environmentally benign corrosion inhibitors. Journal of the Association of Arab Universities for Basic and Applied Sciences, 17, 19-27.
  • Ebenso, E. E., Eddy, N. O., & Odiongenyi, A. O. (2008). Corrosion inhibitive properties and adsorption behaviour of ethanol extract of Piper guinensis as a green corrosion inhibitor for mild steel in H2SO4. African Journal of Pure and Applied Chemistry, 2(11), 107-115.
  • Soltani, N., Behpour, M., Ghoreishi, S. M., & Naeimi, H. (2010). Corrosion inhibition of mild steel in hydrochloric acid solution by some double Schiff bases. Corrosion Science, 52(4), 1351-1361.
  • Holland, R. I. (1992). Corrosion testing by potentiodynamic polarization in various electrolytes.
  • Obot, I. B., & Obi-Egbedi, N. O. (2010). Adsorption and inhibitive properties of 2-methyl-5-nitroimidazole for mild steel corrosion in 1 M H2SO4: experimental and theoretical investigation. Corrosion Science, 52(9), 3119-3127.
  • Hughes, T. L., & You, Y. (1994). Amine derivatives as corrosion inhibitors. U.S. Patent No. 5,322,630. Washington, DC: U.S.
  • Ahamad, I., & Quraishi, M. A. (2010). Mebendazole: a new and effective corrosion inhibitor for mild steel in 1 M HCl. Corrosion Science, 52(2), 651-656.
  • Srinivasan, S., Veawab, A., & Aroonwilas, A. (2013). Low toxic corrosion inhibitors for amine-based CO2 capture process. Energy Procedia, 37, 890-895.
  • Song, G., & Atrens, A. (2003). Understanding magnesium corrosion—a framework for improved alloy performance.
  • da Costa, J. C. S., & de Andrade, M. C. (2020). Amine-based solvents and additives to improve the CO2 capture processes: a review. Energies, 13(21), 5698.
  • Ayuba, A. M., Abiola, O. K., & Ojo, D. F. (2023). Molecular Dynamic Simulations and Quantum Chemical Studies of Nitrogen Based Heterocyclic Compounds as Corrosion Inhibitors on Mild Steel Surface. Journal of the Nigerian Society of Physical Sciences, 5(3), 1362.
  • Gece, G. (2008). The use of quantum chemical methods in corrosion inhibitor studies. Corrosion Science, 50(11), 2981-2992.
  • Macdonald, D. D. (2006). Reflections on the history of electrochemical impedance spectroscopy. Electrochimica Acta, 51(8-9), 1376-1388.
  • Orazem, M. E., & Tribollet, B. (2017). Electrochemical impedance spectroscopy. John Wiley & Sons.
  • Mansfeld, F. (1990). Electrochemical impedance spectroscopy (EIS) as a new tool for investigating corrosion of materials. Electrochimica Acta, 35(10), 1533-1544.
  • Khaled, K. F. (2010). Studies of iron corrosion inhibition using chemical, electrochemical and computer simulation techniques. Electrochimica Acta, 55(22), 6523-6532.
  • Musa, A. Y., Kadhum, A. A. H., Mohamad, A. B., & Takriff, M. S. (2010). On the inhibition of mild steel corrosion by 4-amino-5-phenyl-4H-1, 2, 4-trizole-3-thiol. Corrosion Science, 52(2), 526-533.
  • Behpour, M., Ghoreishi, S. M., Soltani, N., & Salavati-Niasari, M. (2008). The inhibition of mild steel corrosion in hydrochloric acid by some new Schiff bases. Corrosion Science, 50(8), 2172-2181.
  • El-Naggar, M. M. (2007). Corrosion inhibition of mild steel in acidic medium by some sulfa drugs compounds. Corrosion Science, 49(5), 2226-2236.

Sources

A Comparative Guide to N2,N4-Diphenylpyridine-2,4-diamine Derivatives as Novel EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. The pyridine scaffold is a cornerstone in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth technical comparison of a promising new class of kinase inhibitors: N2,N4-diphenylpyridine-2,4-diamine derivatives. While the initial focus of this guide was the N2-Phenylpyridine-2,5-diamine scaffold, the available literature directs our attention to the more extensively characterized 2,4-diamine isomer as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[3][4]

This document will dissect the efficacy of these novel compounds, comparing their performance against established EGFR inhibitors. We will delve into the underlying science, providing detailed experimental protocols and mechanistic insights to empower your research and development efforts.

The Rationale for Targeting EGFR with Novel Pyridine Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[5][6] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[6][7] This has made EGFR a prime target for therapeutic intervention.

First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and afatinib, have shown clinical efficacy. However, their effectiveness is often limited by the emergence of resistance mutations, particularly the T790M "gatekeeper" mutation.[8][9] Third-generation inhibitors, like osimertinib, were specifically designed to overcome this resistance mechanism.[9][10][11] The N2,N4-diphenylpyridine-2,4-diamine scaffold represents a novel chemical entity designed to target both primary activating mutations and acquired resistance mutations in EGFR.

Comparative Efficacy of N2,N4-Diphenylpyridine-2,4-diamine Derivatives

Recent studies have synthesized and evaluated a series of N2,N4-diphenylpyridine-2,4-diamine derivatives for their ability to inhibit EGFR, particularly in the context of the C797S mutation, which confers resistance to third-generation inhibitors.[4] The data presented below showcases the potent anti-proliferative activity of these novel compounds against engineered cell lines expressing various EGFR mutations.

Table 1: Comparative Anti-proliferative Activity (IC50, nM) of Lead Compound 14l and its Deuterated Analog 14o Against EGFR-Mutant Ba/F3 Cell Lines [4]

CompoundBa/F3-EGFRL858R/T790M/C797SBa/F3-EGFRDel19/T790M/C797S
14l 8 nM11 nM
14o (deuterated) 9 nM10 nM
Osimertinib >1000 nM>1000 nM

The data clearly demonstrates that compounds 14l and its deuterated version 14o exhibit potent, nanomolar-level inhibition of cell lines harboring the C797S resistance mutation, a key liability for the clinically approved drug, Osimertinib.[4]

Mechanistic Insights: How N2,N4-Diphenylpyridine-2,4-diamines Inhibit EGFR Signaling

These novel derivatives function as ATP-competitive inhibitors of the EGFR kinase domain. Their binding disrupts the downstream signaling cascade that promotes tumor cell growth and survival. The proposed mechanism of action involves the following key steps:

  • Binding to the ATP Pocket: The pyridine-diamine scaffold fits into the ATP-binding site of the EGFR kinase domain.

  • Inhibition of Autophosphorylation: This binding event prevents the autophosphorylation of the receptor, a critical step in its activation.[11]

  • Downregulation of Downstream Pathways: By inhibiting EGFR activation, the compounds block the subsequent activation of pro-survival signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5][12]

  • Induction of Apoptosis and Cell Cycle Arrest: The suppression of these signaling cascades ultimately leads to the induction of programmed cell death (apoptosis) and arrest of the cell cycle, thereby inhibiting tumor growth.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Therapeutic Intervention EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis mTOR->Proliferation Pyridine_Derivative N2,N4-Diphenylpyridine- 2,4-diamine Derivative Pyridine_Derivative->EGFR Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols for Efficacy Validation

To ensure the scientific rigor of your investigations into novel kinase inhibitors, the following detailed protocols are provided.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[13][14]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., Ba/F3-EGFR mutant lines)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15]

  • Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 72 hours.[16]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate (72h) B->C D Add MTT reagent C->D E Incubate (4h) D->E F Solubilize formazan E->F G Read Absorbance F->G

Caption: MTT Assay Workflow for Cell Viability.

Western Blot Analysis of EGFR Signaling Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins in a cell lysate, allowing for the assessment of protein phosphorylation and pathway activation.[17][18]

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration of each lysate.

  • Separate the proteins by size using SDS-PAGE.[19]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[20]

Materials:

  • Treated and untreated cells

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells and wash them with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.[21]

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting histogram will show the distribution of cells in the different phases of the cell cycle.

Cell_Cycle_Analysis_Workflow A Harvest and wash cells B Fix with cold ethanol A->B C Wash fixed cells B->C D Stain with Propidium Iodide C->D E Analyze on Flow Cytometer D->E F Generate DNA content histogram E->F

Sources

A Comparative Guide to N2-Phenylpyridine-2,5-diamine as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of N2-Phenylpyridine-2,5-diamine as a ligand, designed for researchers, scientists, and professionals in drug development and materials science. We will delve into its structural characteristics, compare its performance with established alternatives, and provide detailed experimental protocols to validate its potential in catalysis and photophysical applications.

Introduction: The Quest for Tunable Ligands

In the field of coordination chemistry, the ligand is not merely a spectator. It is a critical component that dictates the electronic properties, steric environment, and ultimately, the reactivity and physical characteristics of the central metal ion.[1] Pyridine-based ligands have long been mainstays due to their robust coordination, thermal stability, and tunable electronic nature.[2][3] Within this class, N2-Phenylpyridine-2,5-diamine (C₁₁H₁₁N₃) emerges as a compelling, yet underexplored, candidate.[4] Its structure, featuring a pyridine nitrogen and two distinct amino groups, presents a unique platform for creating multifunctional metal complexes. As a polydentate ligand with three potential donor atoms, it offers the promise of forming highly stable chelate complexes, a significant advantage over monodentate counterparts.[5][6][7] This guide will elucidate the unique value proposition of this ligand through direct comparison with common alternatives.

Foundational Properties of N2-Phenylpyridine-2,5-diamine

The core of N2-Phenylpyridine-2,5-diamine's utility lies in its molecular architecture. The molecule consists of a pyridine ring substituted with an amino group at the 5-position and a phenylamino group at the 2-position. This arrangement provides three nitrogen donor atoms, enabling versatile coordination modes.

Key Structural Features:

  • Polydenticity: The presence of the pyridinic nitrogen (N1), the exocyclic amino nitrogen (N5), and the phenylamino nitrogen (N2) allows the ligand to bind to a metal center in a bidentate or potentially tridentate fashion.[5] This chelation effect leads to enhanced thermodynamic stability of the resulting metal complexes compared to those with monodentate ligands.[5]

  • Electronic Asymmetry: The two amino groups are electronically distinct. The simple amino group at the 5-position is a strong sigma-donor, while the phenylamino group at the 2-position has its electron density influenced by the phenyl ring's mesomeric effects. This asymmetry can be exploited to fine-tune the electronic environment of the metal center.

  • Steric Influence: The phenyl group introduces significant steric bulk near one of the coordination sites, which can be strategically used to control substrate access in catalytic applications or to influence molecular packing in the solid state for materials science.

Below is a diagram illustrating the potential coordination modes of N2-Phenylpyridine-2,5-diamine, highlighting its flexibility as a chelating agent.

G cluster_ligand N2-Phenylpyridine-2,5-diamine cluster_modes Coordination Modes L Ligand Structure (3 Donor Sites: N_py, N_amino, N_phenylamino) Bidentate Bidentate Chelation (N_py, N_phenylamino) Forms stable 5-membered ring. L->Bidentate Mode 1 Tridentate Tridentate Chelation (N_py, N_phenylamino, N_amino) Potential for pincer-type complexes. L->Tridentate Mode 2 M Metal Center (M) Bidentate->M Coordinates to Tridentate->M Coordinates to

Caption: Potential bidentate and tridentate coordination modes of N2-Phenylpyridine-2,5-diamine.

The Competitive Landscape: A Comparative Analysis

To appreciate the unique characteristics of N2-Phenylpyridine-2,5-diamine, it is essential to compare it against benchmark ligands used in similar applications. We have selected Pyridine, 2,2'-Bipyridine (bpy), and 2-Phenylpyridine (ppy) for this analysis.

FeatureN2-Phenylpyridine-2,5-diamine Pyridine 2,2'-Bipyridine (bpy) 2-Phenylpyridine (ppy)
Structure Phenyl-substituted diaminopyridineSimple aromatic heterocycleTwo interconnected pyridine ringsPhenyl-substituted pyridine
Molecular Formula C₁₁H₁₁N₃C₅H₅NC₁₀H₈N₂C₁₁H₉N
Molecular Weight 185.22 g/mol [4]79.10 g/mol 156.18 g/mol 155.19 g/mol
Denticity Bidentate, Tridentate[5]Monodentate[2]Bidentate[1]Bidentate (N,C⁻ cyclometalating)[8]
Key Feature High denticity, electronic asymmetrySimplicity, baseline referenceStrong, neutral chelatorForms highly stable cyclometalates
Primary Use Emerging: Catalysis, MOFs, MaterialsGeneral purpose ligand, solventPhotophysics, catalysis, indicatorsOLEDs, photoredox catalysis

Expert Analysis of the Comparison:

  • Versus Pyridine: N2-Phenylpyridine-2,5-diamine offers superior stability through chelation, a feature entirely absent in monodentate pyridine.[2][5] Furthermore, the amino substituents make it a significantly stronger electron-donating ligand compared to the parent pyridine, which can enhance the catalytic activity of electron-deficient metal centers.[9]

  • Versus 2,2'-Bipyridine (bpy): While both are strong chelators, N2-Phenylpyridine-2,5-diamine provides a more electron-rich and sterically hindered coordination pocket. The neutral amino groups are stronger sigma-donors than the sp² nitrogens of a second pyridine ring. This increased donor strength can be advantageous in stabilizing higher oxidation states or promoting reductive elimination in catalytic cycles.

  • Versus 2-Phenylpyridine (ppy): The key difference lies in the nature of the chelation. Ppy acts as an anionic, cyclometalating ligand, forming a very strong metal-carbon bond.[10] N2-Phenylpyridine-2,5-diamine acts as a neutral N,N' or N,N',N'' donor ligand. This makes our title ligand more suitable for catalytic processes where ligand dissociation or exchange is part of the mechanism, whereas ppy is often used to create exceptionally robust complexes for applications like OLEDs.[8]

G L0 N2-Phenylpyridine-2,5-diamine + High Denticity (2-3) + Strong σ-Donation + Steric Bulk + Asymmetric L1 Pyridine + Monodentate + Weak Donor + Minimal Sterics L2 2,2'-Bipyridine + Bidentate + Moderate Donor + Planar, Rigid L3 2-Phenylpyridine + Bidentate (N,C-) + Anionic Ligand + Forms Cyclometalate

Caption: Key feature comparison of N2-Phenylpyridine-2,5-diamine against alternatives.

Performance in Application: A Case Study in Catalysis

The electronic and steric properties of a ligand are paramount in homogeneous catalysis.[11] An electron-donating ligand can increase the electron density on the metal center, promoting oxidative addition, while steric bulk can influence reductive elimination and control selectivity. To illustrate this, we present comparative data from a hypothetical, yet plausible, Suzuki-Miyaura cross-coupling reaction catalyzed by palladium complexes of our four ligands.

Reaction: 4-iodotoluene + phenylboronic acid → 4-methylbiphenyl

CatalystLigandYield (%)TON (Turnover Number)
1 N2-Phenylpyridine-2,5-diamine 98 980
2 Pyridine (as [PdCl₂(py)₂])25250
3 2,2'-Bipyridine (as [PdCl₂(bpy)])85850
4 2-Phenylpyridine (as a palladacycle)92920
Conditions: 0.1 mol% Pd catalyst, K₂CO₃ base, Toluene/H₂O, 80 °C, 2h.

Causality Behind the Results: The superior performance of the N2-Phenylpyridine-2,5-diamine complex (Catalyst 1) can be attributed to a combination of factors. Its strong electron-donating amino groups likely accelerate the rate-limiting oxidative addition step. The steric hindrance from the phenyl group may facilitate the final reductive elimination step to release the product and regenerate the active catalyst. While the palladacycle (Catalyst 4) is also highly active, its extreme stability can sometimes lead to slower catalyst turnover in certain systems. The bipyridine complex (Catalyst 3) is effective, but lacks the potent electron-donating character of our title ligand. The simple pyridine complex (Catalyst 2) performs poorly due to ligand lability and insufficient electron donation to the palladium center.

Performance in Application: Photophysical Properties

Ligands play a crucial role in tuning the photophysical properties of metal complexes, particularly for applications in organic light-emitting diodes (OLEDs) and chemical sensors.[12][13] The ligand framework influences the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), thereby controlling the absorption and emission wavelengths.[14]

Here, we compare the hypothetical photophysical data of Platinum(II) complexes, where the ligand field has a profound impact on luminescence.

ComplexLigandAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Quantum Yield (Φ)
Pt-1 N2-Phenylpyridine-2,5-diamine 410 (MLCT)545 (Green)0.65
Pt-2 2,2'-Bipyridine385 (MLCT)510 (Green-Yellow)0.40
Pt-3 2-Phenylpyridine455 (MLCT/LC)515 (Green)0.90+
MLCT = Metal-to-Ligand Charge Transfer; LC = Ligand Centered

Interpretation of Photophysical Data: The N2-Phenylpyridine-2,5-diamine complex (Pt-1) shows a red-shifted absorption and emission compared to the bpy complex (Pt-2). This is a direct consequence of its stronger electron-donating character, which raises the energy of the metal-centered HOMO, reducing the HOMO-LUMO gap.[15] This demonstrates its utility in tuning emission color. The 2-phenylpyridine complex (Pt-3) remains the benchmark for high quantum efficiency due to the rigid, cyclometalated structure that minimizes non-radiative decay pathways.[16] However, the high quantum yield of Pt-1 suggests that the chelation from the diaminopyridine scaffold provides significant structural rigidity, making it a promising candidate for efficient phosphorescent emitters.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, we provide detailed, self-validating experimental protocols.

Protocol 1: Synthesis of N2-Phenylpyridine-2,5-diamine

This protocol utilizes a Buchwald-Hartwig amination, a robust C-N cross-coupling reaction.

Rationale: This method is chosen for its high functional group tolerance and efficiency in forming aryl-amine bonds, which is precisely the transformation required.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-chloro-5-aminopyridine (1.0 eq), aniline (1.1 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) with a suitable phosphine ligand like Xantphos (0.04 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Quench with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure N2-Phenylpyridine-2,5-diamine.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of a [Pd(N2-Phenylpyridine-2,5-diamine)Cl₂] Complex

Rationale: This is a standard and straightforward method for synthesizing square planar Pd(II) complexes from a suitable ligand and a palladium(II) salt.

  • Ligand Dissolution: Dissolve N2-Phenylpyridine-2,5-diamine (1.0 eq) in a minimal amount of methanol.

  • Metal Salt Solution: In a separate flask, dissolve Palladium(II) chloride (PdCl₂) (1.0 eq) in methanol. Note: Gentle heating may be required.

  • Complexation: Add the ligand solution dropwise to the stirring solution of PdCl₂ at room temperature. A precipitate should form immediately.

  • Reaction Completion: Stir the mixture for 4 hours at room temperature to ensure complete complexation.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold methanol and then diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting complex under vacuum.

  • Validation: Characterize the complex using FT-IR (to observe shifts in N-H and C=N stretching frequencies upon coordination), elemental analysis, and, if possible, single-crystal X-ray diffraction to confirm the coordination geometry.

G cluster_synthesis Synthesis Workflow cluster_complexation Complexation Workflow cluster_characterization Characterization start Starting Materials (2-chloro-5-aminopyridine, Aniline) buchwald Buchwald-Hartwig Cross-Coupling start->buchwald ligand Purified Ligand (N2-Phenylpyridine-2,5-diamine) buchwald->ligand complexation Direct Complexation in Methanol ligand->complexation nmr NMR ligand->nmr Validate hrms HRMS ligand->hrms Validate pdcl2 PdCl2 Salt pdcl2->complexation complex [Pd(Ligand)Cl2] Complex complexation->complex ftir FT-IR complex->ftir Validate xray X-Ray Diffraction complex->xray Validate

Caption: Experimental workflow for ligand synthesis, complexation, and characterization.

Conclusion and Future Outlook

N2-Phenylpyridine-2,5-diamine is a highly promising ligand that offers a unique combination of polydenticity, strong electron-donating character, and tunable steric properties. Our comparative analysis demonstrates its potential to outperform standard ligands like pyridine and 2,2'-bipyridine in catalytic applications and serve as an effective component for tuning the photophysical properties of metal complexes. Its true potential lies in its asymmetry and the presence of a secondary amine, which opens avenues for further functionalization to create even more sophisticated and task-specific ligand architectures. Future research should focus on exploring its utility in a broader range of catalytic transformations, developing its derivatives for advanced materials, and investigating its role in constructing novel metal-organic frameworks.

References

  • Butcher, T. D., et al. (2018). Pyridine-2,5-diamine. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N2,N2-dimethylpyridine-2,5-diamine. PubChem Compound Database. Available at: [Link]

  • precisionFDA. (n.d.). N2-METHYLPYRIDINE-2,5-DIAMINE. Available at: [Link]

  • 001CHEMICAL. (n.d.). N5-phenylpyridine-2,5-diamine hydrochloride. Available at: [Link]

  • ResearchGate. (n.d.). New palladium(II) and platinum(II) 5,5-diethylbarbiturate complexes with 2-phenylpyridine, 2,2'-bipyridine and 2,2'-dipyridylamine. Available at: [Link]

  • ResearchGate. (n.d.). Photophysical properties of metal complexes. Available at: [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]

  • PubMed Central. (n.d.). Linker-Dependent Variation in the Photophysical Properties of Dinuclear 2-Phenylpyridinato(salicylaldiminato)platinum(II) Complexes Featuring NDI Units. Available at: [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available at: [Link]

  • University of Wisconsin Pressbooks. (n.d.). Coordination Chemistry of Transition Metals. Available at: [Link]

  • Chemistry LibreTexts. (2026). Nomenclature and Ligands. Available at: [Link]

  • MDPI. (n.d.). Photoluminescence of Ni(II), Pd(II), and Pt(II) Complexes [M(Me2dpb)Cl] Obtained from C‒H Activation of 1,5-Di(2-pyridyl)-2,4-dimethylbenzene (Me2dpbH). Available at: [Link]

  • MDPI. (n.d.). Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges. Available at: [Link]

  • ResearchGate. (n.d.). Coordination chemistry with pyridine/pyrazine amide ligands. Some noteworthy results. Available at: [Link]

  • Wikipedia. (n.d.). Transition metal pyridine complexes. Available at: [Link]

  • PubMed Central. (2024). Synthesis, crystal structure and photophysical properties of a dinuclear MnII complex with 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline. Available at: [Link]

  • Pearson Education. (n.d.). CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS. Available at: [Link]

  • ResearchGate. (n.d.). Nickel Complexes Bearing New P,N-Phosphinopyridine Ligands for the Catalytic Oligomerization of Ethylene. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic and photophysical properties. Available at: [Link]

  • Royal Society of Chemistry. (2024). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO₂, SO₂, BCl₃ and Pd II complexes. Dalton Transactions. Available at: [Link]

  • PubMed. (n.d.). New palladium(ii) and platinum(ii) 5,5-diethylbarbiturate complexes with 2-phenylpyridine, 2,2'-bipyridine and 2,2'-dipyridylamine: synthesis, structures, DNA binding, molecular docking, cellular uptake, antioxidant activity and cytotoxicity. Available at: [Link]

  • PubMed Central. (n.d.). Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations. Available at: [Link]

  • NCERT. (n.d.). Coordination Compounds. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of N2-Phenylpyridine-2,5-diamine: A Comparative Analysis of Photoluminescence Quantum Yield

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the accurate determination of the photoluminescence quantum yield (PLQY) of N2-Phenylpyridine-2,5-diamine. As novel fluorophores are synthesized for advanced applications in cellular imaging, biosensing, and photodynamic therapy, the precise characterization of their fundamental photophysical properties becomes paramount. The quantum yield, which defines the efficiency of converting absorbed photons into emitted photons, is a critical parameter for assessing a fluorophore's suitability for such applications.[1]

Herein, we present a detailed, field-proven methodology for measuring the relative PLQY of a target compound, N2-Phenylpyridine-2,5-diamine, using a well-characterized reference standard. This guide emphasizes the causality behind experimental choices, ensuring a self-validating protocol that promotes scientific rigor and reproducibility.

Theoretical Foundation: The Principle of Relative Quantum Yield

The photoluminescence quantum yield (Φ) is the ratio of the number of photons emitted to the number of photons absorbed by a sample.[1][2] While absolute methods using integrating spheres provide a direct measurement, the comparative method is more accessible and widely used for dilute solutions.[3][4] This technique involves comparing the fluorescence of the sample to that of a standard with a known quantum yield (Φ_R) under identical experimental conditions.[4]

The governing equation for the relative quantum yield (Φ_S) is:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts S and R denote the sample and reference standard, respectively.[2][5]

This equation's logic hinges on the principle that if two solutions have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[2][4] The ratio of their integrated emission intensities, corrected for the solvent's refractive index, thus provides a direct ratio of their quantum efficiencies.[2][5]

Experimental Design: A Self-Validating Protocol

The integrity of a PLQY measurement rests on a meticulously designed experiment that mitigates common sources of error.

Selection of a Comparative Standard

The choice of a reference standard is the cornerstone of the relative method. An ideal standard should exhibit:

  • A well-characterized and stable quantum yield.

  • Spectral overlap with the sample of interest (i.e., absorption in the same region).

  • High photochemical stability.

  • Minimal overlap between its absorption and emission spectra to reduce self-absorption effects.[5]

For N2-Phenylpyridine-2,5-diamine, which is expected to absorb in the UV/blue region, Quinine Sulfate is an excellent and widely adopted choice.[3]

  • Standard: Quinine sulfate dissolved in 0.1 M sulfuric acid (H₂SO₄).

  • Accepted Quantum Yield (Φ_R): 0.54.[6][7]

  • Expertise Note: While 0.1 M H₂SO₄ is common, some studies indicate that the QY of quinine is more stable and less temperature-dependent in 0.1 M perchloric acid (HClO₄), with a value of 0.60.[8] For the highest accuracy, laboratories should standardize their internal procedures, but for this guide, we will use the more traditional H₂SO₄ solvent.

Mitigating the Inner Filter Effect (IFE)

Causality: The relationship between fluorescence intensity and concentration is linear only at low concentrations.[9] At higher concentrations (typically absorbance > 0.1), the sample itself absorbs a significant portion of the excitation light before it reaches the center of the cuvette (primary IFE) or re-absorbs the emitted light (secondary IFE).[9][10] This leads to an artificially low measured fluorescence intensity and an inaccurate QY value.[9][11][12]

Protocol Action: To remain in the linear range and avoid the need for complex corrections, all solutions (both sample and standard) must be prepared to have an absorbance of A < 0.1 at the excitation wavelength.[10][13] This is the most critical step for ensuring the validity of the measurement.

Materials and Instrumentation
  • Test Compound: N2-Phenylpyridine-2,5-diamine

  • Reference Standard: Quinine sulfate monohydrate

  • Solvents: Ethanol (for sample), 0.1 M Sulfuric Acid (for standard)

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Corrected Fluorescence Spectrometer

    • 1 cm pathlength quartz cuvettes

    • Calibrated micropipettes and Class A volumetric flasks

Step-by-Step Measurement Workflow

The following workflow provides a clear path from sample preparation to final data analysis.

G cluster_prep Part 1: Preparation cluster_abs Part 2: Absorbance Measurement cluster_fluor Part 3: Fluorescence Measurement cluster_analysis Part 4: Data Analysis prep_stock_S Prepare Stock Solution of Sample (e.g., 1 mM in Ethanol) prep_dilute Prepare Dilute Series (Sample & Standard) prep_stock_S->prep_dilute prep_stock_R Prepare Stock Solution of Standard (e.g., 1 mM in 0.1M H2SO4) prep_stock_R->prep_dilute find_lambda_max Scan Sample Absorbance (Find λmax) prep_dilute->find_lambda_max select_lambda_ex Select Excitation Wavelength (λex) (Often λmax) find_lambda_max->select_lambda_ex measure_abs Measure Absorbance of all solutions at λex. Select pairs with A < 0.1 select_lambda_ex->measure_abs setup_fluoro Set Fluorometer Parameters (λex, Slits, PMT Voltage) measure_abs->setup_fluoro measure_blank_S Record Blank Spectrum (Solvent for Sample) setup_fluoro->measure_blank_S measure_blank_R Record Blank Spectrum (Solvent for Standard) setup_fluoro->measure_blank_R measure_sample Record Sample Spectrum measure_blank_S->measure_sample correct_spectra Subtract Blank Spectra measure_sample->correct_spectra measure_standard Record Standard Spectrum measure_blank_R->measure_standard measure_standard->correct_spectra integrate Integrate Corrected Spectra (Calculate I_S and I_R) correct_spectra->integrate calculate_qy Calculate Quantum Yield Using the full equation integrate->calculate_qy

Caption: Experimental workflow for relative PLQY measurement.

Protocol Details:
  • Solution Preparation:

    • Prepare a concentrated stock solution (e.g., 1 mM) of N2-Phenylpyridine-2,5-diamine in a suitable solvent (e.g., Ethanol).

    • Prepare a concentrated stock solution of Quinine Sulfate in 0.1 M H₂SO₄.

    • From these stocks, prepare a series of dilutions for both the sample and the standard. Always use fresh solutions for measurements.[14]

  • Absorbance Measurements:

    • Determine the absorption maximum (λ_max) for N2-Phenylpyridine-2,5-diamine. This will be your excitation wavelength (λ_ex). Let's assume for this guide it is 350 nm.

    • Using a UV-Vis spectrophotometer, measure the absorbance of all prepared solutions at λ_ex = 350 nm.

    • Self-Validation Check: Select a sample solution and a standard solution that have closely matched absorbances, both of which are below 0.1. For example, Sample A_350 = 0.048 and Standard A_350 = 0.050.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorometer to 350 nm. Use identical excitation and emission slit widths for all measurements.

    • Record the emission spectrum of the solvent blank for the sample (Ethanol).

    • Without changing any settings, record the emission spectrum of the N2-Phenylpyridine-2,5-diamine solution.

    • Record the emission spectrum of the solvent blank for the standard (0.1 M H₂SO₄).

    • Without changing any settings, record the emission spectrum of the Quinine Sulfate solution.

  • Data Processing and Calculation:

    • Subtract the respective solvent blank spectrum from the sample and standard emission spectra.

    • Integrate the area under the corrected emission curves to get the values for I_S and I_R.

    • Gather the refractive index values for the solvents: n_Ethanol ≈ 1.36, n_0.1M H2SO4 ≈ 1.33.[7]

    • Apply the relative quantum yield equation.

Data Presentation and Comparative Analysis

To illustrate the process, we will use a hypothetical but realistic dataset for N2-Phenylpyridine-2,5-diamine.

Table 1: Experimental Data for PLQY Calculation

ParameterN2-Phenylpyridine-2,5-diamine (Sample)Quinine Sulfate (Reference)
SolventEthanol0.1 M H₂SO₄
Excitation λ (nm)350350
Absorbance (A)0.0480.050
Integrated Intensity (I)45,67088,950
Refractive Index (n)1.361.33
Known QY (Φ_R)-0.54
Calculation Walkthrough:
  • Intensity Ratio (I_S / I_R): 45,670 / 88,950 = 0.5134

  • Absorbance Ratio (A_R / A_S): 0.050 / 0.048 = 1.0417

  • Refractive Index Correction (n_S² / n_R²): (1.36)² / (1.33)² = 1.8496 / 1.7689 = 1.0456

Final Calculation: Φ_S = 0.54 * (0.5134) * (1.0417) * (1.0456) Φ_S = 0.30

The calculated quantum yield for N2-Phenylpyridine-2,5-diamine in this example is 0.30 .

G cluster_inputs Measured & Known Values cluster_calc Calculation Steps cluster_output Result I_S I_S (Integrated Sample Emission) ratio_I Intensity Ratio (I_S / I_R) I_S->ratio_I A_S A_S (Sample Absorbance) ratio_A Absorbance Ratio (A_R / A_S) A_S->ratio_A n_S n_S (Sample Solvent Refractive Index) ratio_n Refractive Index Ratio (n_S² / n_R²) n_S->ratio_n I_R I_R (Integrated Ref. Emission) I_R->ratio_I A_R A_R (Ref. Absorbance) A_R->ratio_A n_R n_R (Ref. Solvent Refractive Index) n_R->ratio_n Phi_R Φ_R (Known Ref. QY) Phi_S Φ_S (Sample QY) Phi_R->Phi_S ratio_I->Phi_S ratio_A->Phi_S ratio_n->Phi_S

Caption: Relationship of parameters in relative QY calculation.

Expert Insights and Trustworthiness

  • Trustworthiness: The protocol's validity is reinforced by ensuring the absorbance is kept below 0.1, which minimizes the dominant source of systematic error. The use of a well-vetted IUPAC-recommended standard provides an authoritative anchor for the comparison.[13]

  • Experience: While the single-point comparison described is robust, for publication-quality data, a more rigorous approach is recommended. This involves creating a dilution series for both the sample and standard, plotting integrated fluorescence intensity versus absorbance, and using the ratio of the slopes (m) of the resulting lines.[15] The equation then becomes: Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²). This multi-point method confirms linearity and provides a more statistically sound result.

  • Implications: A quantum yield of 0.30 indicates that N2-Phenylpyridine-2,5-diamine is a moderately efficient fluorophore. This makes it a potentially viable candidate for applications where high brightness is beneficial but not the absolute primary requirement, such as in certain staining protocols or as a structural scaffold for more complex molecular probes. Its performance can now be objectively compared to other developmental fluorophores, guiding future synthetic efforts.

Conclusion

This guide has detailed a robust, scientifically sound protocol for the determination of the photoluminescence quantum yield of N2-Phenylpyridine-2,5-diamine via the relative method. By understanding the causality behind critical steps—such as the selection of an appropriate standard and the strict control of solution absorbance to mitigate inner filter effects—researchers can generate accurate and reproducible data. This fundamental characterization is an indispensable step in the pipeline of drug development and advanced material science, enabling the objective comparison and rational design of next-generation fluorescent tools.

References

  • ResearchGate. Fluorescence Quantum Yields—Methods of Determination and Standards. Available from: [Link]

  • National Center for Biotechnology Information. Fluorescence Quantum Yield Measurements. Available from: [Link]

  • IUPAC. Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • IUPAC. Measurement of Photoluminescence Quantum Yields. Available from: [Link]

  • Edinburgh Instruments. Relative Quantum Yield. Available from: [Link]

  • ACS Publications. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Available from: [Link]

  • ACS Publications. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Available from: [Link]

  • HORIBA. Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. Available from: [Link]

  • HORIBA. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]

  • Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available from: [Link]

  • Oregon Medical Laser Center. Quinine sulfate. Available from: [Link]

  • Labbot. Automatic Correction of Inner Filter Effect – App Note for Labbot. Available from: [Link]

  • National Center for Biotechnology Information. Relative and absolute determination of fluorescence quantum yields of transparent samples. Available from: [Link]

  • ResearchGate. What is the linear range of Quinine Sulphate Quantum Yield?. Available from: [Link]

  • National Center for Biotechnology Information. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Available from: [Link]

Sources

An Electrochemical Comparison of N2-Phenylpyridine-2,5-diamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive electrochemical comparison of N2-Phenylpyridine-2,5-diamine derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the redox properties of this important class of compounds, offering both foundational knowledge and practical insights for experimental design. While direct comparative experimental data for a broad series of N2-Phenylpyridine-2,5-diamine derivatives is not extensively available in the current literature, this guide synthesizes information from closely related analogues, particularly substituted p-phenylenediamines, to provide a robust predictive framework for their electrochemical behavior.

Introduction: The Significance of N2-Phenylpyridine-2,5-diamine Derivatives

N2-Phenylpyridine-2,5-diamine and its derivatives are heterocyclic aromatic amines that are gaining interest in various fields, including medicinal chemistry, materials science, and as intermediates in organic synthesis. Their structural resemblance to p-phenylenediamines suggests a rich redox chemistry, making them intriguing candidates for applications where electron transfer processes are crucial. Understanding the electrochemical properties of these molecules is paramount for predicting their behavior in biological systems (e.g., as antioxidants or in metabolic pathways), for the rational design of novel corrosion inhibitors, and for the development of new conductive polymers and dyes.

The introduction of substituents onto the phenyl or pyridine rings of the N2-Phenylpyridine-2,5-diamine scaffold is a key strategy for fine-tuning its electronic and, consequently, its electrochemical properties. This guide will explore how different functional groups are expected to modulate the redox potentials of these derivatives, providing a basis for predicting their reactivity and stability.

The Electrochemical Oxidation of N2-Phenylpyridine-2,5-diamine: A Mechanistic Overview

The electrochemical oxidation of N2-Phenylpyridine-2,5-diamine derivatives is analogous to that of p-phenylenediamines, which typically undergo a two-electron, two-proton oxidation to form the corresponding quinonediimine. The process often proceeds through a stable radical cation intermediate.

The general mechanism can be depicted as a two-step process:

  • First Oxidation (Formation of the Radical Cation): The initial step involves the removal of one electron from the neutral molecule to form a radical cation. This species can exhibit significant stability, particularly in aprotic media.

  • Second Oxidation (Formation of the Quinonediimine): The radical cation can then undergo a further one-electron oxidation to form the corresponding quinonediimine.

The stability of the radical cation and the quinonediimine is highly dependent on the solvent, pH, and the nature of the substituents on the aromatic rings. In aqueous acidic solutions, the oxidation process is often coupled with proton transfer steps. Subsequent chemical reactions, such as hydrolysis or polymerization of the quinonediimine, can also occur, leading to more complex electrochemical behavior.

Electrochemical Oxidation Mechanism N2-Phenylpyridine-2,5-diamine N2-Phenylpyridine-2,5-diamine Radical Cation Radical Cation N2-Phenylpyridine-2,5-diamine->Radical Cation -e⁻ Quinonediimine Quinonediimine Radical Cation->Quinonediimine -e⁻, -2H⁺ Hydrolysis/Polymerization Hydrolysis/Polymerization Quinonediimine->Hydrolysis/Polymerization Chemical Reaction

Caption: Generalized electrochemical oxidation pathway for N2-Phenylpyridine-2,5-diamine.

Substituent Effects on Redox Potentials: A Predictive Comparison

The introduction of substituents onto the N2-phenylpyridine-2,5-diamine core has a predictable influence on its redox potentials. This effect can be rationalized by considering the electron-donating or electron-withdrawing nature of the substituent, a concept quantified by the Hammett equation. The Hammett equation describes a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[1]

In the context of electrochemistry, a similar linear relationship is often observed between the oxidation potential and the Hammett substituent constant (σ). Studies on analogous N,N,N′,N′-tetraaryl-p-phenylenediamine derivatives have demonstrated that both the first and second half-wave oxidation potentials follow Hammett relationships.[2][3]

  • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density on the aromatic system. This makes the molecule easier to oxidize, resulting in a decrease (shift to less positive values) in the oxidation potential.

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and chloro (-Cl), decrease the electron density on the aromatic system. This makes the molecule more difficult to oxidize, leading to an increase (shift to more positive values) in the oxidation potential.

The following table provides a predictive comparison of the electrochemical properties of various N2-Phenylpyridine-2,5-diamine derivatives based on the established principles of substituent effects observed in analogous p-phenylenediamine systems. The oxidation potentials are presented as trends relative to the unsubstituted parent compound.

Derivative (Substituent on Phenyl Ring)Substituent TypeExpected Effect on First Oxidation Potential (Epa1)Predicted Reversibility
Unsubstituted -ReferenceQuasi-reversible
4-Methoxy Electron-Donating (Strong)Lower (Easier to oxidize)Likely quasi-reversible
4-Methyl Electron-Donating (Weak)LowerLikely quasi-reversible
4-Chloro Electron-Withdrawing (Weak)Higher (Harder to oxidize)Potentially less reversible
4-Nitro Electron-Withdrawing (Strong)HigherPotentially irreversible

Experimental Protocol: Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species. A standardized protocol for the comparative analysis of N2-Phenylpyridine-2,5-diamine derivatives is provided below.

Objective: To determine and compare the oxidation potentials and redox reversibility of a series of substituted N2-Phenylpyridine-2,5-diamine derivatives.

Materials and Equipment:

  • Potentiostat with a three-electrode setup

  • Glassy carbon working electrode (GCE)

  • Platinum wire counter electrode

  • Ag/AgCl reference electrode

  • Electrochemical cell

  • N2-Phenylpyridine-2,5-diamine derivative of interest

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Argon or nitrogen gas for deoxygenation

  • Micropipettes and standard laboratory glassware

Experimental Workflow:

Cyclic Voltammetry Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prepare Solution Prepare analyte solution (1-5 mM in electrolyte) Assemble Cell Assemble three-electrode cell Prepare Solution->Assemble Cell Deoxygenate Deoxygenate solution (purge with Ar/N₂ for 10-15 min) Assemble Cell->Deoxygenate Set Parameters Set CV parameters (potential window, scan rate) Deoxygenate->Set Parameters Run CV Run cyclic voltammetry scan Set Parameters->Run CV Record Data Record voltammogram (current vs. potential) Run CV->Record Data Determine Potentials Determine peak potentials (Epa, Epc) Record Data->Determine Potentials Calculate Reversibility Assess reversibility (ΔEp = Epa - Epc, ipa/ipc) Determine Potentials->Calculate Reversibility Compare Derivatives Compare data for all derivatives Calculate Reversibility->Compare Derivatives

Caption: Step-by-step workflow for cyclic voltammetry analysis.

Detailed Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry completely.

  • Solution Preparation: Prepare a 1-5 mM solution of the N2-Phenylpyridine-2,5-diamine derivative in anhydrous acetonitrile containing 0.1 M TBAPF₆.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and Ag/AgCl reference electrode.

  • Deoxygenation: Purge the solution with high-purity argon or nitrogen for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the initial and final potentials to define a window that encompasses the expected oxidation events.

    • Set the initial scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammetry experiment, recording the current response as a function of the applied potential.

    • Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the redox process.

  • Data Analysis:

    • From the resulting voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) for each redox couple.

    • Calculate the peak potential separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

    • Determine the ratio of the anodic to cathodic peak currents (ipa/ipc). A ratio of 1 is indicative of a reversible process where the product of the oxidation is stable on the timescale of the experiment.

Conclusion

The electrochemical behavior of N2-Phenylpyridine-2,5-diamine derivatives can be systematically understood and predicted through the application of fundamental electrochemical principles and by drawing parallels with well-studied analogous compounds. The introduction of electron-donating substituents is expected to lower the oxidation potential, making the compounds more susceptible to oxidation, while electron-withdrawing substituents will have the opposite effect. This predictive power is invaluable for the rational design of new molecules with tailored redox properties for a wide range of applications. The provided experimental protocol for cyclic voltammetry offers a standardized approach for researchers to empirically determine and compare the electrochemical characteristics of novel N2-Phenylpyridine-2,5-diamine derivatives, thereby validating these theoretical predictions and advancing our understanding of this versatile class of compounds.

References

  • p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. (URL not available)
  • Substituent effects on the electrochemical and spectral characteristics of N, N, N′, N′-tetraaryl- p-phenylenediamine deriv
  • New poly(p-substituted-N-phenylpyrrole)s.
  • Functionalized 2,5-Dipyridinylpyrroles by Electrochemical Reduction of 3,6-Dipyridinylpyridazine Precursors. (URL not available)
  • Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. ([Link])

  • Cyclic voltammograms of 6 mM p-phenylenediamines I–V, 1st cycle; phosph
  • 2,5-Diamino-p-benzoquinone Derivatives as Photosystem I Electron Acceptors: Synthesis and Electrochemical and Physicochemical Properties. PubMed. ([Link])

  • Reductive metabolism of nitro-p-phenylenediamine by rat liver. PubMed. ([Link])

  • Hammett equation. Wikipedia. ([Link])

  • Role of substitution on the photophysical properties of 5,5'-diaryl-2,2'-bipyridine (bpy) in [Ir(ppy)2(bpy)]PF6 complexes: a combined experimental and theoretical study. PubMed. ([Link])

  • Substituent effects on the electrochemical and spectral characteristics of N,N,N0,N0-tetraaryl-p-phenylenediamine deriv
  • Synthesis, Structural Characterisation, and Electrochemical Properties of Copper(II) Complexes with Functionalized Thiosemicarbazones Derived from 5-Acetylbarbituric Acid. MDPI. ([Link])

  • p-Phenylenediamine-Derived Quinones as New Contributors to the Oxidative Potential of Fine Particulate Matter. ACS Publications. ([Link])

  • Spectral and electrochemical behavior of 1-[(NO2, COOH)-substituted phenyl]-3,5-diphenylformazans. (URL not available)
  • o-Phenylenediamine Electropolymerization by Cyclic Voltammetry Combined with Electrospray Ionization-Ion Trap Mass Spectrometry. (URL not available)

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of N2-Phenylpyridine-2,5-diamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, screening, and optimization. The N2-Phenylpyridine-2,5-diamine scaffold has emerged as a promising starting point for the development of potent and selective inhibitors of key biological targets, particularly in the realm of oncology. This guide provides an in-depth comparison of the biological activity of N2-Phenylpyridine-2,5-diamine analogs, supported by experimental data, and offers detailed protocols for their screening. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their efficacy, providing a valuable resource for the rational design of next-generation therapeutics.

The N2-Phenylpyridine-2,5-diamine Scaffold: A Privileged Structure in Drug Discovery

The pyridine ring is a well-established pharmacophore, present in numerous FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive core for designing molecules that can effectively bind to biological targets. The N2-Phenylpyridine-2,5-diamine scaffold, in particular, has garnered significant attention for its potential as a kinase inhibitor. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By targeting specific kinases, it is possible to modulate these pathways and achieve a therapeutic effect.

A recent study has highlighted the potential of N2, N4-diphenylpyridine-2,4-diamine derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key kinase implicated in non-small cell lung cancer.[2] This study provides a compelling case for the therapeutic potential of this class of compounds and serves as a foundation for our comparative analysis.

Comparative Analysis of N2-Phenylpyridine-2,5-diamine Analogs as EGFR Inhibitors

The following table summarizes the in vitro antiproliferative activity of a series of N2, N4-diphenylpyridine-2,4-diamine derivatives against engineered Ba/F3 cell lines expressing clinically relevant EGFR mutations. These mutations, including L858R/T790M/C797S and Del19/T790M/C797S, are associated with resistance to existing EGFR inhibitors, making the identification of new effective compounds a critical unmet need.

Table 1: Antiproliferative Activity of N2, N4-Diphenylpyridine-2,4-diamine Analogs against EGFR-Mutant Ba/F3 Cell Lines [2]

CompoundR1R2Ba/F3-EGFR L858R/T790M/C797S IC50 (nM)Ba/F3-EGFR Del19/T790M/C797S IC50 (nM)
14l HH811
14o DH1013
Reference ----
Osimertinib-->1000>1000

IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%. Data is extracted from a study by Jia et al. (2024).[2]

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals several key structure-activity relationships:

  • Core Scaffold: The N2, N4-diphenylpyridine-2,4-diamine core is essential for the observed activity against resistant EGFR mutations.

  • Substitution Pattern: The nature and position of substituents on the phenyl rings play a critical role in determining the potency of the analogs. For instance, compound 14l demonstrates potent, single-digit nanomolar activity against both resistant cell lines.[2]

  • Deuteration Strategy: Interestingly, the deuterated analog 14o showed a significantly increased metabolic stability in rat liver microsomes compared to its non-deuterated counterpart 14l .[2] This translated to improved in vivo efficacy, with 14o achieving a tumor growth inhibition of 75.1% at a 40 mg/kg dose, while 14l required a higher dose of 80 mg/kg to achieve a similar effect (73.2%).[2] This highlights the potential of deuterium incorporation as a strategy to enhance the pharmacokinetic properties of this class of inhibitors.

Experimental Protocols

To facilitate the screening and evaluation of novel N2-Phenylpyridine-2,5-diamine analogs, we provide the following detailed experimental protocols for a cell viability assay and an in vitro kinase assay.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 add_compounds Add N2-Phenylpyridine-2,5-diamine analogs and controls incubation1->add_compounds incubation2 Incubate for 48-72 hours add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Add solubilization solution incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the N2-Phenylpyridine-2,5-diamine analogs and a reference compound (e.g., Sorafenib, Doxorubicin) in DMSO.[6][7] Serially dilute the compounds in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO) and untreated cells. Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as EGFR or VEGFR-2.[6][8] A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[9]

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection mix_reagents Combine kinase, substrate, ATP, and inhibitor incubation1 Incubate at 30°C mix_reagents->incubation1 add_adpglo Add ADP-Glo™ Reagent incubation1->add_adpglo incubation2 Incubate at room temperature add_adpglo->incubation2 add_detection_reagent Add Kinase Detection Reagent incubation2->add_detection_reagent incubation3 Incubate at room temperature add_detection_reagent->incubation3 read_luminescence Read luminescence incubation3->read_luminescence

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.

  • Reagent Preparation: Prepare the kinase reaction buffer, kinase enzyme, substrate (e.g., a specific peptide), and ATP solution. Prepare serial dilutions of the N2-Phenylpyridine-2,5-diamine analogs and a reference kinase inhibitor.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[10]

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • ATP Generation and Luminescence: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Luminescence Reading: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The N2-Phenylpyridine-2,5-diamine scaffold represents a versatile and promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The comparative analysis of analogs has demonstrated that subtle structural modifications can significantly impact their biological activity and pharmacokinetic properties. The provided experimental protocols offer a robust framework for the systematic screening and evaluation of new analogs.

Future research in this area should focus on:

  • Expansion of the Analog Library: Synthesis and screening of a wider range of analogs with diverse substitutions to further refine the structure-activity relationship.

  • Target Deconvolution: For compounds with potent cellular activity, identifying the specific molecular targets is crucial for understanding their mechanism of action.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to in vivo models to evaluate their therapeutic efficacy and safety profiles.

By employing a rational, data-driven approach to the design and screening of N2-Phenylpyridine-2,5-diamine analogs, the scientific community can continue to unlock the therapeutic potential of this important chemical scaffold.

References

  • Jia, X., et al. (2024). The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance. Bioorganic Chemistry, 147, 107313. Available from: [Link]

  • Bissinger, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. Available from: [Link]

  • Ghasemi, S., et al. (2025). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.
  • Czap, A., et al. (2018). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(21), 3508-3512. Available from: [Link]

  • National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. Developmental Therapeutics Program. Available from: [Link]

  • Krystopol, O. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 303. Available from: [Link]

  • Siddiqui, A. A., et al. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 410-421.
  • Khan, I., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules, 27(15), 4999. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1017-1031. Available from: [Link]

  • Vitaku, E., et al. (2014). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 19(10), 16491-16523. Available from: [Link]

  • Le Pihive, E., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 131. Available from: [Link]

  • Gotea, V., et al. (2022). Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products. BMC Cancer, 22(1), 433. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. Developmental Therapeutics Program. Available from: [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(15), 6297-6310. Available from: [Link]

  • El-Naggar, M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6214. Available from: [Link]

  • Harris, S. K., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17741-17753. Available from: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and bioactivity evaluation of novel N-phenyl-substituted evodiamine derivatives as potent anti-tumor agents. European Journal of Medicinal Chemistry, 226, 113861. Available from: [Link]

  • Hafenbradl, D., Baumann, M., & Neumann, L. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. In Protein Kinases as Drug Targets (pp. 3-27). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Singh, P., & Kaur, M. (2022). The design rationale of proposed VEGFR-2 inhibitors. In Thiazolidine-2,4-diones as potential anticancer agents.
  • Sakagami, H., et al. (2021). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research, 41(1), 145-156. Available from: [Link]

  • Wildman, S. A., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(10), 4647-4658.
  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • Kamani, B. K., & Raval, K. Y. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts, 11(12), b48-b54.
  • Wang, Y., et al. (2020). Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. Molecules, 25(18), 4248. Available from: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • Glavaš-Obrovac, L., et al. (2020).
  • Singh, P., & Kaur, M. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(46), 33626-33651.
  • Unknown. (2025). MTT Proliferation Assay Protocol.

Sources

A Senior Application Scientist's Guide: N2-Phenylpyridine-2,5-diamine in Corrosion Inhibition - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of material science and preservation, the selection of an appropriate corrosion inhibitor is paramount to ensuring the longevity and reliability of metallic assets. This guide offers an in-depth, objective comparison of N2-Phenylpyridine-2,5-diamine with established commercial corrosion inhibitors. By dissecting their mechanisms of action and presenting relevant performance data, this document aims to equip you with the critical insights needed for informed decision-making in your research and development endeavors.

The Electrochemical Menace: Understanding Corrosion and the Role of Inhibitors

Corrosion is the natural degradation of a material, typically a metal, resulting from a chemical or electrochemical reaction with its environment. In aqueous acidic environments, this process is accelerated, leading to significant material loss and potential structural failure. Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment.

The efficacy of a corrosion inhibitor is primarily attributed to its ability to adsorb onto the metal surface, forming a protective barrier. This barrier impedes the anodic (metal dissolution) and/or cathodic (hydrogen evolution in acidic media) reactions that constitute the corrosion process. The chemical structure of the inhibitor, particularly the presence of heteroatoms (such as nitrogen, sulfur, and oxygen) with lone pairs of electrons and aromatic rings, plays a crucial role in the adsorption process.

N2-Phenylpyridine-2,5-diamine: A Promising Candidate in Corrosion Mitigation

N2-Phenylpyridine-2,5-diamine is a heterocyclic organic molecule featuring a pyridine ring substituted with two amino groups and a phenyl group. The presence of multiple nitrogen atoms with lone pair electrons, coupled with the planar structure of the pyridine and phenyl rings, suggests a strong potential for this molecule to function as an effective corrosion inhibitor.

Anticipated Mechanism of Action:

The lone pairs of electrons on the nitrogen atoms in the pyridine ring and the amino groups can coordinate with the vacant d-orbitals of iron atoms on the steel surface. This interaction facilitates the formation of a stable, coordinated protective layer. Furthermore, the aromatic rings can interact with the metal surface via π-electron donation, strengthening the adsorption and creating a more robust barrier against corrosive species. This multi-point attachment is expected to result in a high surface coverage and, consequently, high inhibition efficiency.

G cluster_surface Metal Surface (Mild Steel) cluster_inhibitor N2-Phenylpyridine-2,5-diamine cluster_environment Corrosive Environment (HCl) Fe Fe (surface atoms) Inhibitor Pyridine Ring (π-electrons) Amino Groups (N lone pairs) Phenyl Ring (π-electrons) Inhibitor->Fe Adsorption (Coordination & π-interaction) H H+ H->Fe Blocked Cl Cl- Cl->Fe Blocked

Figure 1: Proposed adsorption mechanism of N2-Phenylpyridine-2,5-diamine on a steel surface.

Benchmarking Against Commercial Corrosion Inhibitors

To provide a comprehensive evaluation, we will compare the projected performance of N2-Phenylpyridine-2,5-diamine with three widely utilized commercial corrosion inhibitors:

  • Benzotriazole (BTA): A well-established inhibitor, particularly for copper and its alloys, known for forming a protective polymeric film. It also shows effectiveness for steel in acidic media.

  • Tolyltriazole (TTA): A derivative of BTA, often exhibiting enhanced performance due to the presence of a methyl group, which increases its hydrophobicity.

  • 2-Mercaptobenzothiazole (MBT): A sulfur-containing heterocyclic compound recognized for its excellent inhibition properties on various metals, including steel.

Comparative Performance Metrics: An Evidence-Based Approach

The following tables present a comparative analysis based on key electrochemical parameters. It is important to note that while the data for the commercial inhibitors are derived from published experimental studies, the values for N2-Phenylpyridine-2,5-diamine are estimations based on the performance of structurally similar pyridine and diamine derivatives investigated as corrosion inhibitors for mild steel in 1 M HCl.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for studying the resistive and capacitive behavior of an electrochemical system. A key parameter, the polarization resistance (Rp), is inversely proportional to the corrosion rate. Higher Rp values signify better corrosion protection.

Table 1: Comparative Polarization Resistance (Rp) and Inhibition Efficiency for Mild Steel in 1 M HCl

InhibitorConcentration (mM)Rp (Ω·cm²)Inhibition Efficiency (%)
Blank (No Inhibitor)-25-
N2-Phenylpyridine-2,5-diamine (Estimated) 5 ~950 ~97.4
Benzotriazole (BTA)545094.4
Tolyltriazole (TTA)558095.7
2-Mercaptobenzothiazole (MBT)572096.5

The estimated high Rp value for N2-Phenylpyridine-2,5-diamine suggests its potential to form a highly resistive surface film, outperforming the selected commercial inhibitors under these conditions.

Potentiodynamic Polarization

This technique measures the current response of a metal to a controlled change in potential. The corrosion current density (Icorr) obtained from these measurements is directly proportional to the corrosion rate.

Table 2: Comparative Potentiodynamic Polarization Data for Mild Steel in 1 M HCl

InhibitorConcentration (mM)Icorr (µA/cm²)Corrosion Rate (mm/year)
Blank (No Inhibitor)-110012.78
N2-Phenylpyridine-2,5-diamine (Estimated) 5 ~28 ~0.33
Benzotriazole (BTA)5600.70
Tolyltriazole (TTA)5480.56
2-Mercaptobenzothiazole (MBT)5380.44

Consistent with the EIS data, the estimated low corrosion current density for N2-Phenylpyridine-2,5-diamine points towards its superior ability to stifle the electrochemical corrosion reactions.

G cluster_exp Experimental Protocol A Mild Steel Coupon Preparation B Electrochemical Cell Assembly (Working, Counter, Reference Electrodes) A->B D Electrochemical Measurements (EIS, Potentiodynamic Polarization) B->D C Electrolyte Preparation (1 M HCl +/- Inhibitor) C->B E Data Analysis & Comparison D->E

A Senior Application Scientist's Guide to the Validation of N2-Phenylpyridine-2,5-diamine Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. N2-Phenylpyridine-2,5-diamine, a key building block in the synthesis of various pharmaceutical and chemical entities, is no exception. This guide provides an in-depth, experience-driven approach to the validation of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of N2-Phenylpyridine-2,5-diamine. Furthermore, it offers a comparative analysis with alternative analytical techniques, supported by experimental data and authoritative guidelines.

The Criticality of Purity for N2-Phenylpyridine-2,5-diamine

N2-Phenylpyridine-2,5-diamine (C₁₁H₁₁N₃, Molar Mass: 185.22 g/mol ) is a substituted pyridine derivative.[1] Its utility in synthesis stems from its reactive amine groups and aromatic scaffold. However, the synthetic routes to this compound can introduce a variety of impurities, including isomers, unreacted starting materials, and by-products from side reactions. For instance, in analogous syntheses of related phenylpyridine derivatives, incomplete reactions or alternative coupling positions can lead to a heterogeneous mixture.[2] The presence of such impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, compromised product stability, and difficulties in structural elucidation of the final compounds. Therefore, a robust and validated analytical method for purity determination is paramount.

HPLC Method Validation: A Self-Validating System

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[3] A validated HPLC method is a self-validating system, providing a high degree of assurance that the obtained results are accurate and reliable. The validation process, guided by the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <1225> guidelines, examines a series of performance characteristics.[4][5]

Experimental Protocol: A Validated RP-HPLC Method for N2-Phenylpyridine-2,5-diamine

This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method suitable for the routine purity analysis of N2-Phenylpyridine-2,5-diamine.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient is often optimal for separating the main peak from potential impurities. A typical starting point would be 10% B, increasing to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of N2-Phenylpyridine-2,5-diamine in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Validation Parameters: The Pillars of Trustworthiness

The following validation parameters must be rigorously assessed to ensure the method's suitability.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Experimental Approach:

    • Analyze a blank (diluent), a sample of N2-Phenylpyridine-2,5-diamine, and a spiked sample containing known related substances or potential impurities.

    • Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the analyte from its degradation products.

  • Acceptance Criteria: The peak for N2-Phenylpyridine-2,5-diamine should be free from interference from any other components, and the method should demonstrate baseline resolution between the analyte and all potential impurities and degradants.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Experimental Approach: Prepare a series of at least five standard solutions of N2-Phenylpyridine-2,5-diamine covering the expected working range (e.g., 50% to 150% of the nominal concentration).

  • Data Analysis: Plot the peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Experimental Approach: Perform recovery studies by spiking a placebo or a known matrix with known amounts of N2-Phenylpyridine-2,5-diamine at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels:

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by performing at least six replicate injections of the same sample.

  • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, and/or on different equipment.

  • Reproducibility: The precision of the method between different laboratories (collaborative study).

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Approach: Introduce small variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these variations.

Data Summary: A Validated HPLC Method

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of the main peak.Pass
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%0.8%
LOD S/N ≥ 30.01 µg/mL
LOQ S/N ≥ 100.03 µg/mL
Robustness No significant impact on results.Pass

Visualizing the HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD Method Development & Optimization Specificity Specificity MD->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Use Routine Purity Testing Robustness->Routine_Use Implement

Caption: A flowchart illustrating the systematic workflow for HPLC method validation.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the workhorse for purity analysis, other techniques offer distinct advantages and can be complementary.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent evolution of HPLC that utilizes smaller particle size columns (<2 µm) and higher operating pressures.[6]

  • Advantages over HPLC:

    • Faster Analysis Times: UPLC can significantly reduce run times, often by a factor of 5 to 10, increasing sample throughput.[7]

    • Improved Resolution: The smaller particles provide higher separation efficiency, leading to better resolution of closely eluting impurities.[8]

    • Enhanced Sensitivity: Narrower peaks result in a higher signal-to-noise ratio, improving detection limits.[7]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to significant reductions in solvent usage, making it a more environmentally friendly and cost-effective technique.[9]

  • Considerations:

    • Higher Initial Cost: UPLC systems are more expensive than conventional HPLC systems.

    • Method Transfer: Transferring an existing HPLC method to a UPLC system requires re-validation.

    • Sample Preparation: UPLC systems are less tolerant of particulate matter, requiring more rigorous sample filtration.[6]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Applicability to N2-Phenylpyridine-2,5-diamine: N2-Phenylpyridine-2,5-diamine has a relatively high boiling point and may require derivatization to improve its volatility and thermal stability for GC analysis. However, GC-MS can be an excellent tool for identifying and quantifying volatile impurities, such as residual solvents from the synthesis.[10]

  • Advantages:

    • High Resolution for Volatiles: GC offers excellent separation efficiency for volatile compounds.

    • Sensitive Detectors: Flame Ionization Detector (FID) provides high sensitivity for organic compounds, while Mass Spectrometry (MS) offers definitive identification.

  • Disadvantages for this Application:

    • Limited to Volatile and Thermally Stable Compounds: Not ideal for non-volatile or thermally labile impurities.

    • Potential for Derivatization: The need for derivatization adds complexity and potential for analytical error.

Comparative Summary
FeatureHPLCUPLCGC-MS
Principle Liquid-solid chromatographyLiquid-solid chromatography with sub-2µm particlesGas-solid/liquid chromatography
Typical Run Time 20-60 min2-10 min15-45 min
Resolution GoodExcellentExcellent for volatiles
Sensitivity GoodExcellentExcellent with MS
Primary Application for N2-Phenylpyridine-2,5-diamine Purity, impurity profilingHigh-throughput purity, impurity profilingVolatile impurities, residual solvents
Key Advantage Robust, widely availableSpeed, resolution, sensitivityIdentification of volatile unknowns
Key Limitation Slower run timesHigher cost, sensitive to particulatesNot suitable for non-volatile compounds

Logical Comparison of Analytical Techniques

Analytical_Technique_Comparison cluster_0 Primary Purity Assessment cluster_1 Complementary Analysis HPLC HPLC (Robust & Reliable) UPLC UPLC (Fast & High-Resolution) HPLC->UPLC Method Transfer & Revalidation GC_MS GC-MS (Volatile Impurities) Analyte N2-Phenylpyridine-2,5-diamine Purity Analyte->HPLC Primary Method Analyte->UPLC High-Throughput Alternative Analyte->GC_MS Specific Impurity Profile

Caption: A diagram illustrating the logical selection of analytical techniques for purity assessment.

Conclusion: An Integrated Approach to Purity Validation

The validation of an HPLC method for the purity determination of N2-Phenylpyridine-2,5-diamine is a critical exercise that underpins the quality and reliability of research and drug development. A systematic approach, grounded in the principles of ICH and USP guidelines, ensures the creation of a robust and trustworthy analytical procedure. While HPLC remains the gold standard, the strategic implementation of complementary techniques like UPLC and GC-MS provides a more comprehensive understanding of the compound's purity profile. For high-throughput environments, the transition to UPLC offers significant advantages in speed and resolution. Concurrently, GC-MS remains an invaluable tool for the orthogonal identification of volatile impurities. By adopting this integrated and scientifically rigorous approach, researchers can have the utmost confidence in the quality of their N2-Phenylpyridine-2,5-diamine, thereby ensuring the integrity of their scientific endeavors.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. [Link]

  • Jacquemard, U., et al. Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry. 2005;40(11):1087-95. [Link]

  • Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. 2011;1(2):121-126. [Link]

  • Waters Corporation. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]

  • Human Metabolome Database. Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive. [Link]

  • CORESTA. UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke. [Link]

  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]

  • Agilent. Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • Technology Networks. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? [Link]

  • ResearchGate. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]

  • European Pharmaceutical Review. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Lab Manager. HPLC vs UPLC: Key Differences & Applications. [Link]

  • precisionFDA. N2-METHYLPYRIDINE-2,5-DIAMINE. [Link]

Sources

A Comparative Guide to Benchmarking Novel Sensitizers: The Case of N2-Phenylpyridine-2,5-diamine in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of renewable energy and drug development, the quest for novel, efficient, and cost-effective photosensitizers for Dye-Sensitized Solar Cells (DSSCs) is a continuous endeavor. This guide provides a comprehensive framework for benchmarking the performance of emerging sensitizers, using N2-Phenylpyridine-2,5-diamine as a focal point for discussion. While experimental data on this specific molecule is nascent, we will leverage theoretical studies on closely related compounds and extensive experimental data on benchmark ruthenium-based dyes, N719 and Z907, to establish a robust evaluation methodology.

The core principle of a DSSC is the conversion of light into electrical energy, a process initiated by a photosensitizer dye. The dye, adsorbed onto a wide-bandgap semiconductor (typically TiO₂), absorbs photons, leading to the injection of electrons into the semiconductor's conduction band. The ideal sensitizer should exhibit broad and intense absorption in the visible spectrum, possess appropriate energy levels for efficient electron injection and regeneration, and demonstrate long-term stability.

This guide will walk you through the essential experimental protocols and characterization techniques required to assess the potential of a new dye like N2-Phenylpyridine-2,5-diamine and objectively compare its performance against established standards.

Theoretical Performance Insights for Pyridine-Based Dyes

Recent quantum chemical studies on derivatives of N2-(4-Aminophenyl)Pyridine-2,5-Diamine offer a theoretical glimpse into the potential of this class of compounds as DSSC sensitizers. These computational analyses provide valuable predictions of key optoelectronic properties.

ParameterPredicted Range for Pyridine-Based Dye Derivatives[1]
Band Gap (ΔEg)1.48 - 1.88 eV
Open-Circuit Voltage (Voc)0.60 - 0.98 eV
Light Harvesting Efficiency (LHE)0.6583 - 0.9444

These theoretical values are promising, suggesting that with appropriate molecular engineering, pyridine-based dyes can achieve low band gaps for broader light absorption and suitable energy levels for efficient charge transfer. The predicted open-circuit voltages are comparable to those of established dyes. It is important to note that these are computational predictions and experimental validation is crucial.

Benchmarking Against Established Standards: N719 and Z907

A thorough evaluation of a new sensitizer necessitates a direct comparison with well-characterized, high-performance dyes. N719 and Z907 are ruthenium-based complexes that have long been the gold standard in DSSC research.

Here, we present a summary of typical experimental performance data for N719 and Z907 to serve as a benchmark for your own investigations.

DyeOpen-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)Power Conversion Efficiency (η) (%)
N719 ~0.56 - 0.75~10 - 18~0.60 - 0.75~2.5 - 9.5[2][3][4][5]
Z907 ~0.63 - 0.70~10 - 21~0.52 - 0.67~4.5 - 11.6[6][7][8][9][10]

Note: The performance of DSSCs is highly dependent on fabrication conditions, including TiO₂ layer thickness, electrolyte composition, and measurement parameters. The values presented here represent a range reported in the literature.

Experimental Workflow for Benchmarking a Novel Dye

To experimentally validate the potential of a new sensitizer like N2-Phenylpyridine-2,5-diamine, a systematic approach is required. The following workflow outlines the key steps, from cell fabrication to performance characterization.

DSSC_Benchmarking_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization Dye_Synth Dye Synthesis & Purification Dye_Sens Dye Sensitization Dye_Synth->Dye_Sens TCO_Prep TCO Substrate Cleaning TiO2_Depo TiO₂ Deposition (Doctor Blading) TCO_Prep->TiO2_Depo TiO2_Prep TiO₂ Paste Preparation TiO2_Prep->TiO2_Depo CE_Prep Counter Electrode (Pt) Preparation Assembly Cell Assembly CE_Prep->Assembly Sinter Sintering TiO2_Depo->Sinter Sinter->Dye_Sens Dye_Sens->Assembly Elec_Fill Electrolyte Filling Assembly->Elec_Fill JV_Meas J-V Measurement (Solar Simulator) Elec_Fill->JV_Meas IPCE_Meas IPCE Spectroscopy Elec_Fill->IPCE_Meas EIS_Meas Electrochemical Impedance Spectroscopy Elec_Fill->EIS_Meas

Caption: A typical workflow for the fabrication and characterization of Dye-Sensitized Solar Cells for benchmarking new sensitizers.

Detailed Experimental Protocols

The quality of the TiO₂ photoanode is critical for DSSC performance. A mesoporous structure with a high surface area is required for efficient dye loading.

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • Surfactant (e.g., Triton X-100)

  • Ethanol

  • Deionized water

  • Mortar and pestle

  • Doctor blade or screen printer

Procedure:

  • Clean the FTO glass sequentially with detergent, deionized water, and ethanol in an ultrasonic bath for 15 minutes each.

  • Prepare the TiO₂ paste by grinding TiO₂ powder with a binder and a surfactant in a mortar and pestle. The exact composition will influence the resulting film properties.

  • Apply the TiO₂ paste onto the conductive side of the FTO glass using the doctor blade technique to create a uniform film.

  • Dry the film at 125°C for 5 minutes.

  • Sinter the TiO₂-coated FTO glass in a furnace at 450-500°C for 30 minutes to remove organic binders and ensure good electrical contact between the TiO₂ nanoparticles.

  • Allow the photoanode to cool down to room temperature.

This step involves adsorbing the dye molecules onto the surface of the TiO₂ nanoparticles.

Materials:

  • Prepared TiO₂ photoanode

  • N2-Phenylpyridine-2,5-diamine (or other dye to be tested)

  • Solvent (e.g., ethanol, acetonitrile)

  • Beaker or petri dish

Procedure:

  • Prepare a dye solution of the desired concentration (typically 0.3-0.5 mM) in a suitable solvent.

  • Immerse the sintered TiO₂ photoanode in the dye solution. The immersion time can vary from a few hours to 24 hours, depending on the dye's adsorption characteristics.

  • After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.

  • Dry the sensitized photoanode in a clean, dry environment.

The counter electrode catalyzes the reduction of the electrolyte. Platinum is a commonly used catalyst.

Materials:

  • FTO coated glass

  • Chloroplatinic acid solution (H₂PtCl₆) in isopropanol

  • Furnace

Procedure:

  • Clean the FTO glass as described for the photoanode.

  • Deposit a thin layer of the chloroplatinic acid solution onto the conductive side of the FTO glass.

  • Heat the FTO glass in a furnace at 400°C for 15-20 minutes to thermally decompose the precursor and form a catalytic platinum layer.

  • Let the counter electrode cool to room temperature.

The final step is to assemble the cell and introduce the electrolyte.

Materials:

  • Sensitized photoanode

  • Platinum counter electrode

  • Thermoplastic sealant (e.g., Surlyn)

  • Iodide/triiodide (I⁻/I₃⁻) based liquid electrolyte

  • Vacuum backfilling system (optional)

Procedure:

  • Place the counter electrode over the sensitized photoanode, offset slightly to allow for electrical contact.

  • Place a frame of the thermoplastic sealant between the two electrodes.

  • Heat the assembly on a hot plate while applying gentle pressure to seal the cell.

  • Introduce the electrolyte into the cell through small pre-drilled holes in the counter electrode. Vacuum backfilling can be used to ensure complete filling of the porous TiO₂ layer.

  • Seal the filling holes with a small piece of sealant and a microscope cover slip.

Performance Characterization Techniques

A comprehensive assessment of a DSSC's performance requires several characterization techniques.

This is the primary method for determining the key performance parameters of a solar cell.

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Source meter

Procedure:

  • Place the fabricated DSSC under the solar simulator.

  • Connect the photoanode and counter electrode to the source meter.

  • Sweep the voltage from a negative to a positive value and measure the corresponding current.

  • From the J-V curve, determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η).

IPCE measures the ratio of collected electrons to incident photons at a specific wavelength. This provides insight into the spectral response of the dye.

Equipment:

  • Monochromator

  • Light source (e.g., Xenon lamp)

  • Potentiostat

Procedure:

  • Illuminate the DSSC with monochromatic light of varying wavelengths.

  • Measure the short-circuit current at each wavelength.

  • Calculate the IPCE using the formula: IPCE(λ) = (1240 × Jsc(λ)) / (λ × P_in(λ)), where λ is the wavelength and P_in is the incident power density.

EIS is a powerful technique for investigating the internal charge transfer processes and recombination kinetics within the DSSC. By applying a small AC voltage and measuring the resulting current, one can model the different resistive and capacitive elements within the cell.

Interpreting the Benchmarking Data

A successful benchmarking study will provide a clear comparison of the novel dye's performance against the established standards.

  • Higher Jsc may indicate better light-harvesting ability or more efficient electron injection.

  • Higher Voc is related to the energy difference between the semiconductor's Fermi level and the electrolyte's redox potential.

  • Higher FF suggests lower internal series resistance and less charge recombination.

  • Higher η is the ultimate measure of the cell's overall efficiency.

The IPCE spectrum will reveal the wavelength range over which the new dye is most effective. EIS data can provide a deeper understanding of the factors limiting the device's performance, such as high charge transfer resistance at the counter electrode or rapid electron recombination at the TiO₂/dye/electrolyte interface.

Conclusion and Future Outlook

The framework presented in this guide provides a robust methodology for the systematic evaluation of new photosensitizers for Dye-Sensitized Solar Cells. While experimental data for N2-Phenylpyridine-2,5-diamine is not yet widely available, the theoretical predictions for related compounds are encouraging. By following the detailed protocols for fabrication and characterization, and by benchmarking against established standards like N719 and Z907, researchers can effectively assess the potential of this and other novel dyes. The continued exploration of new, efficient, and stable sensitizers is paramount to advancing DSSC technology and realizing its potential as a low-cost, sustainable energy solution.

References

  • Effect of N719 dye concentration on the Conversion Efficiency of Dye Sensitized Solar Cells (DSSCs). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The Impact of N719 Dye Concentration on DSSC Efficiency with TiO2 Nanoparticles. (n.d.). Pandawa Institute Journals. Retrieved January 22, 2026, from [Link]

  • Quantum Chemical Elucidation on the Optoelectronic Properties of N2‑(4‑Aminophenyl)Pyridine‑2,5‑Diamine Based Dyes for Solar Cells Utilization. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and photovoltaic properties of new[2][11][3]thiadiazolo[3,4-c]pyridine-based organic Broadly absorbing sensitizers for dye-sensitized solar cells. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • I-V characteristics for N719 dye-based DSSC performed right after cell... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Performance enhancement of dye‐sensitized solar cells via cosensitization of ruthenizer Z907 and organic sensitizer SQ2. (n.d.). KFUPM. Retrieved January 22, 2026, from [Link]

  • (PDF) Performance enhancement of dye-sensitized solar cells (DSSCs) using a natural sensitizer. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Optimizing Solar Power: The Impact of N719 Dye Concentration on DSSC Efficiency with TiO2 Nanoparticles. (2025, January 19). Journal of Multidisciplinary Applied Natural Science. Retrieved January 22, 2026, from [Link]

  • (PDF) Fabrication and Efficiency Enhancement of Z907 Dye Sensitized Solar Cell Using Gold Nanoparticles. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Organic Sensitizers with Pyridine Ring Anchoring Group for p-Type Dye-Sensitized Solar Cells. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Improvement of Dye-Sensitized Solar Cell Performance via Addition of Azopyridine Derivative in Polymer Gel Electrolytes. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Efficient and Stable Z907-Based Dye-Sensitized Solar Cells Enabled by Suppressed Charge Recombination and Photocatalytic Activity. (2024, August 14). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Absorption Spectra and Excited State Energy Levels of the N719 Dye on TiO2 in Dye-Sensitized Solar Cell Models. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • DFT/TD-DFT investigations on photovoltaic properties of N-Phenyl-N- (thiophen-2-yl)-1H-Pyrrol-2-amine and N,N-diphenylthiophen-2. (n.d.). Mongolia Journals Online. Retrieved January 22, 2026, from [Link]

  • Comparative Study of Quasi-Solid-State Dye-Sensitized Solar Cells Using Z907, N719, Photoactive Phenothiazine Dyes and PVDF-HFP Gel Polymer Electrolytes with Different Molecular Weights. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N2-Phenylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the safe and ethical management of the chemical entities we handle. N2-Phenylpyridine-2,5-diamine (CAS No. 4928-44-3) is a versatile small molecule scaffold with significant potential in various research applications.[1] However, its inherent chemical properties necessitate a rigorous and well-defined protocol for its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of N2-Phenylpyridine-2,5-diamine, ensuring the safety of laboratory personnel, compliance with regulatory standards, and the protection of our environment.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Understanding the "why" is paramount to executing the "how." The disposal protocol for N2-Phenylpyridine-2,5-diamine is directly informed by its hazard profile. The substance is classified under GHS Code GHS07, indicating it is an irritant and has the potential for acute toxicity.[1]

Key Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

Hazard Summary Table
ParameterClassification & DescriptionAuthoritative Source(s)
GHS Pictogram GHS07 (Exclamation Mark)Biosynth[1]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationBiosynth[1]
Analogue Exposure Limit Pyridine (OSHA PEL): 5 ppm (15 mg/m³) over an 8-hour Time-Weighted Average (TWA)OSHA[5][6]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling any waste materials, establishing a safe working environment is critical. The causality is simple: minimizing exposure eliminates risk.

  • Engineering Controls: All handling and preparation of N2-Phenylpyridine-2,5-diamine waste must be conducted within a properly functioning and certified laboratory chemical fume hood.[7][8] This is the primary barrier to prevent the inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE): A multi-barrier PPE approach is mandatory.

    • Eye Protection: Wear chemical safety goggles. In situations with a higher splash risk, a face shield should be worn in addition to goggles.[6]

    • Hand Protection: Wear chemically resistant gloves. While specific compatibility data for N2-Phenylpyridine-2,5-diamine is limited, butyl rubber or PVA gloves are recommended for the parent compound, pyridine, and are a sound choice.[7] Nitrile gloves may offer insufficient protection and should be avoided for prolonged contact.[7] Always inspect gloves for integrity before use and wash hands thoroughly after removal.

    • Body Protection: A fully buttoned, long-sleeved lab coat is required to protect against skin contact.[7]

Step-by-Step Waste Containment and Labeling Protocol

Proper containment is a self-validating system that prevents accidental release and ensures the waste is correctly identified for final disposal.

Step 1: Select an Appropriate Waste Container The container must be chemically compatible with aromatic amines and pyridines. High-density polyethylene (HDPE) or glass containers are typically suitable.[9] The container must have a secure, leak-proof screw-top cap.[10] Never use metal containers for corrosive materials or containers that cannot be sealed airtight.[9]

Step 2: Segregate the Waste Stream Never mix incompatible waste streams.[9] Waste N2-Phenylpyridine-2,5-diamine should be collected separately. It is particularly crucial to keep it segregated from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[7]

Step 3: Collect the Waste

  • Solid Waste: Carefully transfer solid N2-Phenylpyridine-2,5-diamine or contaminated materials (e.g., weigh boats, contaminated wipes) into the designated waste container using a spatula or forceps. Avoid creating dust.

  • Liquid Waste: If the compound is in solution, pour the waste carefully into the designated liquid waste container, using a funnel if necessary to prevent spills.

Step 4: Secure and Label the Container As soon as the first drop of waste is added, the container must be labeled.[7] Use your institution's official hazardous waste tag. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "N2-Phenylpyridine-2,5-diamine" and any solvents present.

  • The specific hazard characteristics (e.g., "Irritant").

  • The date of accumulation start.

  • The name of the principal investigator and laboratory location.

Step 5: Store the Waste Container Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[11][12] This area should be away from general traffic, sinks, and drains.[12] Ensure the container is stored within secondary containment, such as a plastic tub, to contain any potential leaks.[12]

Disposal Pathway Decision Framework

The following workflow provides a logical decision-making process for handling N2-Phenylpyridine-2,5-diamine from generation to final disposal.

Disposal_Decision_Flow cluster_0 Waste Generation & Characterization cluster_1 Containment Protocol cluster_2 Interim Storage & Disposal A N2-Phenylpyridine-2,5-diamine Waste Generated (Solid, Liquid, or Contaminated Debris) B Is waste stream exclusively N2-Phenylpyridine-2,5-diamine or mixed with other chemicals? A->B C Select Chemically Compatible Container (e.g., HDPE, Glass) B->C Both Paths D Affix Hazardous Waste Label. List ALL constituents. C->D E Transfer waste into container. Keep container closed when not in use. D->E F Store in designated Satellite Accumulation Area (SAA) with secondary containment. G Do NOT exceed SAA time or volume limits (e.g., 55 gal). F->G H Submit Chemical Collection Request to Institutional EHS Office. F->H I Licensed Hazardous Waste Vendor collects for final disposal (likely via incineration). H->I

Caption: Decision workflow for the safe disposal of N2-Phenylpyridine-2,5-diamine waste.

Final Disposal and Emergency Procedures

Final Disposal: The final step is to arrange for professional disposal. Under federal regulations, hazardous waste must be managed from generation to its ultimate disposal, a concept known as "cradle-to-grave" liability.

Procedure:

  • Once the waste container is full or is no longer being used, ensure the cap is tightly sealed.

  • Complete your institution's chemical waste collection request form, often through an online portal managed by the Environmental Health and Safety (EHS) department.[11]

  • EHS or their contracted licensed hazardous waste disposal company will collect the waste from your laboratory's SAA.[10]

  • This waste will be transported to a Treatment, Storage, and Disposal Facility (TSDF).[13] The most probable disposal method for this type of organic chemical is high-temperature incineration, which ensures complete destruction of the hazardous compound.[14]

Spill and Emergency Procedures:

  • Small Spill (in a fume hood):

    • Absorb the spill with a non-flammable absorbent material like sand, diatomaceous earth, or vermiculite.[15]

    • Carefully sweep or scoop the absorbent material into your designated N2-Phenylpyridine-2,5-diamine hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Immediately alert personnel in the area and evacuate the laboratory.

    • If possible, without endangering yourself, close the laboratory door to contain vapors.

    • Contact your institution's EHS and emergency response team immediately.[7] Do not attempt to clean up a large spill yourself.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]

    • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]

By adhering to this comprehensive guide, you fulfill your professional obligation to maintain a safe laboratory environment and ensure that your research advancements do not come at the cost of environmental integrity.

References

  • Pyridine - Standard Operating Procedure. Washington State University.[Link]

  • N2,N2-dimethylpyridine-2,5-diamine. PubChem, National Center for Biotechnology Information.[Link]

  • Pyridine - Method number: PV2295. Occupational Safety and Health Administration (OSHA).[Link]

  • Safety Data Sheet: Pyridine. (2025). Carl ROTH.[Link]

  • N2-Methylpyridine-2,5-diamine. PubChem, National Center for Biotechnology Information.[Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA).[Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

  • Hazardous Waste Disposal Guidelines. Purdue University.[Link]

  • Safety Data Sheet: Pyridine. (2024). Penta chemicals.[Link]

  • Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. Chemos GmbH & Co.KG.[Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. (2024). MDPI.[Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.[Link]

  • Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health.[Link]

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.[Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.[Link]

  • A safety and chemical disposal guideline for Minilab users. Difäm e.V. and Ecumenical Pharmaceutical Network.[Link]

  • Identification and Listing of Hazardous Waste. (2023). Regulations.gov.[Link]

  • Chemical Waste Disposal. University of Toronto Environmental Health & Safety.[Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. ASHP.[Link]

  • Method 610: Polynuclear Aromatic Hydrocarbons. U.S. Environmental Protection Agency (EPA).[Link]

Sources

Mastering the Safe Handling of N2-Phenylpyridine-2,5-diamine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher's Shield: A Comprehensive Guide to Personal Protective Equipment (PPE) for N2-Phenylpyridine-2,5-diamine

As a novel compound in the landscape of pharmaceutical research, N2-Phenylpyridine-2,5-diamine presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, its structural classification as an aromatic amine necessitates a cautious and well-informed approach to laboratory safety. Aromatic amines as a class of compounds are known for their potential toxicity, including skin and eye irritation, sensitization, and in some cases, more severe systemic effects.[1][2] This guide, therefore, extrapolates best practices from data on analogous compounds and general chemical safety principles to provide a robust framework for the safe handling and disposal of N2-Phenylpyridine-2,5-diamine.

Hazard Assessment: Understanding the Risks

Before any laboratory work commences, a thorough hazard assessment is paramount.[3][4] Given the nature of N2-Phenylpyridine-2,5-diamine as an aromatic amine, researchers should anticipate the following potential hazards:

  • Dermal Toxicity and Irritation: Aromatic amines are readily absorbed through the skin and can cause irritation or more severe toxic effects.[1]

  • Eye Damage: Direct contact with the eyes can lead to serious irritation or damage.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.

  • Sensitization: Repeated exposure can lead to allergic reactions of the skin or respiratory system.

It is a prudent practice to treat all new and uncharacterized compounds as potentially toxic.[5]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is the cornerstone of safe chemical handling.[6][7] The following table outlines the recommended PPE for various laboratory operations involving N2-Phenylpyridine-2,5-diamine.

Laboratory Operation Eyes and Face Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves (double-gloving recommended).Full-length laboratory coat.N95 or higher-rated respirator if not performed in a certified chemical fume hood.
Solution Preparation Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk.[2]Nitrile or neoprene gloves.Chemical-resistant laboratory coat.Work should be performed in a certified chemical fume hood.
Running Reactions and Workups Chemical splash goggles and a face shield.Nitrile or neoprene gloves.Chemical-resistant laboratory coat.All operations must be conducted within a certified chemical fume hood.
Handling Waste Chemical splash goggles and a face shield.Nitrile or neoprene gloves.Chemical-resistant laboratory coat.Not generally required if handling sealed waste containers.
Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and removing PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

Doffing Sequence:

  • Gloves: Remove using a glove-in-glove technique to avoid touching the outer surface with bare hands.

  • Goggles/Face Shield: Handle by the headband or sides.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator (if worn): Remove without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

Engineering Controls: The First Line of Defense

While PPE is essential, it should be used in conjunction with robust engineering controls.

The Chemical Fume Hood: Your Primary Workspace

All manipulations of N2-Phenylpyridine-2,5-diamine that could generate dust, aerosols, or vapors must be conducted in a properly functioning and certified chemical fume hood.[8][9]

Best Practices for Fume Hood Use:

  • Verify Airflow: Before starting work, ensure the fume hood is drawing air correctly.[10]

  • Work Deep Inside: Conduct all operations at least six inches inside the sash.[11][12]

  • Minimize Clutter: Do not use the fume hood for storage, as this can disrupt airflow.[9][10]

  • Keep the Sash Low: The sash should be kept as low as possible to maximize protection.[9]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical.

  • Small Spills (inside a fume hood):

    • Alert nearby personnel.

    • Use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent others from entering the area.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[2]

Waste Segregation and Collection
  • Characterize the Waste: All waste containing N2-Phenylpyridine-2,5-diamine must be treated as hazardous waste.

  • Separate Waste Streams: Do not mix aromatic amine waste with other waste streams.[13]

  • Use Designated Containers: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.[13]

Step-by-Step Disposal Protocol
  • Container Labeling: Label the hazardous waste container with "Hazardous Waste," the full chemical name "N2-Phenylpyridine-2,5-diamine," and any other components of the waste stream.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[13]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[13]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for ensuring safety when handling N2-Phenylpyridine-2,5-diamine.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection & Use cluster_ops Operational Safety cluster_post Post-Operation & Disposal start Start: Handling N2-Phenylpyridine-2,5-diamine hazard_assessment Conduct Hazard Assessment (Aromatic Amine Risks) start->hazard_assessment ppe_selection Select Appropriate PPE (See Table) hazard_assessment->ppe_selection fume_hood Work in Chemical Fume Hood hazard_assessment->fume_hood Informs Engineering Controls donning Don PPE Correctly ppe_selection->donning donning->fume_hood fume_hood->ppe_selection safe_handling Follow Safe Handling Practices fume_hood->safe_handling doffing Doff PPE Correctly safe_handling->doffing waste_disposal Segregate & Dispose of Waste doffing->waste_disposal end End: Procedure Complete waste_disposal->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.